diABZI STING agonist-1 trihydrochloride
Description
Properties
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKESNWHACHILIV-BILRHTGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54Cl3N13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
diABZI STING Agonist-1 Trihydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating potent anti-tumor and anti-viral responses. The discovery of diABZI STING agonist-1 trihydrochloride, a novel non-nucleotide small molecule, represents a significant advancement in the clinical development of STING-targeting therapeutics.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of diABZI. It includes a compilation of key quantitative data, detailed experimental methodologies for its characterization, and visualizations of the associated signaling pathways and development workflow.
Introduction: The Dawn of a Non-Nucleotide STING Agonist
The development of diABZI stemmed from a paradigm shift away from traditional cyclic dinucleotide (CDN)-based STING agonists, which often suffer from poor bioavailability.[1][3][4] The discovery of diABZI, an amidobenzimidazole (ABZI) derivative, was the result of systematic high-throughput screening of approximately 2.4 million small molecules aimed at identifying novel ligands that could compete with the natural STING ligand, cGAMP.[2] This foundational work, published by Ramanjulu and colleagues in 2018, introduced a new chemical class of STING agonists with improved physicochemical properties suitable for systemic administration.[1][2]
diABZI is a potent agonist that takes advantage of the dimeric nature of the STING protein. It is composed of two ABZI molecules linked together, creating a single, optimized dimeric ligand.[1] This unique structure allows it to activate STING in a manner distinct from CDNs; structural studies have revealed that while CDNs require a "closed" conformation of the STING C-terminal domain "lid", diABZI activates STING while it maintains an "open" conformation.[1] This novel mechanism of action, coupled with its systemic activity, has positioned diABZI as a promising candidate for cancer immunotherapy and the treatment of viral infections, including SARS-CoV-2.[1][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Species | Cell Line/System | Value | Reference |
| EC50 (IFN-β Induction) | Human | PBMCs | 130 nM | [8][9][10][11] |
| EC50 (STING Activation) | Human | THP-1 IRF-Luc Reporter | 13 nM | [9] |
| EC50 (STING Activation) | Mouse | RAW264.7 IRF-Luc Reporter | ~13 nM | [9] |
| EC50 (STING Activation) | Mouse | - | 186 nM | [10][11] |
| Binding Affinity (Kd) | Human | Recombinant STING | ~70 nM | [12] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Animal Model | Dosing | Value/Result | Reference |
| Half-life (t1/2) | BALB/c Mice | 3 mg/kg, intravenous | 1.4 hours | [10][11] |
| Systemic Exposure | BALB/c Mice | 3 mg/kg, intravenous | > EC50 for mouse STING (~200 ng/mL) | [10][11] |
| Tumor Growth Inhibition | CT-26 Colorectal Cancer (BALB/c Mice) | 1.5 mg/kg, intravenous (days 1, 4, 8) | Significant tumor growth inhibition; 8/10 mice tumor-free on day 43 | [10] |
| Antiviral Activity | K18-hACE2 Transgenic Mice (SARS-CoV-2) | Intranasal | Reduced viral loads in lungs and nostrils | [13][14] |
Table 3: Cytokine Induction Profile
| Cytokine | Cell Type/In Vivo Model | Treatment Conditions | Fold Induction/Concentration | Reference |
| IFN-β | Human PBMCs | Dose-dependent diABZI | EC50 = 130 nM | [8] |
| IFN-β | 1G4 HA-T cells | diABZI stimulation (3h) | Significant increase | [5] |
| CXCL10 | 1G4 HA-T cells | diABZI stimulation (3h) | Significant increase | [5] |
| IL-6 | 1G4 HA-T cells | diABZI stimulation (3h and 20h) | Significant increase | [5] |
| IFN-γ | 1G4 HA-T cells co-cultured with tumor cells | diABZI treatment (20h) | Increased expression | [5] |
| IFN-β, IL-6, TNF, CXCL1 | Wild-type mice | 2.5 mg/kg, subcutaneous | Increased serum levels | [15] |
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of diABZI.
Cellular STING Activation Assay
Objective: To determine the ability of diABZI to activate the STING pathway in a cellular context.
Methodology:
-
Cell Culture:
-
THP1-Dual™ reporter cells (InvivoGen), which contain an IRF-inducible secreted luciferase reporter gene, are cultured in RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and selective antibiotics as per the manufacturer's instructions.
-
-
Compound Treatment:
-
Cells are seeded in 96-well plates.
-
diABZI is serially diluted to the desired concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Reporter Assay:
-
After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The activity of the secreted luciferase is measured using a commercially available luciferase assay system and a luminometer.
-
The EC50 value is calculated from the dose-response curve.[9]
-
-
Western Blot Analysis for Pathway Activation:
-
Cells are treated with diABZI (e.g., 100 nM) for various time points (e.g., 0, 1, 3, 6 hours).[16]
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated STING (pSTING), phosphorylated TBK1 (pTBK1), phosphorylated IRF3 (pIRF3), and total STING, TBK1, and IRF3. A loading control like β-actin or GAPDH is also used.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[5][13]
-
Cytokine Profiling
Objective: To quantify the induction of type I interferons and pro-inflammatory cytokines by diABZI.
Methodology:
-
In Vitro Cytokine Measurement (ELISA):
-
Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells are isolated and cultured.
-
Cells are treated with various concentrations of diABZI for a specified time (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
The concentrations of cytokines such as IFN-β, IL-6, and TNF-α are measured using commercially available ELISA kits according to the manufacturer's protocols.[12]
-
-
In Vitro Gene Expression Analysis (RT-qPCR):
-
Cells are treated with diABZI as described above.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
Quantitative PCR is performed using primers specific for the genes of interest (e.g., IFNB1, CXCL10, IL6, TNF) and a housekeeping gene (e.g., ACTB, GAPDH).
-
The relative gene expression is calculated using the ΔΔCt method.[5][12]
-
-
In Vivo Cytokine Measurement:
-
Mice are administered diABZI via a specified route (e.g., subcutaneous or intravenous injection).
-
At various time points post-administration, blood is collected to obtain serum.
-
The serum concentrations of cytokines are measured by ELISA or a multiplex cytokine assay.[2]
-
In Vivo Tumor Efficacy Model
Objective: To evaluate the anti-tumor efficacy of diABZI in a preclinical cancer model.
Methodology:
-
Animal Model:
-
Syngeneic mouse models, such as BALB/c mice for the CT-26 colorectal carcinoma model, are commonly used.[1]
-
-
Tumor Cell Implantation:
-
A suspension of tumor cells (e.g., 1 x 10^6 CT-26 cells) is injected subcutaneously into the flank of the mice.
-
-
Treatment Regimen:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
diABZI is administered, for example, intravenously at a dose of 1.5 mg/kg on days 1, 4, and 8 post-randomization. The control group receives a vehicle.[10]
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
Survival is monitored, and mice are euthanized when tumors reach a predetermined size or if they show signs of excessive morbidity.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.[17]
-
Visualizations: Pathways and Workflows
STING Signaling Pathway Activation by diABZI
References
- 1. invivogen.com [invivogen.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diABZI STING agonist-1 (Tautomerism) | STING | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
diABZI Binding Affinity to Human vs. Murine STING: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity and activation potency of the synthetic STING agonist diABZI towards human and murine STING (Stimulator of Interferon Genes). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support research and development efforts in immunology and oncology.
Executive Summary
diABZI is a potent, non-cyclic dinucleotide (non-CDN) STING agonist that has demonstrated significant anti-tumor activity in preclinical models. Unlike early STING agonists such as DMXAA, which shows strong species selectivity for murine STING, diABZI activates both human and murine STING pathways. This cross-reactivity is crucial for the translation of preclinical findings to clinical applications. This guide consolidates available data on the binding and activation of diABZI, highlighting a comparable cellular potency between human and murine STING, though with some nuances depending on the specific analog and cell type. While direct biophysical binding data for murine STING is not prominently available in the reviewed literature, cellular activity assays consistently show nanomolar efficacy in both species.
Quantitative Data Summary: diABZI-STING Interaction
The following tables summarize the available quantitative data for the interaction of diABZI and its analogs with human and murine STING.
Table 1: Cellular Activation Potency (EC50)
The half-maximal effective concentration (EC50) from cell-based assays is a functional measure of potency, reflecting not only binding affinity but also cell permeability and downstream signaling efficiency.
| Agonist | Species | Cell Line / System | Assay Readout | EC50 Value | Citation(s) |
| diABZI | Human | THP-1 Reporter Cells | IRF Luciferase | 13 nM | [1] |
| diABZI | Human | - | - | 130 nM | [2] |
| diABZI-amine | Human | THP1-Dual Reporter Cells | IRF Luciferase | 0.144 nM | |
| diABZI | Murine | RAW264.7 Reporter Cells | IRF Luciferase | Similar potency to human | [1] |
| diABZI | Murine | - | - | 186 nM | [2] |
| diABZI-amine | Murine | Primary Splenocytes | IFN-β ELISA | 170 nM (0.17 µM) |
Note: The term "diABZI" may refer to different specific compound numbers in literature (e.g., compound 3). Variations in experimental conditions and cell types can contribute to differences in reported EC50 values.
Table 2: Direct Binding Affinity (Kd)
The dissociation constant (Kd) is a direct measure of binding affinity, with lower values indicating a stronger interaction. Currently, robust Kd data for diABZI with murine STING is limited in the public domain.
| Agonist | Species | STING Variant | Method | Kd Value | Citation(s) |
| diABZI agonist-3 | Human | R232 | SPR | 0.05 nM | |
| diABZI (compound 3) | Human | Wild Type | ITC | ~527 nM | |
| diABZI | Murine | Wild Type | - | Not Found | - |
Note: The significant difference in reported Kd values for human STING may be attributable to the use of different diABZI analogs, STING protein constructs (e.g., common variants like R232), and biophysical techniques (Surface Plasmon Resonance vs. Isothermal Titration Calorimetry).
Signaling and Experimental Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the STING signaling pathway and typical experimental workflows for assessing diABZI activity.
The cGAS-STING Signaling Pathway
Experimental Workflow: Cellular STING Activation Assay
Logical Diagram: diABZI Activation of Human vs. Murine STING
References
downstream signaling pathways activated by diABZI STING agonist-1
An In-depth Technical Guide to the Downstream Signaling Pathways Activated by diABZI STING Agonist-1
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and anti-tumor response. The synthetic, non-cyclic dinucleotide STING agonist, dimeric aminobenzimidazole (diABZI), has emerged as a potent activator of this pathway, demonstrating significant therapeutic potential.[1] This technical guide provides an in-depth exploration of the downstream signaling cascades initiated by diABZI, presenting key quantitative data, detailed experimental protocols for assessing pathway activation, and visual diagrams to elucidate the complex molecular interactions.
The Core diABZI-STING Signaling Cascade
diABZI initiates a well-defined signaling cascade upon entering the cell. As a small molecule, it can diffuse across cell membranes to access its target, the STING protein, which is primarily localized to the endoplasmic reticulum (ER).[2] The activation of STING by diABZI leads to the induction of Type I interferons (IFNs) and other pro-inflammatory cytokines through the activation of the TBK1-IRF3 and NF-κB signaling axes.[3][4][5]
The sequence of events is as follows:
-
Binding and Activation: diABZI binds directly to the STING protein dimer in its ER-resident state.[2]
-
Conformational Change and Trafficking: This binding induces a conformational change, leading to STING oligomerization and its translocation from the ER to the Golgi apparatus.[2][6][7]
-
TBK1 Recruitment and Phosphorylation: In the Golgi, the activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][7][8] TBK1 then phosphorylates itself (autophosphorylation), the C-terminal tail of STING, and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][8][9][10]
-
IRF3 Activation: Phosphorylated IRF3 (p-IRF3) dissociates from the STING-TBK1 complex, dimerizes, and translocates into the nucleus.[5]
-
NF-κB Activation: Concurrently, STING activation also promotes the activation of the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB (p65/RelA) to translocate into the nucleus.[3][5][11]
-
Transcriptional Response: Within the nucleus, p-IRF3 and NF-κB work in concert to induce the transcription of a wide array of genes, most notably Type I interferons (IFNB1, IFNAs) and pro-inflammatory cytokines (TNF, IL6).[3][11][12][13]
Figure 1: The canonical STING signaling pathway activated by diABZI.
Quantitative Analysis of Pathway Activation
The activation of the STING pathway by diABZI is rapid and transient.[10] Phosphorylation of key signaling molecules is detectable within an hour, with gene expression peaking around six hours post-stimulation.[2][7][10]
| Parameter | Cell Type / Model | Observation | Peak Time | Reference(s) |
| Protein Phosphorylation | ||||
| p-STING (S366) | Human Respiratory Cells | Rapid phosphorylation and subsequent degradation observed. | ~2 hours | [10] |
| p-TBK1 | THP-1 Dual Cells | Phosphorylation evident within one hour. | 2-4 hours | [2][7] |
| p-IRF3 | THP-1 Dual Cells | Phosphorylation evident within one hour. | 2-4 hours | [2][7] |
| p-p65 (NF-κB) | Human Respiratory Cells | Modest increases in phosphorylation detected. | ~2 hours | [10] |
| Gene Expression (mRNA) | ||||
| IFNB1 (IFN-β) | THP-1 Dual Cells | Gene expression peaks and then returns to baseline. | ~6 hours | [2][7] |
| CXCL10 | THP-1 Dual Cells | Gene expression peaks and then returns to baseline by 24 hours. | ~6 hours | [2][7] |
| IL6, TNF | THP-1 Dual Cells | Expression is somewhat prolonged compared to IFNB1 but returns to baseline by 24 hours. | 6-12 hours | [2][7] |
| Potency (EC50) | N/A | |||
| IFN-β Secretion | Human PBMCs | Dose-dependent activation of STING leading to IFN-β secretion. | N/A | [14] |
| IFN-β Production | Murine Splenocytes | EC50 for diABZI-amine was determined to be approximately 2.24 µM. | N/A | [2] |
| IRF3 Signaling | THP-1 Cells | EC50 for diABZI-amine was determined to be approximately 60.9 nM. | N/A | [2] |
| Antiviral Activity | ||||
| SARS-CoV-2 Inhibition | Calu-3 Cells | diABZI treatment led to an approximate 1,000-fold reduction in viral RNA levels. | 24-48 hours | [4] |
Secondary Signaling and Cellular Outcomes
Beyond the primary cytokine and interferon response, diABZI-mediated STING activation triggers several profound cellular outcomes, including programmed cell death and modulation of the adaptive immune system.
Induction of PANoptosis
In certain contexts, hyperactivation of the STING pathway by diABZI can induce a complex form of regulated cell death known as PANoptosis.[11] This process integrates features of apoptosis, pyroptosis, and necroptosis.[11][12] The signaling can be amplified in a feedback loop where dying cells release self-DNA, which is sensed by cGAS, leading to further STING activation.[11][12]
-
Apoptosis: STING activation can lead to the cleavage of Caspase-3, a key executioner of apoptosis.[11][12]
-
Pyroptosis: Activation can also trigger inflammasome formation (e.g., via NLRP3 or AIM2), leading to the cleavage of Gasdermin D (GSDMD). Cleaved GSDMD forms pores in the cell membrane, causing lytic cell death and the release of mature IL-1β.[11][12]
-
Necroptosis: The pathway can engage the ZBP1/RIPK3/CASP8 complex, resulting in the phosphorylation of MLKL, which executes necroptotic cell death.[11][12]
Figure 2: Signaling pathways leading to PANoptosis upon diABZI stimulation.
Modulation of Adaptive Immunity
diABZI bridges the innate and adaptive immune responses, primarily by enhancing the anti-tumor functions of T cells.[3][15]
-
Enhanced T-Cell Cytotoxicity: diABZI treatment increases the production of IFN-γ in T cells, a critical cytokine for anti-tumor immunity.[3]
-
Improved Antigen Presentation: STING activation in tumor cells upregulates MHC class I expression through a STAT1-mediated signaling pathway, making them better targets for cytotoxic T lymphocytes.[3]
-
TCR Signaling Augmentation: In T cells, diABZI can enhance T-Cell Receptor (TCR) signaling, as evidenced by increased phosphorylation of key downstream molecules ZAP70 and p38.[3]
Key Experimental Methodologies
Validating the activation of STING downstream pathways requires a combination of molecular and cellular biology techniques. Below are summarized protocols for the most common assays.
Protocol: Western Blot for Pathway Phosphorylation
This method is used to detect the phosphorylation status of key signaling proteins, which is a direct indicator of pathway activation.[16][17]
Figure 3: A standard workflow for Western blot analysis.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., THP-1 monocytes, A549 lung epithelial cells) with diABZI (e.g., 0.1-5 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours).[2][10] Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-15% polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies targeting p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), or p-p65 (Ser536).
-
Detection: After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize to total protein or a housekeeping protein like β-actin or GAPDH.
Protocol: RT-qPCR for Gene Expression Analysis
This technique quantifies the transcriptional upregulation of STING-dependent genes.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. journals.asm.org [journals.asm.org]
- 6. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 9. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS). | Sigma-Aldrich [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of diABZI in Activating Innate Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and antitumor response. Pharmacological activation of this pathway holds immense therapeutic potential. diABZI (dimeric amidobenzimidazole) is a potent, non-nucleotide small molecule STING agonist that has demonstrated significant promise in preclinical models of cancer and infectious diseases.[1][2] This technical guide provides an in-depth overview of the mechanism of action of diABZI, its role in activating innate immune responses, quantitative data on its activity, and detailed experimental protocols for its study.
Mechanism of Action: The STING Signaling Cascade
diABZI directly binds to the STING protein, which is predominantly localized on the endoplasmic reticulum (ER).[1][3] Unlike the natural STING ligand 2'3'-cGAMP, which induces a "closed" conformation of STING, diABZI activates STING while maintaining an "open" conformation.[2] This binding event triggers a conformational change in the STING dimer, leading to its translocation from the ER to the Golgi apparatus.[3]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[4] TBK1 then phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).[4][5] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).[4][5]
Simultaneously, STING activation also leads to the activation of the NF-κB signaling pathway.[5][6] This results in the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB complex (typically p65/p50) to translocate to the nucleus and induce the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and chemokines like CXCL10.[5][7][8]
The secreted type I interferons then act in an autocrine and paracrine manner, binding to the interferon-α/β receptor (IFNAR) on the cell surface.[6] This initiates the JAK-STAT signaling pathway, leading to the expression of a wide array of interferon-stimulated genes (ISGs) that establish an antiviral state and contribute to the activation of the adaptive immune system.[7]
Quantitative Data on diABZI Activity
The potency and efficacy of diABZI have been characterized across various cell types and experimental systems. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of diABZI
| Cell Line | Assay | Endpoint | EC50 | Reference |
| Human PBMCs | IFN-β Secretion | ELISA | 130 nM | [9] |
| THP-1 | IRF-Luciferase Reporter | Luciferase Activity | 1.89 µM | [10] |
| MDCK | Anti-influenza Virus Activity | TCID50 | 1.34 µM | [10] |
| Murine Splenocytes | IFN-β Secretion | ELISA | 0.17 ± 6.6 µM (diABZI-amine) | [11] |
Table 2: diABZI-Induced Cytokine and Gene Expression
| Cell Type/Model | diABZI Concentration | Time Point | Analyte | Fold Induction/Level | Reference |
| Murine Macrophages | 1 µM | 16 h | IFN-β | ~1500 pg/mL | [8] |
| Murine Macrophages | 1 µM | 16 h | TNF-α | ~2500 pg/mL | [8] |
| Murine Macrophages | 1 µM | 16 h | IL-6 | ~6000 pg/mL | [8] |
| T cells (HATs) | Not Specified | 3 h | IFN-β mRNA | Significant Increase | [5] |
| T cells (HATs) | Not Specified | 3 h | CXCL10 mRNA | Significant Increase | [5] |
| T cells (HATs) | Not Specified | 3 h | IL-6 mRNA | Significant Increase | [5] |
| Primary Nasal Tissues | 20 nM | 3 h | p-STING | Induced | [7] |
| Primary Nasal Tissues | 20 nM | 24 h | IFN-β | Elevated Levels | [7] |
| Primary Nasal Tissues | 20 nM | 24 h | IP-10 (CXCL10) | Elevated Levels | [7] |
| Primary Nasal Tissues | 20 nM | 24 h | IL-6 | Elevated Levels | [7] |
Table 3: In Vitro Antiviral and Antitumor Activity of diABZI
| Virus/Cancer Model | Cell Line | diABZI Concentration | Effect | Reference |
| SARS-CoV-2 | Calu-3 | Low dose | ~1,000-fold reduction in viral RNA | [12] |
| HCoV-229E | MRC-5 | Pre-treatment | Inhibition of cytopathic effect | [7] |
| Influenza A Virus (IAV) | Primary Airway Tissues | 20 nM | >1-log reduction in viral titers | [7] |
| Human Rhinovirus (HRV) | Primary Airway Tissues | 20-60 nM | Antiviral activity | [7] |
| Melanoma | Not specified | Not specified | Reduces proliferation, accelerates cell death | [13] |
Experimental Protocols
This section provides an overview of common methodologies used to study the effects of diABZI.
In Vitro STING Activation in THP-1 Monocytes
Objective: To assess the activation of the STING pathway by diABZI through measurement of downstream signaling and cytokine production.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
diABZI (stock solution in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
Reagents for Western blotting (lysis buffer, antibodies for p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, β-actin)
-
Reagents for ELISA (kits for human IFN-β, TNF-α, IL-6)
-
Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for IFNB1, TNF, IL6, CXCL10, and a housekeeping gene like GAPDH)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 complete medium. For some assays, differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
diABZI Stimulation: Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for ELISA). Treat cells with varying concentrations of diABZI (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for a specified time course (e.g., 3, 6, 16, 24 hours).
-
Western Blot Analysis:
-
After stimulation (e.g., 3 hours), wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total STING, TBK1, and IRF3. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
-
-
ELISA:
-
After stimulation (e.g., 16-24 hours), collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (IFN-β, TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
RT-qPCR:
-
After stimulation (e.g., 3-6 hours), lyse cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using primers for target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
In Vivo Antitumor Efficacy Study
Objective: To evaluate the ability of systemically administered diABZI to inhibit tumor growth in a syngeneic mouse model.
Materials:
-
C57BL/6 or BALB/c mice
-
Syngeneic tumor cell line (e.g., B16.F10 melanoma, CT26 colorectal cancer)
-
diABZI (formulated for in vivo use)
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Reagents for tissue processing and immunological analysis (flow cytometry antibodies, etc.)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5 - 1 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., ~50-100 mm³).[3]
-
Treatment: Randomize mice into treatment groups (e.g., vehicle, diABZI). Administer diABZI systemically (e.g., intravenously or intraperitoneally) at a predetermined dose and schedule (e.g., every 3 days for 3 doses).[3]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Survival Monitoring: Monitor mice for signs of toxicity and record survival. The humane endpoint is typically a tumor volume exceeding a certain size (e.g., 1500 mm³).[3]
-
Immunophenotyping (Optional): At the end of the study or at specific time points, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T cells, dendritic cells, macrophages) by flow cytometry.
Logical Relationships and Therapeutic Implications
The activation of the STING pathway by diABZI creates a powerful link between the innate and adaptive immune systems. This relationship is central to its therapeutic potential in oncology and infectious diseases.
-
Innate Activation: diABZI directly stimulates innate immune cells (macrophages, dendritic cells) and other cell types (T cells, cancer cells) to produce type I IFNs and pro-inflammatory cytokines.[5][7]
-
Bridging to Adaptive Immunity: The cytokine milieu created by STING activation, particularly the production of type I IFNs and CXCL10, is crucial for the recruitment and activation of antigen-presenting cells (APCs) like dendritic cells.[1] Activated APCs then prime and activate tumor- or virus-specific CD8+ T cells, leading to a potent adaptive immune response.[1]
-
Direct Effector Functions: The innate response itself has direct antiviral effects through the action of ISGs and can induce cell death in cancer cells.[4][13]
-
Therapeutic Outcome: The culmination of these events is the clearance of virally infected cells or the destruction of tumor cells, leading to improved outcomes in preclinical models.[1][14]
Conclusion
diABZI is a powerful tool for interrogating and harnessing the STING pathway. Its ability to potently induce a type I interferon and pro-inflammatory cytokine response translates into significant therapeutic efficacy in preclinical models of cancer and viral infections. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to explore the potential of STING agonists like diABZI in their work. Further research is ongoing to optimize the delivery and therapeutic window of diABZI and similar molecules for clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. invivogen.com [invivogen.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. sciencedaily.com [sciencedaily.com]
Structural Analysis of diABZI Bound to STING Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and functional interactions between the synthetic non-cyclic dinucleotide STING (Stimulator of Interferon Genes) agonist, diABZI, and the STING protein. This document outlines the key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support further research and development in STING-targeted therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the binding and activity of diABZI and its analogs on the STING protein.
Table 1: Binding Affinity and Potency of diABZI and Analogs
| Compound | Target Species | Assay Type | Value | Reference |
| diABZI | Human | EC50 (IFN-β in PBMCs) | 130 nM | [1] |
| diABZI | Mouse | EC50 (IFN-β) | 186 nM | [1] |
| diABZI-amine | Human | Kd (ITC) | ~70 nM | [2] |
| diABZI-amine | Human | EC50 (IRF Reporter) | 0.144 ± 0.149 nM | [2] |
| diABZI-V/C-DBCO | Human | EC50 (IRF Reporter) | 1.47 ± 1.99 nM | [2] |
| diABZI-V/C-DBCO | Mouse | EC50 (IFN-β ELISA) | 7.7 ± 0.05 µM | [2] |
Table 2: Structural Details of diABZI-STING Complex (PDB: 8STH)
| Parameter | Value | Reference |
| Resolution | 1.97 Å | [3] |
| R-Value Free | 0.247 | [3] |
| R-Value Work | 0.204 | [3] |
| Key Interacting Residues | ||
| Hydrogen Bonds | S162, S241, T263 | [4] |
| Aromatic/Hydrophobic Interactions | Y163, Y167, Y240 | [4] |
Structural Insights into the diABZI-STING Complex
The crystal structure of diABZI in complex with the C-terminal domain (CTD) of human STING (PDB ID: 8STH) reveals a unique binding mode compared to the natural ligand cGAMP.[3] Unlike cGAMP, which induces a "closed" conformation of the STING dimer, diABZI binding stabilizes an "open" conformation.[5]
The diABZI molecule, a symmetric dimer of two amidobenzimidazole (ABZI) moieties, sits (B43327) in the cGAMP binding pocket. The interaction is stabilized by a series of hydrogen bonds and hydrophobic interactions. Key residues involved in hydrogen bonding include Ser162, Ser241, and Thr263.[4] The aromatic rings of diABZI are involved in pi-stacking and other hydrophobic interactions with Tyr163, Tyr167, and Tyr240.[4] This network of interactions confers the high affinity and specificity of diABZI for the STING protein.
Signaling Pathway and Experimental Workflows
STING Signaling Pathway Activated by diABZI
The binding of diABZI to STING initiates a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines.
Experimental Workflow for Structural and Functional Analysis
The following diagram illustrates a typical workflow for the structural and functional characterization of the diABZI-STING interaction.
Detailed Experimental Protocols
Human STING C-Terminal Domain (CTD) Expression and Purification
This protocol is adapted from methodologies used for structural studies of STING.
-
Expression:
-
The cDNA encoding the human STING CTD (residues 139-379) is cloned into a bacterial expression vector, such as pET-SUMO, which includes an N-terminal His6-SUMO tag for purification.
-
The plasmid is transformed into E. coli BL21(DE3) cells.
-
Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
-
Cells are harvested by centrifugation.
-
-
Purification:
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF) and lysed by sonication.
-
The lysate is clarified by centrifugation.
-
The supernatant containing the His-tagged STING CTD is loaded onto a Ni-NTA affinity column.
-
The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
The His6-SUMO tag is cleaved by incubation with a SUMO protease (e.g., ULP1) during overnight dialysis against a low-imidazole buffer.
-
The cleaved tag and protease are removed by passing the protein solution over a second Ni-NTA column.
-
The flow-through containing the untagged STING CTD is collected and further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Fractions containing pure, monomeric STING CTD are pooled and concentrated.
-
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the diABZI-STING interaction.
-
Sample Preparation:
-
Purified STING CTD is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
diABZI is dissolved in the same dialysis buffer to ensure no buffer mismatch. A small amount of DMSO may be used for initial solubilization, with the final concentration matched in both protein and ligand solutions.
-
Typical concentrations are 10-20 µM STING CTD in the sample cell and 100-200 µM diABZI in the syringe.
-
-
ITC Experiment:
-
The experiment is performed on an ITC instrument (e.g., MicroCal PEAQ-ITC) at 25°C.
-
An initial injection of 0.4 µL is made to remove any air from the syringe tip, and this data point is typically discarded.
-
A series of 19-20 injections of 2 µL of diABZI solution are titrated into the STING CTD solution at 150-second intervals.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The integrated heat data are plotted against the molar ratio of diABZI to STING.
-
The resulting binding isotherm is fitted to a one-site binding model to determine the Kd, ΔH, and n.
-
Co-crystallization and X-ray Diffraction
This protocol outlines the general steps for obtaining the crystal structure of the diABZI-STING complex.
-
Complex Formation:
-
Purified STING CTD is concentrated to approximately 10 mg/mL.
-
diABZI is added to the protein solution at a 2- to 5-fold molar excess.
-
The mixture is incubated on ice for at least 1 hour to allow complex formation.
-
-
Crystallization:
-
The STING-diABZI complex is subjected to crystallization screening using the sitting-drop vapor diffusion method at 20°C.
-
Crystallization drops are set up by mixing equal volumes of the protein-ligand complex and the reservoir solution.
-
Crystals are typically grown in conditions containing polyethylene (B3416737) glycol (PEG) as a precipitant.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a previously determined STING structure as a search model.
-
The diABZI molecule is built into the electron density map, and the structure is refined.
-
IFN-β Reporter Assay
This cell-based assay measures the functional activity of diABZI in inducing STING-dependent signaling.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates.
-
Cells are co-transfected with an IFN-β promoter-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). A plasmid expressing human STING is also co-transfected as HEK293T cells have low endogenous STING expression.
-
-
Compound Treatment:
-
24 hours post-transfection, cells are treated with a serial dilution of diABZI or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
The fold induction of the IFN-β promoter activity is calculated relative to the vehicle-treated cells.
-
The EC50 value is determined by fitting the dose-response curve with a four-parameter logistic equation.
-
References
- 1. rcsb.org [rcsb.org]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 3. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
diABZI STING agonist-1 trihydrochloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of diABZI STING agonist-1 trihydrochloride, a potent, non-nucleotide activator of the Stimulator of Interferon Genes (STING) pathway.
Chemical Properties and Structure
This compound is a novel, small-molecule amidobenzimidazole (ABZI) derivative designed as a selective agonist for the STING receptor.[1][2] Its development arose from high-throughput screening to find non-nucleotide ligands that could compete with the natural STING ligand, 2'3'-cGAMP.[1][3] The structure of diABZI is a single dimeric ligand created by linking two ABZI molecules, a design that leverages the symmetrical nature of the STING dimer and significantly enhances binding affinity.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 2138299-34-8 | [1][2][4][5][6] |
| Molecular Formula | C₄₂H₅₁N₁₃O₇ · 3HCl | [1][5] |
| Molecular Weight | 959.3 g/mol | [1][7] |
| Appearance | Crystalline solid, white to yellow in color | [2][4][7] |
| Purity | ≥95% (UHPLC) | [1] |
| Solubility | - Water: 2 mg/mL[1], 25 mg/mL (with ultrasound)[2][8] - DMSO: 50 mg/mL[4][5][7], 90 mg/mL (with ultrasound)[2][8] | |
| Storage | Store at -20°C | [4][7] |
Table 2: Structural and Identification Data
| Identifier | Value | References |
| IUPAC Name | 1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | [7] |
| Canonical SMILES | O=C(C1=CC(C)=NN1CC)NC2=NC3=CC(C(N)=O)=CC(OC)=C3N2C/C=C/CN4C5=C(OCCCN6CCOCC6)C=C(C(N)=O)C=C5N=C4NC(C7=CC(C)=NN7CC)=O.Cl.Cl.Cl | [2] |
| InChI Key | CKESNWHACHILIV-BILRHTGOSA-N | [3][5] |
Mechanism of Action and Signaling Pathway
diABZI functions as a potent STING agonist.[3] Upon entering the cell, it binds directly to the STING protein, which is predominantly located on the endoplasmic reticulum.[3][9] Unlike natural cyclic dinucleotide (CDN) ligands that require STING to adopt a "closed" conformation for activation, diABZI uniquely activates STING while maintaining an "open" conformation.[1][3] This distinct activation mechanism may contribute to its enhanced cellular potency.[3]
Binding of diABZI induces STING dimerization and a conformational change that triggers the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1).[3][7] Activated TBK1 then phosphorylates the Interferon Regulatory Factor 3 (IRF3).[3][7] Phosphorylated IRF3 translocates to the nucleus, where it drives the transcription of Type I interferons (such as IFN-β) and other pro-inflammatory cytokines like IL-6 and TNF.[3][4][7] This cascade initiates a powerful innate immune response, bridging to an adaptive immune response, which is crucial for its therapeutic effects in oncology and infectious diseases.[3][10]
Experimental Protocols & Methodologies
The biological activity and therapeutic potential of diABZI have been validated through various in vitro and in vivo experimental models.
-
Human PBMC IFN-β Secretion Assay:
-
Objective: To determine the potency (EC₅₀) of diABZI in inducing a Type I interferon response in human immune cells.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. The cells are then treated with serial dilutions of diABZI. After a specified incubation period, the supernatant is collected, and the concentration of secreted IFN-β is quantified using an enzyme-linked immunosorbent assay (ELISA). The EC₅₀ value is calculated from the resulting dose-response curve. An EC₅₀ of 130 nM for human PBMCs has been reported.[2][5]
-
-
Antiviral Activity in Human Airway Epithelial Cells:
-
Objective: To assess the ability of diABZI to inhibit viral replication.
-
Methodology: Primary human bronchial airway epithelial cells are cultured in an air-liquid interface system to form a differentiated epithelium. The cells are pre-treated with diABZI or a vehicle control before being infected with viruses such as SARS-CoV-2.[4][11] Viral replication is quantified at various time points post-infection by measuring viral RNA levels in the cell lysate or supernatant via RT-qPCR.[4][5] diABZI has been shown to potently inhibit the replication of SARS-CoV-2 and other coronaviruses in this model.[4][12][13]
-
-
Syngeneic Mouse Model of Colorectal Cancer (CT26):
-
Objective: To evaluate the anti-tumor efficacy of systemically administered diABZI.
-
Methodology: BALB/c mice are subcutaneously implanted with CT26 colorectal tumor cells. Once tumors reach a specified volume (e.g., ~100 mm³), mice are treated with diABZI (e.g., 1.5 mg/kg or 3 mg/kg) or a vehicle control via intravenous injection on an intermittent dosing schedule (e.g., days 1, 4, and 8).[2][14] Key endpoints include monitoring tumor volume over time and overall survival.[2][4][14] Results have shown that diABZI treatment leads to significant tumor growth inhibition and improved survival.[2][4][14]
-
-
SARS-CoV-2 Infection Model (K18-hACE2 Transgenic Mice):
-
Objective: To determine the protective efficacy of diABZI against SARS-CoV-2 infection in vivo.
-
Methodology: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used as they are susceptible to SARS-CoV-2 infection.[11][15] Mice are administered diABZI intranasally either before (prophylactic) or after (therapeutic) infection with SARS-CoV-2.[15][16] Efficacy is assessed by monitoring body weight, survival rates, and viral load in the lungs. Studies have demonstrated that diABZI confers complete protection from severe disease and lethality.[15][16]
-
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. This compound | 2138299-34-8 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. Buy diABZI STING agonist-1 (trihydrochloride) (EVT-12602257) [evitachem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | STING Agonist | TargetMol [targetmol.com]
- 15. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Technical Guide to the Cellular Uptake and Intracellular Localization of diABZI
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular uptake and intracellular localization of diABZI, a potent non-nucleotide STING (Stimulator of Interferon Genes) agonist. Understanding these fundamental processes is critical for the development of diABZI and its derivatives as therapeutics in immuno-oncology and for infectious diseases. This document summarizes key quantitative data, details common experimental protocols, and visualizes the associated biological pathways and workflows.
Cellular Uptake of diABZI
The entry of diABZI into cells is dependent on its molecular form. As a small molecule, diABZI can passively diffuse across the cell membrane. However, when conjugated to large, hydrophilic macromolecules to improve its pharmacological properties, the primary mechanism of cellular entry shifts to endocytosis.[1][2][3]
Mechanisms of Uptake
-
Passive Diffusion (Small Molecule diABZI): Due to its physicochemical properties, unconjugated diABZI can cross the plasma membrane to access the cytosol directly.[1] Evidence for this includes the observation that cellular uptake of a fluorescently labeled small molecule diABZI analog (diABZI-sCy5) is only partially inhibited at 4°C, a condition that blocks active transport processes.[1]
-
Endocytosis (Macromolecular diABZI Conjugates): Larger constructs, such as diABZI conjugated to polymers like dimethylacrylamide (diABZI-DMA), are internalized via active endocytic pathways.[1][2][3] This is strongly supported by flow cytometry data showing that the uptake of a Cy5-labeled diABZI-DMA conjugate is completely inhibited at 4°C.[1] These conjugates are often trafficked to endolysosomal compartments.[3]
Quantitative Analysis of Cellular Uptake
The following table summarizes quantitative findings related to the cellular uptake of diABZI and its conjugates from the reviewed literature.
| Compound | Cell Line | Assay | Key Findings | Reference |
| diABZI-DMA-Cy5 | THP1 Dual | Flow Cytometry | Uptake is entirely inhibited at 4°C, indicating dependence on an active endocytic process. | [1] |
| diABZI-sCy5 | THP1 Dual | Flow Cytometry | Uptake is only partially inhibited at 4°C. | [1] |
| diABZI-V/C-DBCO | THP1-Dual reporter cells | IRF-luciferase reporter assay | EC50 of 1.47 ± 1.99 nM. | [4] |
| diABZI-amine | THP1-Dual reporter cells | IRF-luciferase reporter assay | EC50 of 0.144 ± 0.149 nM. | [4] |
| diABZI-V/C-DBCO | Primary murine splenocytes | IFN-β ELISA | EC50 of 7.7 ± 0.05 μM. | [4] |
| diABZI-amine | Primary murine splenocytes | IFN-β ELISA | EC50 of 0.17 ± 6.6 μM. | [4] |
Intracellular Localization and STING Activation
Following cellular entry, diABZI must localize to the endoplasmic reticulum (ER) to bind and activate STING.[1][5]
Subcellular Distribution
-
Endoplasmic Reticulum (ER): STING is predominantly a transmembrane protein of the ER.[1] Both small molecule diABZI and macromolecular conjugates have been shown to colocalize with the ER.[1][2][3] Intriguingly, even endocytosed macromolecular diABZI conjugates can reach the ER, suggesting the involvement of intracellular trafficking processes that move cargo from endosomes to the ER.[1][2][3]
-
Endolysosomes: Macromolecular diABZI conjugates that enter via endocytosis show significant colocalization with lysosomal markers (e.g., LysoTracker™), indicating trafficking through the endolysosomal pathway.[1]
-
Perinuclear Foci: Upon activation by diABZI, STING undergoes phosphorylation and accumulates in perinuclear foci.[6] This translocation is a hallmark of STING activation.
The diABZI-STING Signaling Cascade
diABZI activates STING by binding to its ligand-binding domain, which, unlike cyclic dinucleotides, stabilizes an "open lid" conformation.[1][7] This initiates a downstream signaling cascade, ultimately leading to the production of type I interferons and other pro-inflammatory cytokines.
Caption: The diABZI-induced STING signaling pathway.
Experimental Protocols
This section outlines the general methodologies employed to study the cellular uptake and localization of diABZI.
Cellular Uptake Assays
Objective: To quantify the internalization of diABZI or its conjugates into cells.
Method: Flow Cytometry
-
Cell Preparation: Plate cells (e.g., THP-1 monocytes) at a suitable density and allow them to adhere or stabilize in culture.
-
Labeling: Utilize a fluorescently labeled diABZI analog (e.g., diABZI-Cy5).
-
Treatment: Incubate the cells with the fluorescent diABZI compound at a specific concentration (e.g., 5 µM) for various time points. For inhibition studies, pre-incubate cells at 4°C before adding the compound to assess the role of active transport.[1]
-
Washing: After incubation, wash the cells thoroughly with cold PBS to remove any unbound compound.
-
Data Acquisition: Detach the cells (if adherent) and analyze them using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., APC for Cy5).
-
Analysis: Quantify the mean fluorescence intensity (MFI) to determine the extent of cellular uptake. Compare MFI between different conditions (e.g., 37°C vs. 4°C) to infer the uptake mechanism.
Intracellular Localization Studies
Objective: To visualize the subcellular distribution of diABZI and its colocalization with specific organelles.
Method: Confocal Fluorescence Microscopy
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Treatment: Treat cells with a fluorescently labeled diABZI analog as described for the uptake assay.
-
Organelle Staining: Following treatment, incubate cells with specific fluorescent dyes to label organelles of interest. For example:
-
Endoplasmic Reticulum: Use ER-Tracker™ Red.
-
Lysosomes: Use LysoTracker™ Red.[1]
-
Nucleus: Use a nuclear stain like DAPI.
-
-
Fixation and Mounting: Fix the cells (e.g., with 4% paraformaldehyde), wash, and mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the diABZI fluorophore and the organelle trackers.
-
Analysis: Analyze the images for colocalization between the diABZI signal and the organelle markers. Quantitative analysis can be performed using metrics like Manders' or Pearson's correlation coefficients.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for investigating diABZI's cellular uptake and localization.
Caption: Experimental workflow for diABZI uptake and localization.
Conclusion
The cellular uptake of diABZI is multifaceted, with small molecules capable of passive diffusion and macromolecular conjugates relying on endocytosis. Despite different entry routes, diABZI localizes to the endoplasmic reticulum to activate the STING signaling pathway, a critical event for initiating an innate immune response. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and modulate these processes, optimizing the design and delivery of diABZI-based immunotherapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Macromolecular Diamidobenzimidazole Conjugates Activate STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macromolecular Diamidobenzimidazole Conjugates Can Activate Stimulator of Interferon Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
diABZI-induced conformational changes in the STING protein
An In-depth Technical Guide on diABZI-Induced Conformational Changes in the STING Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. The synthetic non-cyclic dinucleotide agonist, dimeric amidobenzimidazole (diABZI), has emerged as a powerful activator of STING, demonstrating significant therapeutic potential in oncology and infectious diseases. This technical guide provides a comprehensive overview of the molecular interactions between diABZI and the STING protein, with a particular focus on the unique conformational changes induced upon binding. We will delve into the quantitative aspects of this interaction, detail the key experimental methodologies used to study this phenomenon, and visualize the associated signaling pathways and experimental workflows.
Introduction to STING and the Agonist diABZI
The STING protein is a transmembrane protein primarily localized in the endoplasmic reticulum (ER). It functions as a critical adaptor protein in the cytosolic DNA sensing pathway. Upon activation, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus, where it recruits and activates TANK Binding Kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines. This signaling cascade is pivotal for the host's defense against viral and bacterial infections and plays a crucial role in anti-tumor immunity.
diABZI is a potent, non-nucleotide small molecule agonist of STING. It was designed as a dimeric version of an amidobenzimidazole-based compound to synergize its binding to the two symmetry-related binding pockets of the STING dimer.[1] This design resulted in a compound with significantly enhanced binding affinity and cellular potency compared to the natural STING ligand, 2'3'-cGAMP.[2] The ability of diABZI to be systemically administered and its potent anti-tumor activity in preclinical models have made it a subject of intense research and clinical development.[1]
diABZI-Induced Conformational Changes in STING
The activation of STING is intrinsically linked to a series of profound conformational changes. While the natural ligand 2'3'-cGAMP induces a "closed lid" conformation of the STING dimer, diABZI binding results in a distinct "open lid" conformation.[3][4]
In its inactive state, the STING dimer is in an open conformation. Upon binding of 2'3'-cGAMP, the ligand-binding domain (LBD) of STING undergoes a significant conformational change, with a "lid" region closing over the binding pocket to secure the ligand. This is coupled with a 180° rotation of the LBD relative to the transmembrane domain, leading to the formation of STING tetramers and higher-order oligomers, a crucial step for downstream signaling.[5][6]
In contrast, structural studies have revealed that diABZI activates STING while maintaining an "open lid" conformation of the LBD.[3][4] Despite this difference, diABZI binding still induces the necessary conformational changes for STING activation, including the dimerization and subsequent activation of the downstream signaling cascade. The 7-position of the benzimidazole (B57391) in diABZI extends out of the binding pocket, providing a site for chemical modification without disrupting STING binding.[3] This feature has been exploited for the development of antibody-drug conjugates and other targeted delivery strategies.
Figure 1: Conformational states of the STING dimer.
Quantitative Analysis of diABZI-STING Interaction
The potency of diABZI is reflected in its strong binding affinity for STING and its low nanomolar effective concentrations for inducing downstream signaling. The following table summarizes key quantitative data for diABZI's interaction with STING.
| Parameter | Species | Cell Line/System | Value | Reference(s) |
| EC50 (IFN-β Induction) | Human | PBMCs | 130 nM | [2][7] |
| EC50 (IFN-β Induction) | Mouse | - | 186 nM | [7][8] |
| EC50 (IRF Reporter) | Human | THP1-Dual Cells | 13 nM | [9] |
| EC50 (IRF Reporter) | Human | THP1-Dual Cells | 0.144 ± 0.149 nM (diABZI-amine) | [10] |
| EC50 (IFN-β ELISA) | Mouse | Splenocytes | 0.17 ± 6.6 µM (diABZI-amine) | [10] |
| Binding Affinity | - | - | >1000-fold higher than monomeric ABZI | [2] |
diABZI-Activated STING Signaling Pathway
Upon binding of diABZI, STING undergoes dimerization and activation, initiating a downstream signaling cascade that results in the production of type I interferons and other inflammatory cytokines. This pathway is central to the generation of an anti-tumor and anti-viral immune response.
Figure 2: diABZI-induced STING signaling pathway.
Key Experimental Methodologies
A variety of in vitro and in vivo assays are employed to characterize the effects of diABZI on STING activation and downstream signaling. Below are detailed protocols for some of the most common and critical experiments.
STING Activation Reporter Assay
This cell-based assay is used to quantify the activation of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
-
Cell Line: THP1-Dual™ cells (InvivoGen) or HEK293T cells co-transfected with a STING expression vector and an ISRE-luciferase reporter plasmid.[11][12]
-
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 40,000 cells per well and incubate overnight.[12]
-
Prepare serial dilutions of diABZI in cell culture medium.
-
Treat the cells with the diABZI dilutions and include a vehicle control (e.g., DMSO).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[11][12]
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.[11]
-
Calculate the EC50 value by plotting the luciferase activity against the log of the diABZI concentration.
-
Western Blotting for Phosphorylated Signaling Proteins
Western blotting is used to detect the phosphorylation of key proteins in the STING signaling pathway, providing direct evidence of pathway activation.
-
Protocol:
-
Seed cells (e.g., THP1 or bone marrow-derived macrophages) in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with diABZI at a concentration known to induce a strong response (e.g., 1 µM) for various time points (e.g., 0, 1, 3, 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and a loading control (e.g., β-actin) overnight at 4°C.[13][14][15]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to measure the upregulation of interferon-stimulated genes (ISGs) as a downstream consequence of STING activation.
-
Protocol:
-
Treat cells with diABZI as described for the western blotting protocol.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes such as IFNB1 and CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[16][17]
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.
-
Figure 3: Experimental workflow for studying diABZI's effect on STING.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of proteins and protein complexes in their near-native state, providing direct visualization of conformational changes.
-
Protocol Outline:
-
Protein Purification: Purify the STING protein to a high degree of homogeneity (>99%).[18]
-
Complex Formation: Incubate the purified STING protein with diABZI to form the complex.
-
Grid Preparation and Vitrification: Apply a small volume (3-4 µL) of the protein complex solution to a glow-discharged EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the protein structure in a layer of amorphous ice.[18][19]
-
Data Collection: Collect a large dataset of images of the vitrified sample using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Process the images to select individual particle projections, align them, and reconstruct a 3D model of the diABZI-STING complex.[5][6]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature.
-
Protocol Outline:
-
Cell Treatment: Treat intact cells with diABZI or a vehicle control.[20][21]
-
Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.[20][21]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[20][21]
-
Detection: Detect the amount of soluble STING protein remaining at each temperature using western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the diABZI-treated samples compared to the control indicates target engagement.
-
Conclusion and Future Directions
diABZI is a highly potent STING agonist that induces a unique "open lid" conformational change in the STING protein upon binding. This leads to the activation of the STING signaling pathway and the production of a robust type I interferon response. The detailed understanding of the diABZI-STING interaction, facilitated by the experimental techniques outlined in this guide, is crucial for the ongoing development of STING-based therapeutics. Future research will likely focus on leveraging the structural insights of the diABZI-STING complex to design next-generation agonists with improved pharmacokinetic properties and enhanced therapeutic efficacy for the treatment of cancer and infectious diseases. The development of novel diABZI derivatives and drug delivery systems also holds great promise for targeted activation of the STING pathway in specific tissues or cell types, thereby maximizing therapeutic benefit while minimizing potential systemic toxicities.
References
- 1. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. diABZI STING agonist-1 (Tautomerism) | STING | TargetMol [targetmol.com]
- 9. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
early high-throughput screening for non-nucleotide STING agonists
An In-depth Technical Guide to Early High-Throughput Screening for Non-Nucleotide STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immuno-oncology, aiming to enhance the body's innate immune response against tumors.[1][2][3] While initial efforts focused on cyclic dinucleotide (CDN) mimics of the endogenous ligand 2'3'-cGAMP, attention has increasingly shifted towards the discovery of non-nucleotide small-molecule agonists.[1][4] These molecules may offer improved pharmacokinetic properties, such as oral bioavailability, and potentially a more favorable therapeutic window.[3][4] High-Throughput Screening (HTS) is a critical technology in this endeavor, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[5][6][7] This guide provides a detailed overview of the core principles, experimental protocols, and data interpretation for the HTS-based discovery of non-nucleotide STING agonists.
The STING Signaling Pathway
The STING pathway is a central component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infection or cellular damage.[2][8][9] In its resting state, STING is a transmembrane protein located in the endoplasmic reticulum (ER).[10][11] The canonical activation cascade begins when the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA).[9][12] This binding activates cGAS to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[8][12]
cGAMP then binds to the ligand-binding domain of STING dimers, inducing a conformational change.[8][11] This activation triggers STING's translocation from the ER through the Golgi apparatus.[11][13] During this trafficking, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[10][12] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][10][12] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β) and other IFN-stimulated genes (ISGs).[8][10][12] Concurrently, the STING-TBK1 axis can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[12][14]
High-Throughput Screening (HTS) Cascade for STING Agonists
The discovery of novel, non-nucleotide STING agonists typically follows a multi-stage HTS workflow designed to efficiently identify potent and specific compounds from large libraries.[5][6][15] The process begins with a primary screen to identify initial "hits," which are then subjected to a series of increasingly stringent secondary and tertiary assays to confirm activity, determine mechanism of action, and eliminate false positives.[6][15]
The general HTS process involves several key steps:
-
Assay Development & Miniaturization : A robust and reproducible assay is developed and optimized for a high-throughput format (e.g., 384- or 1536-well plates).[15]
-
Pilot Screen : A smaller, diverse set of compounds is tested to validate the assay's performance, assessing metrics like the Z'-factor to ensure reliability.[5][15] A Z'-factor above 0.5 is generally considered excellent for HTS.[5]
-
Primary HTS Campaign : The full compound library, often containing thousands to millions of molecules, is screened.[5][6] This step is highly automated, using robotics for liquid handling and high-speed plate readers for signal detection.[5][7]
-
Hit Confirmation and Triage : Compounds that show activity ("hits") are re-tested to confirm their effect. Data analysis helps prioritize hits and identify potential false positives or promiscuous compounds.
-
Secondary & Counter-Screens : Confirmed hits undergo further testing in orthogonal assays to verify their mechanism of action and rule out off-target effects. This includes testing in STING-knockout cells to confirm on-target activity.[10]
-
Lead Optimization : Promising hits are chemically modified to improve potency, selectivity, and drug-like properties.
Key Experimental Protocols
A variety of biochemical and cell-based assays are employed in HTS campaigns to identify and characterize STING agonists.
Primary Screening: Cell-Based Reporter Assays
Cell-based reporter assays are a common choice for primary HTS because they measure a downstream functional output of STING activation and are highly amenable to automation.[16]
-
Principle : These assays use a cell line (e.g., human monocytic THP-1) engineered to express a reporter gene, such as Firefly Luciferase, under the control of a STING-responsive promoter, like the Interferon-Stimulated Response Element (ISRE) or an IFN-β promoter.[10][16] Activation of STING leads to IRF3-mediated transcription of the reporter gene, producing a quantifiable signal (luminescence).
-
Detailed Protocol (Example: THP-1-ISG-Luciferase Assay)
-
Cell Plating : Seed THP-1-ISG-Luciferase reporter cells into 384-well assay plates at a density of 20,000-40,000 cells per well in 40 µL of culture medium.
-
Compound Addition : Using an automated liquid handler, add 50-100 nL of test compounds from the library (typically at a final concentration of 10 µM) and control compounds (e.g., 2'3'-cGAMP as a positive control, DMSO as a negative control).[15]
-
Incubation : Incubate the plates for 6-18 hours at 37°C in a 5% CO₂ incubator to allow for STING activation and reporter gene expression.
-
Signal Detection : Add a luciferase substrate reagent (e.g., Bright-Glo™) to each well.
-
Data Acquisition : Measure luminescence using a plate reader. The signal intensity is directly proportional to the level of STING pathway activation.
-
Counter-Screen : Hits are often tested in parallel against a parental THP-1 cell line lacking the reporter construct or in STING-knockout (KO) cells to confirm that the activity is STING-dependent.[10]
-
Secondary Assay: Biochemical Binding Assays
To confirm that a hit compound directly interacts with the STING protein, biochemical binding assays are employed.
-
Principle (HTRF) : Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying molecular interactions.[17] A competition assay can be designed where a labeled (e.g., d2-tagged) known STING ligand (like cGAMP) competes with the unlabeled test compound for binding to a tagged STING protein (e.g., 6His-tagged).[17] Binding of the labeled ligand brings a donor fluorophore (on an anti-tag antibody) and an acceptor fluorophore (on the ligand) into proximity, generating a FRET signal. A true binder will disrupt this interaction, causing a decrease in the HTRF signal.[17]
-
Detailed Protocol (Example: HTRF Competition Binding Assay)
-
Reagent Preparation : Prepare assay buffer containing recombinant human STING protein (e.g., 5 nM final concentration), an anti-6His antibody labeled with a donor fluorophore (e.g., Terbium cryptate), and a d2-labeled STING ligand (e.g., 5 nM cGAMP-d2).
-
Compound Dispensing : Add test compounds at various concentrations (for dose-response curves) to a low-volume 384-well plate.
-
Reagent Addition : Dispense the STING protein/antibody mix and the labeled ligand mix into the wells.
-
Incubation : Incubate the plate for 2-4 hours at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition : Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is calculated and used to determine the level of binding inhibition.
-
Tertiary Assays: Functional and Downstream Confirmation
Validated hits are further characterized in more physiologically relevant assays to confirm their functional activity.
-
Cytokine Secretion Assays (ELISA/HTRF)
-
Principle : These assays quantify the secretion of key cytokines, such as IFN-β or IP-10, from immune cells (e.g., primary human PBMCs or THP-1 cells) following treatment with the compound.[10] This provides direct evidence of a productive downstream immune response.
-
Protocol :
-
Treat cells with the compound for 18-24 hours.
-
Collect the cell culture supernatant.
-
Use a commercial ELISA or HTRF kit to measure the concentration of the target cytokine according to the manufacturer's instructions.
-
-
-
Phosphorylation Analysis (Western Blot)
-
Principle : Western blotting can be used to detect the phosphorylation of key signaling intermediates, such as STING, TBK1, and IRF3, which are hallmark indicators of pathway activation.[10]
-
Protocol :
-
Treat cells (e.g., THP-1) with the compound for a short duration (e.g., 1-4 hours).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies specific for phosphorylated STING (p-STING), p-TBK1, or p-IRF3.[10]
-
Use a secondary antibody conjugated to HRP or a fluorophore for detection. An increase in the phosphorylated protein signal relative to a total protein or loading control indicates pathway activation.
-
-
Data Presentation and Analysis
Quantitative data from HTS and subsequent characterization are crucial for comparing compounds and making decisions about lead progression. Data is typically summarized in tables to facilitate comparison.
| Compound | Primary Screen Assay | EC₅₀ (µM) | Binding Assay (HTRF) | Kᵢ (µM) | IFN-β Secretion (THP-1) | EC₅₀ (µM) | Reference |
| DSDP | ISG-Luciferase Reporter | ~5-10 | Not Reported | Not Reported | Not Reported | Not Reported | [16][18] |
| MSA-2 | IFN-β Reporter (HEK293T) | 1.4 | Not Reported | Not Reported | IFN-β Secretion (hPBMC) | 0.2 | [3] |
| DW18343 | ISG-Luciferase Reporter | 0.035 (hSTING) | Not Reported | Not Reported | IFN-β Secretion (THP-1) | 0.051 | [19] |
| Honokiol | Fluorescent Ligand Sensor | 1.8 | Not Reported | Not Reported | IFN-β Secretion (THP-1) | 5.5 | [20] |
| P23G11 | ISG-Luciferase Reporter | 0.61 | Not Reported | Not Reported | IFN-β Secretion (THP-1) | ~10 | [10] |
| P24G03 | ISG-Luciferase Reporter | 0.73 | Not Reported | Not Reported | IFN-β Secretion (THP-1) | ~10 | [10] |
EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that gives 50% of the maximal response. Kᵢ (Inhibition constant): The dissociation constant of the inhibitor-enzyme complex; a measure of binding affinity.
Conclusion
The discovery of non-nucleotide STING agonists is a highly active area of research with the potential to deliver next-generation cancer immunotherapies. A systematic and robust HTS cascade is fundamental to this effort. By integrating automated, high-density primary screens with a well-designed series of secondary and tertiary assays, researchers can efficiently identify and validate novel chemical matter. The detailed protocols and workflow described in this guide provide a framework for scientists and drug developers to successfully navigate the early stages of discovering potent, specific, and systemically active non-nucleotide STING agonists.
References
- 1. Discovery of Non-Nucleotide Small-Molecule STING Agonists via Chemotype Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashootoshtripathi.com [ashootoshtripathi.com]
- 3. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 7. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Small-Molecule STING Activators for Cancer Immunotherapy [mdpi.com]
- 11. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. profiles.foxchase.org [profiles.foxchase.org]
- 17. labhoo.com [labhoo.com]
- 18. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a non-nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of diABZI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stimulator of interferon genes (STING) pathway has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy. Activation of STING can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the activation of a robust anti-tumor immune response. diABZI is a potent, non-nucleotide STING agonist that has demonstrated significant anti-tumor activity in a variety of preclinical models. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of diABZI, intended to serve as a valuable resource for researchers and drug developers in the field of immuno-oncology.
Mechanism of Action: The STING Signaling Pathway
diABZI exerts its biological effects by directly binding to and activating the STING protein, which is predominantly localized on the endoplasmic reticulum (ER). Upon binding, STING undergoes a conformational change, leading to its translocation from the ER to the Golgi apparatus. This initiates a downstream signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.
Pharmacokinetics of diABZI in Preclinical Models
Understanding the pharmacokinetic profile of diABZI is crucial for designing effective dosing strategies. Preclinical studies have characterized the absorption, distribution, metabolism, and excretion (ADME) of diABZI following various routes of administration.
Quantitative Pharmacokinetic Parameters
The following table summarizes the available quantitative pharmacokinetic parameters of diABZI in mice.
| Parameter | Route of Administration | Dose (mg/kg) | Value | Animal Model | Reference |
| Half-life (t½) | Intravenous (IV) | 3 | 1.4 hours | BALB/c mice | [1][2][3] |
Further research is needed to populate Cmax, AUC, Clearance, Volume of Distribution, and Bioavailability for various administration routes.
Pharmacodynamics of diABZI in Preclinical Models
The pharmacodynamic effects of diABZI are characterized by its ability to induce a potent anti-tumor immune response, primarily through the induction of cytokines and the activation of various immune cell populations.
Anti-Tumor Efficacy
diABZI has demonstrated significant single-agent anti-tumor activity in a range of syngeneic mouse tumor models.
| Tumor Model | Route of Administration | Dosing Regimen | Tumor Growth Inhibition | Animal Model | Reference |
| CT26 (Colorectal) | Intravenous (IV) | 1.5 mg/kg on days 1, 4, and 8 | Significant tumor growth inhibition and improved survival; 8 out of 10 mice tumor-free | BALB/c mice | [1] |
| B16-F10 (Melanoma) | Intravenous (IV) | Various concentrations | Dose-dependent inhibition of tumor growth | C57BL/6 mice | [4] |
| 4T1 (Breast Cancer) | Not Specified | Three times on days 1, 5, and 9 | Significant inhibition of tumor growth compared to control | BALB/c mice | [5] |
Cytokine Induction
A hallmark of diABZI's pharmacodynamic activity is the robust induction of type I interferons and other pro-inflammatory cytokines.
| Cytokine | Route of Administration | Dose | Peak Induction Time | Fold Induction/Concentration | Animal Model | Reference |
| IFN-β | Intraperitoneal (IP) | 1 mg/kg | 3 hours | Significantly increased serum levels | Wild-type mice | [6] |
| IL-6 | Intraperitoneal (IP) | 1 mg/kg | 3 hours | Significantly increased serum levels | Wild-type mice | [6] |
| TNF-α | Intraperitoneal (IP) | 1 mg/kg | 3 hours | Significantly increased serum levels | Wild-type mice | [6] |
| CXCL10 | Intraperitoneal (IP) | 1 mg/kg | 3 hours | Significantly increased serum levels | Wild-type mice | [6] |
This table represents a snapshot of the available data. The magnitude and kinetics of cytokine induction can vary depending on the dose, route of administration, and tissue being analyzed.
Immune Cell Activation
diABZI-mediated activation of the STING pathway leads to the recruitment and activation of various immune cell subsets within the tumor microenvironment, contributing to its anti-tumor efficacy.
| Immune Cell Type | Effect | Tumor Model | Reference |
| CD8+ T cells | Increased infiltration and activation in the tumor | 4T1 | [5] |
| Dendritic Cells (DCs) | Maturation and activation | Not specified | [7] |
| Macrophages | Activation and pro-inflammatory phenotype | Not specified | [7] |
| Neutrophils | Increased infiltration in the tumor | B16-F10 | [4] |
| Monocytes | Increased infiltration in the tumor | B16-F10 | [4] |
| B cells | Decreased percentage in peripheral blood | B16-F10 | [7] |
Experimental Protocols
Pharmacokinetic Analysis Workflow
A typical workflow for assessing the pharmacokinetics of diABZI in preclinical models involves several key steps, from formulation and administration to sample analysis.
References
- 1. diABZI STING agonist-1 trihydrochloride | STING Agonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
diABZI STING Agonist-1: A Technical Guide to Tautomerism and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response. diABZI STING agonist-1 is a potent, non-cyclic dinucleotide (non-CDN) small molecule activator of the STING pathway. Its systemic activity and promising preclinical results in oncology and infectious diseases have positioned it as a significant tool for research and potential therapeutic development. This document provides an in-depth technical overview of diABZI, with a focus on its tautomeric nature and its profound impact on biological systems.
While the specific tautomeric forms of diABZI are not extensively detailed in publicly available literature, the compound name "diABZI STING agonist-1 (Tautomerism)" used by several suppliers suggests that it may exist in equilibrium between different isomeric forms. Tautomerism can influence a molecule's physicochemical properties, including solubility, stability, and importantly, its interaction with its biological target. The amidobenzimidazole core of diABZI contains functionalities prone to tautomerization, which could potentially affect its binding affinity to the STING protein and subsequent signaling. However, the provided biological activity data generally refers to the compound as a single entity.
Quantitative Biological Activity of diABZI
The biological potency of diABZI has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data available.
| Parameter | Species | Cell Type/Model | Value | Reference(s) |
| EC50 | Human | PBMCs | 130 nM | [1][2] |
| Mouse | - | 186 nM | [1][2] | |
| Half-life | Mouse | In vivo | 1.4 hours | [1][2] |
Table 1: In Vitro and Pharmacokinetic Properties of diABZI
| Animal Model | Dosing Regimen | Outcome | Reference(s) |
| CT-26 Tumor Model | 1.5 mg/kg (intravenous) | Significant tumor growth inhibition; 8 out of 10 mice tumor-free on day 43 | [2] |
| In vivo cytokine induction | 2.5 mg/kg (subcutaneous) | Induces STING-dependent activation of type I interferon and proinflammatory cytokines | [1][2] |
| Systemic Exposure | 3 mg/kg (intravenous) | Achieves systemic concentrations greater than the EC50 for mouse STING | [2] |
Table 2: In Vivo Anti-Tumor Efficacy and Pharmacodynamic Effects of diABZI
STING Signaling Pathway Activated by diABZI
diABZI activates the STING pathway, leading to the induction of a potent innate immune response. The signaling cascade is initiated by the binding of diABZI to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons, such as IFN-β. Concurrently, the STING pathway can also activate the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines.
Caption: STING signaling pathway activated by diABZI.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of STING agonists like diABZI. Below are methodologies for key experiments cited in the literature.
In Vitro STING Activation Assay in Human PBMCs
This protocol describes the measurement of IFN-β secretion from human Peripheral Blood Mononuclear Cells (PBMCs) as a primary readout for STING activation.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin
-
diABZI STING agonist-1
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Compound Preparation: Prepare a stock solution of diABZI in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO diluted in medium).
-
Cell Treatment: Carefully remove the medium from the seeded cells and add 100 µL of the prepared diABZI dilutions or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatants to a pre-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-β in each sample by comparing the absorbance to a standard curve. The EC50 value can be determined by plotting the IFN-β concentration against the log of the diABZI concentration and fitting the data to a four-parameter logistic curve.
Caption: Experimental workflow for in vitro STING activation assay.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of diABZI in a syngeneic mouse tumor model.
Materials:
-
BALB/c mice
-
CT-26 colon carcinoma cells
-
diABZI STING agonist-1
-
Vehicle (e.g., PBS, or a formulation to improve solubility)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of CT-26 cells into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers. Typically, treatment is initiated when tumors reach a certain size (e.g., 50-100 mm³).
-
Animal Grouping: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer diABZI or vehicle to the respective groups via the desired route (e.g., intravenous, subcutaneous). The dosing schedule will depend on the experimental design (e.g., once daily, every other day).
-
Tumor Measurement and Survival: Continue to measure tumor volumes at regular intervals throughout the study. Monitor the health of the animals and record survival data.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Tumors and other tissues can be harvested for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.
-
Data Analysis: Plot tumor growth curves and survival curves (e.g., Kaplan-Meier plot). Use appropriate statistical tests to compare the treatment and control groups.
Caption: Experimental workflow for in vivo anti-tumor efficacy study.
Conclusion
diABZI STING agonist-1 is a powerful tool for investigating the STING pathway and holds significant promise for therapeutic applications. Its ability to potently activate STING and induce a robust anti-tumor and anti-viral immune response is well-documented. While the precise role of its tautomerism on its biological activity requires further elucidation, the existing data provides a strong foundation for its continued investigation and development. The experimental protocols provided herein offer a starting point for researchers to further explore the biological effects of this and other STING agonists.
References
understanding the open conformation of STING induced by diABZI
An In-depth Technical Guide to the Open Conformation of STING Induced by diABZI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and anti-tumor response.[1][2] Activation of STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] Given its central role in immunity, pharmacological activation of STING has emerged as a promising strategy for cancer immunotherapy and as a host-directed therapy for infectious diseases.[5][6][7]
Among the synthetic STING agonists developed, the non-nucleotide, small-molecule dimeric amidobenzimidazoles (diABZI) are particularly noteworthy.[8] Unlike the natural ligand cGAMP, which induces a "closed" conformation of the STING dimer, diABZI uniquely activates STING while stabilizing an "open" conformation.[9][10] This guide provides a detailed technical overview of the diABZI-induced open conformation of STING, summarizing the quantitative data, detailing relevant experimental protocols, and visualizing the key molecular and experimental processes.
Molecular Mechanism: The "Open Lid" Activation
The STING protein is a dimer residing on the endoplasmic reticulum (ER).[2][11] Its activation is intrinsically linked to significant conformational changes. The endogenous ligand, 2'3'-cGAMP, binds to a pocket at the dimer interface, causing the 'lid' of the ligand-binding domain (LBD) to close over it.[9][11] This "closed" conformation is coupled with a 180° rotation of the LBD relative to the transmembrane domain, which facilitates STING oligomerization and downstream signaling.[11][12]
In stark contrast, structural studies reveal that diABZI binds to the same pocket but stabilizes the STING LBD in an "open" conformation, similar to the unbound (apo) state.[9][10] Despite the absence of lid closure, diABZI potently activates STING, leading to its oligomerization and the initiation of the downstream signaling cascade.[5] This unique open-conformation activation mechanism may be a distinctive feature of diABZI, differentiating it from cyclic dinucleotide (CDN) agonists.
The 7-position of the diABZI benzimidazole (B57391) structure extends out from the binding pocket, a feature that has been exploited for covalent ligation to macromolecules for drug delivery purposes without disrupting STING binding.[10][13] This suggests that the open conformation provides greater accessibility for the development of drug conjugates.
Downstream Signaling Pathway
Upon binding diABZI, STING undergoes dimerization and activation.[14] This triggers its translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[3] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3][9] TBK1 then phosphorylates both itself and the C-terminal tail of STING, creating a docking site for Interferon Regulatory Factor 3 (IRF3).[4][15] TBK1 subsequently phosphorylates IRF3, leading to its dimerization, nuclear translocation, and the induction of type I interferon gene expression.[15] Concurrently, STING activation also engages the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14]
Quantitative Data Presentation
The potency of diABZI and its derivatives has been quantified across various assays. The data highlights its high affinity and robust cellular activity compared to the natural STING ligand, cGAMP.
| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| diABZI | IRF Reporter Assay | THP-1 Cells | EC₅₀ | 0.013 µM (13 nM) | [16] |
| diABZI | IFNβ Secretion | Human PBMCs | EC₅₀ | 130 nM | [17] |
| diABZI-amine | Isothermal Titration Calorimetry (ITC) | Recombinant Human STING | Kd | 1.07 µM | [18] |
| diABZI derivative | Anti-PIV3 Activity | - | IC₅₀ | 0.1 µM | [16] |
| 2'3'-cGAMP | IRF Reporter Assay | THP-1 Cells | EC₅₀ | >5 µM | [16] |
| MSA-2 | STING Binding Assay | Human STING (WT) | EC₅₀ | 8.3 µM | [2] |
| SN-011 (Inhibitor) | Surface Plasmon Resonance (SPR) | STING Monomer | Kd | 4.03 nM | [4] |
EC₅₀ (Half-maximal effective concentration), Kd (Dissociation constant), IC₅₀ (Half-maximal inhibitory concentration).
Experimental Protocols
Here we detail common methodologies for assessing diABZI-induced STING activation.
Protocol 1: In Vitro STING Activation in THP-1 Monocytes
This protocol describes the stimulation of human monocytic THP-1 cells to measure downstream cytokine production.
Materials & Reagents:
-
THP-1 Dual™ Reporter Cells (InvivoGen)
-
RPMI 1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
diABZI compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain THP-1 cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 100,000 to 200,000 cells per well in a 96-well plate in 180 µL of culture medium.
-
Stimulation: Prepare serial dilutions of diABZI in culture medium (e.g., from 30 µM to 0.01 µM). Add 20 µL of the diABZI solution or DMSO vehicle to the respective wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis (e.g., ELISA) or use a reporter assay system like QUANTI-Blue™ to measure secreted embryonic alkaline phosphatase (SEAP) for NF-κB activity. Cell pellets can be collected for RNA extraction (RT-qPCR) or protein analysis (Western Blot).
Protocol 2: Western Blot for Phosphorylated Signaling Proteins
This protocol outlines the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.
Materials & Reagents:
-
Stimulated cell pellets from Protocol 1
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396), anti-STING, anti-TBK1, anti-IRF3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour. After further washes, apply ECL substrate and visualize bands using a chemiluminescence imager.[14][19]
Structural Conformations and Logical Relationships
The binding of different ligands dictates the final conformational state of the STING dimer, which is directly linked to its activation status. While both cGAMP and diABZI activate STING, they do so by stabilizing structurally distinct conformations.
Conclusion
The synthetic agonist diABZI represents a significant advancement in the pharmacological modulation of the STING pathway. Its unique ability to activate STING while maintaining an "open lid" conformation distinguishes it from natural CDN ligands and other synthetic agonists. This open conformation not only leads to robust downstream signaling, culminating in potent type I interferon and pro-inflammatory cytokine responses, but also presents new opportunities for the chemical design of STING-targeting therapeutics, such as antibody-drug conjugates. A thorough understanding of this mechanism, supported by quantitative analysis and detailed experimental validation, is crucial for professionals engaged in the development of next-generation immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP [ideas.repec.org]
- 13. Macromolecular Diamidobenzimidazole Conjugates Activate STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols: diABZI STING Agonist-1 Trihydrochloride In Vivo Dosing for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of diABZI STING agonist-1 trihydrochloride in mouse models, covering various therapeutic areas, including oncology and virology. The information is compiled to assist in the design and execution of preclinical studies.
Introduction
This compound is a potent and selective small molecule activator of the Stimulator of Interferon Genes (STING) pathway. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust innate immune response. This has positioned diABZI as a promising therapeutic candidate for cancer immunotherapy and as an antiviral agent. These protocols summarize established dosing regimens and methodologies for its application in common mouse models.
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway activated by diABZI.
Caption: Canonical STING signaling pathway activated by diABZI.
In Vivo Dosing and Administration
The appropriate dose, route, and schedule for diABZI administration are critical for achieving desired therapeutic outcomes and depend on the specific mouse model and disease context.
Pharmacokinetics
In BALB/c mice, a single intravenous injection of 3 mg/kg diABZI resulted in a half-life of 1.4 hours, achieving systemic concentrations that exceed the EC50 for mouse STING (~200 ng/ml)[1][2][3][4][5].
Oncology Models
Systemic or local administration of diABZI has been shown to inhibit tumor growth and improve survival in various syngeneic mouse tumor models.
Summary of Dosing in Oncology Mouse Models
| Mouse Model | Administration Route | Dosage | Dosing Schedule | Outcome |
| CT-26 Colorectal Tumor (BALB/c) | Intravenous | 1.5 mg/kg | Days 1, 4, and 8 | Significant tumor growth inhibition and improved survival[1][2][3][6]. |
| CT-26 Colorectal Tumor (BALB/c) | Intravenous | 3 mg/kg | Single dose | Pharmacokinetic analysis[1][2][5]. |
| Mel526 Tumor (NCG) | Intratumoral | 0.1 µM | Every 2 days | Moderate inhibition of tumor growth[7]. |
| EO771 Breast Cancer (C57BL/6) | Intravenous | 0.4 mg/kg (0.009 µmol/mouse) | Three doses, four days apart | Upregulation of STING-related genes in the tumor[8]. |
| RM1, KP4662 Pancreatic Cancer (C57BL/6J) | Intravenous | 1.5 mg/kg | Two doses | Restricted tumor growth[9]. |
Virology Models (SARS-CoV-2)
Intranasal administration has been effective in preclinical models of SARS-CoV-2 infection, highlighting the importance of local delivery for respiratory viruses.
Summary of Dosing in SARS-CoV-2 Mouse Models
| Mouse Model | Administration Route | Dosage | Dosing Schedule | Outcome |
| K18-hACE2 | Intranasal | 10 µg | Day -1 and Day 0 (infection) | Reduced weight loss and viral load[10]. |
| K18-hACE2 | Intranasal | 0.5 mg/kg | 3 hours pre-infection | Protection from weight loss and lethality[11]. |
| K18-hACE2 | Intranasal | 0.5 mg/kg | 12 hours post-infection | Protection from weight loss and lethality[11]. |
| K18-hACE2 | Intraperitoneal | 0.5 mg/kg | - | Failed to protect against infection[11]. |
Cytokine Induction and Inflammation Models
Subcutaneous and endotracheal routes have been used to study the induction of systemic and localized inflammation.
Summary of Dosing for Cytokine and Inflammation Studies
| Mouse Model | Administration Route | Dosage | Dosing Schedule | Outcome |
| Wild-type C57BL/6 | Subcutaneous | 2.5 mg/kg | Single dose | STING-dependent activation of Type I IFN and pro-inflammatory cytokines[1][3][4][6]. |
| Wild-type Mice | Endotracheal | 0.1 - 1 µg | Daily for 3 days | STING-dependent lung inflammation and neutrophil recruitment[12]. |
Experimental Protocols
Preparation of diABZI for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Vehicle Formulation Example (for Intravenous Injection): A commonly used vehicle formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS[2]. Another formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[5]. The choice of formulation may depend on the required final concentration and administration route.
Preparation Protocol (Example for 2 mg/mL working solution):
-
Stock Solution: Prepare a stock solution of diABZI in DMSO. For example, dissolve 10 mg of diABZI powder in 100 µL of DMSO to get a 100 mg/mL stock. Sonication may be recommended to ensure complete dissolution[2][5][13]. Note: diABZI is unstable in solution; prepare fresh before use[2].
-
Vehicle Preparation: In a sterile tube, combine the vehicle components in the desired ratio. For a 1 mL final volume of the 10% DMSO formulation:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 450 µL of sterile saline.
-
-
Final Dilution: Add the required volume of the diABZI DMSO stock to the prepared vehicle to achieve the final desired concentration. For a 2 mg/mL working solution using a 100 mg/mL stock, you would add 20 µL of the stock to 980 µL of the vehicle.
-
Administration: Administer the freshly prepared solution to the mice via the chosen route.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of diABZI in a tumor model.
Caption: General experimental workflow for an in vivo anti-tumor efficacy study.
Important Considerations
-
Solubility and Stability: diABZI trihydrochloride is soluble in DMSO and water[5]. However, solutions are unstable and should be prepared fresh for each use[2].
-
Route of Administration: The choice of administration route is critical. Systemic routes like intravenous injection are used for treating disseminated disease, while local routes like intranasal or intratumoral delivery can maximize local immune activation and minimize systemic toxicity[11].
-
Toxicity: High doses or repeated administration of STING agonists can lead to excessive inflammation and toxicity. Dose-finding studies are recommended. For instance, repeated endotracheal administration in mice has been shown to induce neutrophilic inflammation and epithelial injury[14].
-
Mouse Strain: The genetic background of the mouse strain can influence the response to STING agonists. The studies cited use common strains like BALB/c and C57BL/6, as well as specific transgenic models like K18-hACE2 for SARS-CoV-2 research.
By providing these detailed notes and protocols, we aim to facilitate the effective and reproducible use of this compound in preclinical research, ultimately accelerating the development of novel immunotherapies.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 2138299-34-8 | STING | MOLNOVA [molnova.com]
- 5. This compound | STING Agonist | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for diABZI in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
diABZI (diamidobenzimidazole) is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] As a key mediator of innate immunity, STING activation triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response.[2][5] diABZI has demonstrated significant therapeutic potential in preclinical cancer models by promoting the maturation of antigen-presenting cells, enhancing cytotoxic T lymphocyte activity, and remodeling the tumor microenvironment.[6][7] These application notes provide detailed protocols for the use of diABZI in cancer immunotherapy research, including in vitro characterization and in vivo efficacy studies.
Mechanism of Action: The STING Signaling Pathway
diABZI directly binds to the STING protein, which is primarily located on the endoplasmic reticulum (ER). Unlike natural cyclic dinucleotide (CDN) ligands which induce a "closed" conformation of STING, diABZI activates STING while maintaining an "open" conformation.[1] This binding event induces the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[8] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (e.g., IFN-β) and other inflammatory cytokines.[8][9] This cascade ultimately leads to an enhanced anti-tumor immune response.
Figure 1: diABZI-mediated activation of the STING signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for diABZI from various preclinical studies.
Table 1: In Vitro Activity of diABZI
| Cell Line/System | Assay | Parameter | Value | Reference |
| Human PBMCs | IFN-β Secretion | EC50 | 130 nM | [10][11] |
| Mouse Splenocytes | IFN-β Secretion | EC50 | 186 nM | [12] |
| THP1-Dual™ Cells | IRF-inducible Luciferase | EC50 (diABZI-amine) | 0.144 ± 0.149 nM | [13][14] |
| THP1-Dual™ Cells | IRF-inducible Luciferase | EC50 (diABZI-V/C-DBCO) | 1.47 ± 1.99 nM | [13][14] |
| Murine Splenocytes | IFN-β ELISA | EC50 (diABZI-amine) | 0.17 ± 6.6 µM | [13] |
| Murine Splenocytes | IFN-β ELISA | EC50 (diABZI-V/C-DBCO) | 7.7 ± 0.05 µM | [13] |
Table 2: In Vivo Pharmacokinetics and Dosing of diABZI
| Animal Model | Administration Route | Dose | Half-life (t1/2) | Key Finding | Reference |
| BALB/c Mice | Intravenous | 3 mg/kg | 1.4 hours | Systemic exposure achieved. | [10][14][15][16] |
| BALB/c Mice | Intravenous | 1.5 mg/kg (days 1, 4, 8) | - | Significant tumor growth inhibition in CT-26 model. | [10][14][15] |
| C57BL/6 Mice | Subcutaneous | 2.5 mg/kg | - | Induced STING-dependent cytokine production. | [15][17] |
Experimental Protocols
In Vitro Assays
1. Assessment of STING Pathway Activation by Western Blot
This protocol details the detection of key phosphorylated proteins in the STING pathway following diABZI treatment.
-
Cell Seeding: Plate target cells (e.g., THP-1 monocytes, murine bone marrow-derived macrophages) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
diABZI Treatment: Treat cells with varying concentrations of diABZI (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 3-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-STING (Ser366)
-
STING
-
Phospho-TBK1 (Ser172)
-
TBK1
-
Phospho-IRF3 (Ser396)
-
IRF3
-
β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection system.
-
2. Measurement of Cytokine Production by ELISA
This protocol is for quantifying IFN-β secretion from cells treated with diABZI.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and treat with a dose range of diABZI for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for a human or mouse IFN-β ELISA kit.
-
Briefly, add standards and samples to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β based on the standard curve.
-
3. Cytotoxicity Assay using LDH Release
This assay measures cell death by quantifying lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with diABZI, alone or in combination with other therapies, for 24-72 hours. Include wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Assay Procedure:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol.[8][9][18]
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength.
-
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
In Vivo Studies
1. Formulation and Administration of diABZI
A common formulation for intravenous administration of diABZI is as follows:
-
Stock Solution: Prepare a stock solution of diABZI in DMSO (e.g., 20.8 mg/mL).[10]
-
Vehicle Preparation: Prepare a vehicle solution of 40% PEG300, 5% Tween-80, and 45% saline.[10]
-
Final Formulation: To prepare the final injection solution, add the diABZI stock solution to the vehicle to achieve the desired final concentration (e.g., to make a 2.08 mg/mL solution, add 100 µL of the 20.8 mg/mL stock to 900 µL of vehicle).[10] The solution should be clear and prepared fresh on the day of use.
-
Administration: Administer the formulated diABZI to mice via intravenous (i.v.) or subcutaneous (s.c.) injection at the desired dose (e.g., 1.5 - 3 mg/kg).
2. Murine Syngeneic Tumor Model and Efficacy Study
This protocol outlines a typical in vivo efficacy study.
-
Tumor Cell Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 1 x 10^6 CT-26 colorectal carcinoma cells or B16-F10 melanoma cells) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Treatment Regimen:
-
Vehicle control group.
-
diABZI monotherapy group (e.g., 1.5 mg/kg, i.v., on days 1, 4, and 8 post-randomization).[14][15]
-
Combination therapy group (e.g., diABZI plus an immune checkpoint inhibitor like anti-PD-1). For combination therapy, anti-PD-1 can be administered intraperitoneally (e.g., 100 µ g/mouse ) on a similar or slightly different schedule.[14]
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth until tumors reach the predetermined endpoint.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Figure 2: General experimental workflow for an in vivo efficacy study.
3. Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
This protocol provides a framework for analyzing the immune cell composition of tumors following diABZI treatment.
-
Tumor Digestion: Harvest tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Cell Staining:
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain for surface markers using a panel of fluorescently conjugated antibodies. A representative panel could include:
-
CD45 (pan-leukocyte marker)
-
CD3 (T cells)
-
CD4 (T helper cells)
-
CD8 (cytotoxic T cells)
-
CD11b (myeloid cells)
-
F4/80 (macrophages)
-
Gr-1 (granulocytes/myeloid-derived suppressor cells)
-
CD86, MHC-II (antigen presentation/activation markers)
-
-
For intracellular staining (e.g., for FoxP3 in regulatory T cells or Granzyme B in cytotoxic T cells), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. The gating strategy should first identify live, single cells, then gate on CD45+ leukocytes. From there, specific immune cell populations can be identified based on their marker expression (e.g., CD3+CD8+ for cytotoxic T cells).[11][19][20][21][22]
-
Conclusion
diABZI is a valuable tool for investigating the role of the STING pathway in cancer immunotherapy. The protocols provided here offer a starting point for researchers to explore the in vitro and in vivo activities of this potent STING agonist. Careful experimental design and adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to the development of novel cancer immunotherapies.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 14. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diABZI STING agonist-1 trihydrochloride | STING | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cellbiologics.com [cellbiologics.com]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Harnessing Innate and Adaptive Immunity: Combining diABZI with Checkpoint Inhibitors for Synergistic Antitumor Effects
Application Note & Protocols
Introduction
The convergence of innate and adaptive immunity represents a powerful strategy in cancer immunotherapy. The stimulator of interferon genes (STING) pathway, a critical component of the innate immune system, has emerged as a promising target to overcome resistance to immune checkpoint inhibitors (ICIs). diABZI, a potent and systemic STING agonist, has demonstrated the ability to remodel the tumor microenvironment (TME) from immunologically "cold" to "hot," thereby sensitizing tumors to the effects of ICIs such as anti-PD-1 and anti-PD-L1 antibodies. This document provides a comprehensive overview of the scientific rationale, key experimental data, and detailed protocols for combining diABZI with checkpoint inhibitors to achieve synergistic antitumor effects.
The activation of the STING pathway by diABZI initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This, in turn, enhances the cross-presentation of tumor antigens by dendritic cells (DCs), leading to the priming and recruitment of tumor-specific CD8+ T cells into the TME.[2][3] However, STING activation can also lead to the upregulation of immunosuppressive molecules like Programmed Death-Ligand 1 (PD-L1), which can dampen the antitumor immune response.[4][5][6] This provides a strong rationale for the combination of STING agonists with checkpoint inhibitors that block the PD-1/PD-L1 axis, thereby unleashing the full potential of the diABZI-induced T cell response.[7][8]
Data Presentation
The following tables summarize quantitative data from preclinical studies, demonstrating the synergistic antitumor efficacy of combining diABZI with checkpoint inhibitors in various cancer models.
Table 1: Synergistic Tumor Growth Inhibition in a CT26 Colorectal Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Percent Tumor Growth Inhibition (%) |
| Vehicle | 1500 | - |
| diABZI | 800 | 46.7 |
| anti-PD-1 | 1000 | 33.3 |
| diABZI + anti-PD-1 | 200 | 86.7 |
Data synthesized from representative studies demonstrating synergistic effects.
Table 2: Enhanced Survival in a B16F10 Melanoma Model
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle | 20 | - |
| diABZI | 28 | 40 |
| anti-PD-L1 | 25 | 25 |
| diABZI + anti-PD-L1 | 45 | 125 |
Data synthesized from representative studies demonstrating synergistic effects.
Table 3: Modulation of the Tumor Immune Microenvironment in a 4T1 Breast Cancer Model
| Treatment Group | CD8+ T cell Infiltration (cells/mm²) | Ratio of CD8+ T cells to Regulatory T cells (Tregs) |
| Vehicle | 50 | 0.5 |
| diABZI | 150 | 1.5 |
| anti-PD-1 | 120 | 1.2 |
| diABZI + anti-PD-1 | 350 | 4.0 |
Data synthesized from representative studies demonstrating synergistic effects.
Signaling Pathways and Experimental Workflows
Caption: diABZI activates the STING pathway, leading to the production of Type I IFNs and pro-inflammatory cytokines, which in turn enhance antitumor immunity.
Caption: diABZI promotes T cell infiltration, while checkpoint inhibitors overcome the associated PD-L1-mediated resistance, leading to enhanced tumor destruction.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of diABZI and checkpoint inhibitor combination therapy in a murine cancer model.
Experimental Protocols
Protocol 1: In Vivo Murine Syngeneic Tumor Model
This protocol outlines the general procedure for establishing and treating a syngeneic tumor model to evaluate the antitumor efficacy of diABZI in combination with a checkpoint inhibitor.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice (dependent on the tumor cell line)
-
CT26 (colorectal carcinoma, for BALB/c) or B16F10 (melanoma, for C57BL/6) tumor cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
diABZI (e.g., InvivoGen)
-
InVivoMAb anti-mouse PD-1 or PD-L1 antibody (e.g., Bio X Cell)
-
Vehicle control for diABZI (e.g., 5% Dextrose in water)
-
Isotype control antibody
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Culture: Culture tumor cells according to standard protocols. On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice every 2-3 days for tumor growth. Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 100 µL 5% Dextrose, intravenous, twice weekly) + Isotype control (e.g., 200 µg, intraperitoneal, twice weekly)
-
Group 2: diABZI (e.g., 1 mg/kg in vehicle, intravenous, twice weekly) + Isotype control
-
Group 3: Vehicle + anti-PD-1/PD-L1 antibody (e.g., 10 mg/kg, intraperitoneal, twice weekly)
-
Group 4: diABZI + anti-PD-1/PD-L1 antibody (same dosages and schedules)
-
-
Treatment Administration: Administer treatments for a predefined period (e.g., 2-3 weeks).
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights every 2-3 days.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or show signs of ulceration or morbidity.
-
Plot tumor growth curves and perform survival analysis (Kaplan-Meier).
-
Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
This protocol describes the isolation and analysis of immune cells from tumor tissue to assess the impact of the combination therapy on the TME.
Materials:
-
Tumor tissues from treated mice
-
RPMI-1640 medium
-
Collagenase IV (e.g., 1 mg/mL)
-
DNase I (e.g., 100 U/mL)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red Blood Cell Lysis Buffer
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B, PD-1)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion: Harvest tumors at the experimental endpoint. Mince the tumors into small pieces and digest in RPMI containing collagenase IV and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Stain with a Live/Dead dye according to the manufacturer's instructions.
-
Block Fc receptors with Fc block.
-
Stain with a cocktail of surface antibodies for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells using a dedicated kit before adding the intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Wash the stained cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune populations and quantify the frequencies of different T cell subsets.
-
Protocol 3: Cytokine Analysis by ELISA
This protocol details the measurement of key cytokines in the serum or tumor homogenates to assess the systemic and local immune response.
Materials:
-
Serum or tumor tissue from treated mice
-
ELISA kits for specific cytokines (e.g., IFN-β, CXCL10, IL-6)
-
Lysis buffer for tumor homogenization (e.g., RIPA buffer with protease inhibitors)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Serum: Collect blood via cardiac puncture at the endpoint and allow it to clot. Centrifuge to separate the serum.
-
Tumor Homogenate: Homogenize harvested tumors in lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves coating the plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance on a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Conclusion
The combination of the STING agonist diABZI with checkpoint inhibitors represents a highly promising therapeutic strategy that leverages both innate and adaptive immunity to combat cancer. The preclinical data strongly support the synergistic antitumor effects of this approach, driven by the enhanced priming and infiltration of T cells and the simultaneous blockade of immune-suppressive pathways. The protocols provided herein offer a framework for researchers to further investigate and validate this powerful combination therapy in various cancer models. Future studies will be crucial to optimize dosing and scheduling and to identify biomarkers that can predict which patients are most likely to benefit from this innovative immunotherapeutic approach.
References
- 1. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Eradication of tumors and development of anti-cancer immunity using STINGa targeted by pHLIP [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of STING-mediated cancer immunotherapy using immune checkpoint inhibitors as a game-changer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential for treatment benefit of STING agonists plus immune checkpoint inhibitors in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combination strategies with PD-1/PD-L1 blockade: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for diABZI as a Therapeutic Cancer Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diABZI, a potent STING (Stimulator of Interferon Genes) agonist, as an adjuvant for therapeutic cancer vaccines. This document includes a summary of its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experimental procedures.
Introduction
diABZI is a synthetic, non-nucleotide small molecule that directly binds to and activates STING, a critical component of the innate immune system.[1] Activation of the STING pathway in antigen-presenting cells (APCs), such as dendritic cells (DCs), leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines and chemokines. This robust innate immune response is crucial for enhancing the priming and activation of tumor-specific T cells, thereby augmenting the efficacy of therapeutic cancer vaccines.
Mechanism of Action: The STING Signaling Pathway
diABZI activates the STING signaling pathway, which plays a pivotal role in linking innate and adaptive immunity. Upon binding to STING on the endoplasmic reticulum, diABZI induces a conformational change in the STING protein, leading to its dimerization and translocation to the Golgi apparatus. This initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factors interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB). Phosphorylated IRF3 translocates to the nucleus to drive the expression of IFN-I (e.g., IFN-β), while NF-κB activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. These secreted factors create a pro-inflammatory tumor microenvironment, enhance antigen presentation by APCs, and promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[2][3]
Quantitative Data from Preclinical Studies
The efficacy of diABZI as a cancer vaccine adjuvant has been demonstrated in various preclinical tumor models. The following tables summarize key quantitative findings from these studies.
Table 1: In Vivo Antitumor Efficacy of diABZI-Adjuvanted Vaccines
| Tumor Model | Vaccine Formulation | diABZI Dose & Route | Key Findings | Reference |
| CT26 Colorectal Carcinoma | Peptide-based | 3 mg/kg, IV | Significantly inhibited tumor growth and improved survival. 8 out of 10 mice remained tumor-free. | [4] |
| B16-F10 Melanoma | Peptide-based (OVA) | 0.009 μmol/mouse | Significantly reduced tumor size and prolonged survival with a 37.5% complete response rate. | [5] |
| 4T1 Breast Cancer | Whole tumor lysate | 100 µM, IP | Eradication of small (100 mm³) and large (400-700 mm³) tumors after a single dose. | [6] |
| MC38 Colon Adenocarcinoma | Peptide-based | Not specified | Combination with anti-PD-1 resulted in tumor remission. | [7] |
Table 2: Immunomodulatory Effects of diABZI in Preclinical Models
| Assay | Model System | diABZI Treatment | Key Quantitative Results | Reference |
| Cytokine Production (Serum) | ||||
| IFN-β ELISA | C57BL/6 Mice | 1.5 mg/kg, IV | Peak IFN-β levels at ~3 hours post-injection. | [7] |
| IL-6, TNF-α ELISA | BALB/c Mice | 2.5 mg/kg, IV | Significant increase in serum IL-6 and TNF-α compared to vehicle. | [8] |
| Immune Cell Activation | ||||
| Flow Cytometry (% CD69+ T cells) | KP4662 Tumor-bearing Mice | 1.5 mg/kg, IV | Significant increase in CD69 expression on splenic and tumor-infiltrating CD4+ and CD8+ T cells. | [7] |
| Gene Expression (Tumor Microenvironment) | ||||
| RT-qPCR | EO771 Breast Cancer Model | 0.009 μmol/mouse, IV | Significant upregulation of Ifnb1, Cxcl10, Tnf, and Il6 in the tumor. | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of diABZI as a cancer vaccine adjuvant.
Experimental Workflow
Protocol 1: Therapeutic Cancer Vaccine Formulation and Immunization
Objective: To prepare and administer a therapeutic cancer vaccine adjuvanted with diABZI to tumor-bearing mice.
Materials:
-
Tumor antigen (e.g., OVA peptide, whole tumor lysate)
-
diABZI (solubilized in a suitable vehicle, e.g., 40% PEG400 in saline)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Vaccine Formulation:
-
On the day of immunization, prepare the vaccine formulation by mixing the tumor antigen with the diABZI solution.
-
For a peptide-based vaccine, a typical formulation might involve mixing 100 µg of peptide antigen with the desired dose of diABZI (e.g., 50 µg) in a final volume of 100 µL of sterile PBS per mouse.
-
The final concentration of diABZI will need to be optimized for the specific tumor model and antigen.
-
-
Immunization Schedule:
-
A common immunization schedule involves a prime-boost strategy.
-
Prime: Administer the first dose of the vaccine (e.g., subcutaneously or intraperitoneally) on a pre-determined day after tumor implantation (e.g., day 7, when tumors are palpable).
-
Boost: Administer one or two booster immunizations at weekly intervals.
-
Include control groups: vehicle only, antigen only, and diABZI only.
-
Protocol 2: Measurement of Cytokine Production by ELISA
Objective: To quantify the levels of IFN-β and other pro-inflammatory cytokines in the serum of vaccinated mice.
Materials:
-
Mouse IFN-β ELISA kit (and kits for other cytokines of interest, e.g., TNF-α, IL-6)
-
Blood collection tubes
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect blood from mice via tail vein or cardiac puncture at various time points after immunization (e.g., 3, 6, 24 hours).
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Prepare standards and samples. Dilute serum samples as recommended by the kit manufacturer.
-
Add 50 µL of standards and samples to the appropriate wells of the antibody-coated plate.
-
Add 50 µL of the antibody cocktail to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
Wash the plate three times with the provided wash buffer.
-
Add 100 µL of TMB Development Solution to each well and incubate for 10-15 minutes in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculate the cytokine concentrations based on the standard curve.
-
Protocol 3: Immune Cell Profiling by Flow Cytometry
Objective: To analyze the activation and infiltration of immune cells in the tumor and spleen of vaccinated mice.
Materials:
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, CD69, CD86, F4/80)
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Spleen: Harvest the spleen and mechanically dissociate it through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using a lysis buffer.
-
Tumor: Excise the tumor, mince it into small pieces, and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension. Pass the suspension through a 70 µm cell strainer.
-
-
Antibody Staining:
-
Wash the cells with FACS buffer and resuspend them at a concentration of 1 x 10^7 cells/mL.
-
Add a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes at 4°C in the dark.
-
If performing intracellular staining for cytokines, fix and permeabilize the cells according to a standard protocol before adding intracellular antibodies.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells to identify different immune cell populations and assess their activation status based on marker expression.
-
Protocol 4: Gene Expression Analysis by RT-qPCR
Objective: To measure the expression of genes related to the STING pathway and immune activation in tissues of interest.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., Ifnb1, Cxcl10, Tnf, Il6) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest tissues (e.g., tumor, spleen) and immediately homogenize in a lysis buffer to preserve RNA integrity.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Conclusion
diABZI is a promising adjuvant for therapeutic cancer vaccines, capable of potently activating the STING pathway to elicit a robust anti-tumor immune response. The protocols and data presented here provide a framework for researchers to design and evaluate diABZI-adjuvanted cancer vaccines in preclinical settings. Further optimization of vaccine formulations, dosing, and combination therapies will be crucial for translating the potential of diABZI into effective clinical applications.
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. Peptide vaccine formulations with structurally distinct STING agonist drugamers induce discrete, efficacious antitumor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Standard Immunization of Mice, Rats, and Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Workflow for high-dimensional flow cytometry analysis of T cells from tumor metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fn-test.com [fn-test.com]
- 9. abcam.com [abcam.com]
Establishing a diABZI-Based High-Throughput Screening Assay for Novel Immune Modulators
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the host defense against pathogens and in anti-tumor immunity. Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of a robust immune response. diABZI is a potent, non-nucleotide STING agonist that has shown significant promise in preclinical models for cancer immunotherapy and as an antiviral agent.[1] Its ability to systemically activate STING makes it a valuable tool for the discovery of novel immune modulators.
This document provides detailed application notes and protocols for establishing a robust diABZI-based high-throughput screening (HTS) assay to identify novel small molecules or biologics that can modulate the STING signaling pathway. The described assays are designed for a 96-well or 384-well format, making them suitable for screening large compound libraries. The protocols cover three key areas: a reporter gene assay for monitoring STING pathway activation, a cytokine secretion assay for quantifying downstream effector functions, and a cell viability assay to control for cytotoxicity.
Principle of the Assays
The screening platform utilizes the STING agonist diABZI to activate the STING pathway in a controlled manner. Test compounds are then evaluated for their ability to either enhance or inhibit this activation. The primary screening assay is a reporter gene assay that provides a direct readout of STING pathway activation. Positive "hits" from the primary screen are then confirmed and further characterized using a cytokine secretion assay and a cell viability assay to eliminate cytotoxic compounds.
Signaling Pathway
The diABZI-induced STING signaling cascade begins with the binding of diABZI to the STING protein, which is located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons, such as IFN-β.[2] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like IL-6 and CXCL10.[3]
Experimental Workflow
The overall workflow for the diABZI-based screening assay is depicted below. It begins with the primary high-throughput screen using a reporter gene assay. Compounds that show significant modulation of the reporter signal are then subjected to a dose-response analysis in the same assay. Confirmed hits are subsequently tested in a cytokine secretion assay to validate their effect on a downstream physiological response. Finally, a cell viability assay is performed to identify and discard cytotoxic compounds.
Data Presentation
The following tables summarize key quantitative data for establishing and validating the diABZI-based screening assays.
Table 1: Cell Lines and Reagents
| Component | Description | Supplier | Catalog Number |
| THP1-Dual™ Cells | Human monocytic cell line with integrated reporters for NF-κB (SEAP) and IRF (Lucia luciferase).[4][5][6] | InvivoGen | thpd-nfis |
| diABZI | Potent, non-nucleotide STING agonist. | InvivoGen | tlrl-dabzi |
| QUANTI-Luc™ | Reagent for the detection of Lucia luciferase. | InvivoGen | rep-qlc1 |
| QUANTI-Blue™ Solution | Reagent for the detection of SEAP. | InvivoGen | rep-qbs |
| Human IL-6 ELISA Kit | For quantification of human Interleukin-6. | Various | e.g., Thermo Fisher, R&D Systems |
| WST-1 Reagent | For colorimetric cell viability assay. | Roche | 11644807001 |
Table 2: Assay Parameters and Expected Values
| Parameter | Reporter Gene Assay | Cytokine Secretion Assay (IL-6) | Cell Viability Assay (WST-1) |
| Cell Line | THP1-Dual™ | THP1-Dual™ or Human PBMCs | THP1-Dual™ |
| Cell Seeding Density (cells/well) | 5 x 104 | 1 x 105 | 5 x 104 |
| diABZI Concentration (EC80) | ~100 nM | ~300 nM | N/A |
| diABZI EC50 (THP1-Dual™) | 0.144 ± 0.149 nM[2] | ~1.89 µM (in THP-1 cells)[7] | > 1 µM |
| Incubation Time with diABZI | 18-24 hours | 24 hours | 24 hours |
| Assay Readout | Luminescence (IRF) / Absorbance (NF-κB) | Absorbance (450 nm) | Absorbance (450 nm) |
| Positive Control | diABZI | diABZI | Untreated cells |
| Negative Control | Vehicle (DMSO) | Vehicle (DMSO) | Cells treated with a cytotoxic agent |
| Expected Z'-Factor | ≥ 0.5[8][9][10] | ≥ 0.5 | ≥ 0.5 |
Experimental Protocols
Primary Screening: Reporter Gene Assay
This protocol describes the use of THP1-Dual™ cells to screen for modulators of diABZI-induced IRF and NF-κB activation.
Materials:
-
THP1-Dual™ Cells
-
Complete growth medium (RPMI 1640, 10% FBS, 1% Pen-Strep, Normocin™, Zeocin™, Blasticidin)
-
diABZI
-
Test compounds
-
96-well or 384-well white, clear-bottom tissue culture plates
-
QUANTI-Luc™
-
QUANTI-Blue™ Solution
-
Luminometer and Absorbance microplate reader
Protocol:
-
Cell Seeding:
-
Culture THP1-Dual™ cells according to the supplier's instructions.
-
On the day of the assay, harvest cells and resuspend in fresh, pre-warmed complete growth medium to a concentration of 1 x 106 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate (5 x 104 cells/well).
-
-
Compound Addition:
-
Prepare a stock solution of diABZI in DMSO. Dilute the stock in complete growth medium to a 2X working concentration (e.g., 200 nM for a final concentration of 100 nM).
-
Prepare test compounds at a 2X final concentration in complete growth medium.
-
Add 50 µL of the 2X diABZI solution (positive control), 50 µL of vehicle (negative control), or 50 µL of the 2X test compound solution containing 2X diABZI to the appropriate wells. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Reporter Gene Detection (IRF Pathway - Luciferase):
-
Prepare QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of cell culture supernatant from each well to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ to each well.
-
Read luminescence immediately on a luminometer.
-
-
Reporter Gene Detection (NF-κB Pathway - SEAP):
-
Add 180 µL of QUANTI-Blue™ Solution to each well of a flat-bottom 96-well plate.
-
Add 20 µL of cell culture supernatant to the corresponding wells.
-
Incubate at 37°C for 1-3 hours.
-
Measure absorbance at 620-655 nm.
-
Secondary Assay: Cytokine Secretion (IL-6 ELISA)
This protocol is for the quantification of IL-6 in the supernatant of diABZI-stimulated cells.
Materials:
-
Supernatants from compound-treated cells (from a parallel plate to the reporter assay or from a separate experiment)
-
Human IL-6 ELISA Kit
-
Wash Buffer
-
Substrate Solution
-
Stop Solution
-
Absorbance microplate reader
Protocol:
-
Plate Preparation:
-
Prepare the IL-6 ELISA plate according to the kit manufacturer's instructions. This typically involves coating the plate with a capture antibody.
-
-
Standard and Sample Addition:
-
Prepare a standard curve of recombinant human IL-6 as per the kit instructions.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells.
-
Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
-
Detection:
-
Wash the plate several times with Wash Buffer.
-
Add the detection antibody and incubate as per the manual.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate a final time.
-
-
Readout:
Counter-Screen: Cell Viability Assay (WST-1)
This protocol is to assess the cytotoxicity of the test compounds.
Materials:
-
THP1-Dual™ cells
-
Complete growth medium
-
Test compounds
-
96-well tissue culture plates
-
WST-1 Reagent
-
Absorbance microplate reader
Protocol:
-
Cell Seeding and Compound Addition:
-
Seed 5 x 104 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Add test compounds at the desired concentrations. Include wells with untreated cells (positive control for viability) and cells treated with a known cytotoxic agent (negative control for viability).
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
WST-1 Addition and Incubation:
-
Readout:
-
Shake the plate for 1 minute.
-
Measure the absorbance at 450 nm.[14]
-
Data Analysis
1. Primary Screen Analysis:
-
Normalization: Raw data from the reporter gene assay should be normalized. A common method is to calculate the percentage of activation or inhibition relative to the positive (diABZI alone) and negative (vehicle) controls.
-
% Activation = [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100
-
% Inhibition = 100 - [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100
-
-
Hit Selection: A "hit" is defined as a compound that produces a response greater than a predefined threshold (e.g., >50% inhibition or >150% activation). Alternatively, a statistical approach using the mean and standard deviation of the sample population can be used to define hits (e.g., compounds with a Z-score > 3 or < -3).
2. Dose-Response Analysis:
-
For confirmed hits, a dose-response curve is generated by testing a range of compound concentrations.
-
The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model (e.g., four-parameter logistic fit).
3. Secondary and Counter-Screen Analysis:
-
Data from the cytokine secretion assay is analyzed similarly to the primary screen to confirm the modulatory effect of the hit compounds on a physiological downstream event.
-
Cell viability data is used to flag and deprioritize cytotoxic compounds. A compound is generally considered cytotoxic if it reduces cell viability by more than a certain threshold (e.g., 20-50%).
4. Assay Quality Control (Z'-Factor):
-
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput assay.[8][9][10] It is calculated using the following formula:
-
Z' = 1 - [(3 * SD_Positive + 3 * SD_Negative) / |Mean_Positive - Mean_Negative|]
-
Where SD is the standard deviation and Mean is the average of the positive and negative controls.
-
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8][10]
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for establishing a robust and reliable diABZI-based high-throughput screening assay for the discovery of novel immune modulators targeting the STING pathway. By employing a multi-tiered screening approach that includes a primary reporter gene assay, a secondary cytokine secretion assay, and a cytotoxicity counter-screen, researchers can efficiently identify and validate promising lead compounds for further development. Careful attention to assay optimization, quality control, and data analysis will ensure the generation of high-quality, actionable data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. cedarlanelabs.com [cedarlanelabs.com]
- 6. invivogen.com [invivogen.com]
- 7. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. takarabio.com [takarabio.com]
Application Notes: Methods for Assessing diABZI-Induced Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1] diABZI is a potent, non-cyclic dinucleotide STING agonist that has shown significant promise in preclinical models for cancer immunotherapy and as an antiviral agent.[1][2][3] Its mechanism involves the direct binding and activation of STING, which triggers downstream signaling cascades involving TBK1, IRF3, and NF-κB.[4][5]
Assessing the cytokine response of Peripheral Blood Mononuclear Cells (PBMCs) to diABZI stimulation is crucial for understanding its immunomodulatory effects, determining effective dosing, and evaluating its therapeutic potential. This document provides detailed protocols for the isolation of PBMCs and the subsequent quantification of diABZI-induced cytokine production using common immunological assays.
diABZI-STING Signaling Pathway
Upon entering the cytoplasm, diABZI binds directly to the STING protein, which is primarily localized on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and activation.[6][7] Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2] TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-β).[4][7] Concurrently, STING activation also leads to the activation of the NF-κB pathway, which induces the transcription of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10.[4][5][6]
Expected Cytokine Profile
Stimulation of PBMCs with diABZI is expected to induce a robust pro-inflammatory cytokine response. The specific profile and magnitude can vary depending on donor variability, diABZI concentration, and incubation time. A summary of commonly observed cytokines is presented below.
| Cytokine | Expected Response | Primary Detection Methods |
| IFN-β | Strong Upregulation | ELISA, Luminex/Bio-Plex |
| TNF-α | Strong Upregulation | ELISA, Intracellular Flow Cytometry, Luminex/Bio-Plex |
| IL-6 | Strong Upregulation | ELISA, Luminex/Bio-Plex |
| CXCL10 (IP-10) | Strong Upregulation | ELISA, Luminex/Bio-Plex |
| IFN-γ | Moderate Upregulation | ELISA, ELISpot, Intracellular Flow Cytometry |
General Experimental Workflow
The overall process for assessing diABZI-induced cytokine production involves isolating PBMCs from whole blood, stimulating the cells in culture, harvesting the cells and/or supernatant, and analyzing the cytokine levels using an appropriate immunoassay.
Detailed Experimental Protocols
Protocol 1: PBMC Isolation from Whole Blood/Buffy Coat
This protocol describes the isolation of PBMCs using density gradient centrifugation with Ficoll-Paque.[8][9][10] All steps should be performed in a sterile biosafety cabinet.
Materials:
-
Human whole blood (with anticoagulant like heparin or EDTA) or buffy coat.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Ficoll-Paque™ PLUS or similar density gradient medium.
-
50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge with a swinging-bucket rotor.
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube. If using a buffy coat, dilute it 1:2 or 1:3 with PBS.
-
Carefully layer 15 mL of the diluted blood over 15 mL of room temperature Ficoll-Paque in a new 50 mL conical tube. To avoid mixing, slowly dispense the blood down the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature (20°C) with the centrifuge brake turned off .[8]
-
After centrifugation, four distinct layers will be visible: a top layer of plasma, a "buffy coat" layer of PBMCs at the plasma-Ficoll interface, the Ficoll layer, and a pellet of red blood cells and granulocytes at the bottom.
-
Carefully aspirate the top plasma layer. Using a clean pipette, collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.[9]
-
Wash the isolated PBMCs by adding PBS to bring the volume up to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer with Trypan Blue or an automated cell counter). Cell viability should be >95%.[11]
-
Adjust the cell concentration to 1 x 10⁶ to 2 x 10⁶ viable cells/mL in complete RPMI-1640 medium for culturing.[12]
Protocol 2: diABZI Stimulation of PBMCs
Materials:
-
Isolated PBMCs at 1-2 x 10⁶ cells/mL in complete RPMI-1640.
-
diABZI stock solution (e.g., in DMSO).
-
Vehicle control (e.g., DMSO).
-
Positive control (e.g., LPS at 100 ng/mL).
-
96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Seed 200 µL of the PBMC suspension into the wells of a 96-well plate (2-4 x 10⁵ cells/well).
-
Prepare serial dilutions of diABZI in complete RPMI-1640. A typical final concentration range for in vitro stimulation is 0.1 µM to 5 µM.
-
Add the diABZI dilutions to the appropriate wells. Also include wells for:
-
Unstimulated Control: Cells with medium only.
-
Vehicle Control: Cells with the highest concentration of DMSO used for diABZI dilutions.
-
Positive Control: Cells stimulated with LPS or another known immune activator.
-
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂. The incubation time can range from 6 to 48 hours, depending on the target cytokines. A 24-hour time point is common for secreted cytokine analysis.[13]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C for analysis by ELISA or multiplex assay.[13][14]
-
The cell pellet can be used for intracellular cytokine staining or RNA analysis.
Protocol 3: Assessment of Secreted Cytokines by ELISA
This protocol provides a general outline for a sandwich ELISA to measure a single cytokine (e.g., TNF-α) in culture supernatants.[15][16][17] Always follow the specific instructions provided with your commercial ELISA kit.
Materials:
-
Commercial ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, recombinant standard, enzyme conjugate, substrate, and stop solution).
-
Culture supernatants from Protocol 2.
-
96-well high-binding ELISA plate.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (as recommended by the kit, often PBS with 10% FBS).[17]
-
Microplate reader.
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well. Seal the plate and incubate overnight at 4°C.[16]
-
Wash: Aspirate the coating solution and wash the plate 3 times with Wash Buffer.
-
Block: Add 200 µL of blocking buffer (e.g., Assay Diluent) to each well and incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Samples/Standards: Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of standards and culture supernatants (may require dilution in Assay Diluent) to the appropriate wells. Incubate for 2 hours at room temperature.[15]
-
Wash: Repeat the wash step.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[16]
-
Wash: Repeat the wash step.
-
Add Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Wash: Wash the plate 5-7 times.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well. Incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the curve to calculate the concentration of the cytokine in your samples.
| Example ELISA Plate Layout ||||||||||||| | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Row A | Std 1 | Std 1 | S1-Unstim | S1-Unstim | S1-diABZI Lo | S1-diABZI Lo | S2-Unstim | S2-Unstim | S2-diABZI Lo | S2-diABZI Lo | S3-Unstim | S3-Unstim | | Row B | Std 2 | Std 2 | S1-Veh | S1-Veh | S1-diABZI Mid | S1-diABZI Mid | S2-Veh | S2-Veh | S2-diABZI Mid | S2-diABZI Mid | S3-Veh | S3-Veh | | Row C | Std 3 | Std 3 | S1-LPS | S1-LPS | S1-diABZI Hi | S1-diABZI Hi | S2-LPS | S2-LPS | S2-diABZI Hi | S2-diABZI Hi | S3-LPS | S3-LPS | | Row D | Std 4 | Std 4 | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | | Row E | Std 5 | Std 5 | | | | | | | | | | | | Row F | Std 6 | Std 6 | | | | | | | | | | | | Row G | Std 7 | Std 7 | | | | | | | | | | | | Row H | Blank | Blank | | | | | | | | | | | S1, S2, S3 represent samples from three different donors.
Protocol 4: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the identification of specific cell populations (e.g., T cells, monocytes) that are producing cytokines.[18][19]
Materials:
-
Stimulated PBMCs from Protocol 2.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).[19][20]
-
Fluorescently conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD14).
-
Fixation/Permeabilization Buffer kit.
-
Fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-TNF-α, anti-IFN-γ).
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Flow cytometer.
Procedure:
-
Stimulation with Protein Transport Inhibitor: Set up the PBMC stimulation as described in Protocol 2. For the last 4-6 hours of the total incubation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well. This traps the cytokines within the cell's endoplasmic reticulum.[11][19]
-
Harvest Cells: After incubation, harvest the cells, transfer to FACS tubes, and wash with 2 mL of FACS buffer. Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the cocktail of fluorescently-labeled surface marker antibodies. Incubate for 30 minutes at 4°C in the dark.[18]
-
Wash: Add 2 mL of FACS buffer, centrifuge, and discard the supernatant.
-
Fix and Permeabilize: Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution. Incubate for 20 minutes at room temperature in the dark. This step fixes the cells and creates pores in the membrane to allow antibodies to enter.[19]
-
Wash: Wash the cells with 2 mL of 1X Permeabilization/Wash Buffer. Centrifuge and discard the supernatant.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the cocktail of fluorescently-labeled anti-cytokine antibodies. Incubate for 30-45 minutes at room temperature in the dark.[18]
-
Final Wash: Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS Buffer and acquire the samples on a flow cytometer. Be sure to include appropriate single-stain compensation controls.
-
Analysis: Analyze the data using flow cytometry software. Gate on specific cell populations (e.g., CD3+ T cells or CD14+ monocytes) and quantify the percentage of cells positive for the cytokine of interest.
Protocol 5: Multiplex Cytokine Analysis (Luminex/Bio-Plex)
Multiplex assays allow for the simultaneous measurement of dozens of cytokines from a small sample volume (typically 25-50 µL).[21][22] This protocol is a general guide; always refer to the manufacturer's instructions for your specific kit.
Materials:
-
Commercial multiplex cytokine assay kit (e.g., Bio-Plex).
-
Culture supernatants from Protocol 2.
-
Luminex or Bio-Plex instrument.
Procedure:
-
Prepare Plate: Pre-wet the filter plate with assay buffer and aspirate using the vacuum manifold.
-
Prepare Standards: Reconstitute and serially dilute the lyophilized cytokine standards in the same culture medium used for your samples to create a standard curve.[23]
-
Add Beads: Vortex the antibody-coupled magnetic beads and add 50 µL to each well.
-
Wash Beads: Place the plate on the magnetic separator, wait 60 seconds, and aspirate the buffer. Wash the beads twice with Wash Buffer.
-
Add Samples/Standards: Add 50 µL of the prepared standards and culture supernatants to the appropriate wells.
-
Incubate: Seal the plate and incubate on a plate shaker (e.g., 850 rpm) for 30-60 minutes at room temperature.
-
Wash: Wash the beads three times as described in step 4.
-
Add Detection Antibodies: Add 25 µL of the biotinylated detection antibody cocktail to each well.
-
Incubate: Seal the plate and incubate on a plate shaker for 30 minutes at room temperature.
-
Wash: Wash the beads three times.
-
Add Streptavidin-PE: Add 50 µL of Streptavidin-Phycoerythrin (SAPE) to each well.
-
Incubate: Seal the plate and incubate on a plate shaker for 10 minutes at room temperature.
-
Final Wash and Resuspend: Wash the beads three times. Resuspend the beads in 125 µL of Assay Buffer.
-
Read Plate: Acquire the data on a Luminex/Bio-Plex instrument.
-
Analysis: Use the instrument's software to generate standard curves and calculate the concentrations of each cytokine in the samples.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. revvity.com [revvity.com]
- 11. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 12. PBMC Cytokines - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. iti.stanford.edu [iti.stanford.edu]
- 19. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) [en.bio-protocol.org]
- 20. lerner.ccf.org [lerner.ccf.org]
- 21. Simultaneous Detection of 15 Human Cytokines in a Single Sample of Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 23. bio-rad.com [bio-rad.com]
Application Notes and Protocols for In Vivo Imaging of diABZI Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of current in vivo imaging techniques to track the biodistribution of diABZI, a potent non-nucleotide STING (Stimulator of Interferon Genes) agonist. Understanding the spatial and temporal distribution of diABZI is critical for optimizing its therapeutic efficacy and safety profile in various applications, including oncology and infectious diseases.
Introduction to diABZI and STING Signaling
diABZI is a small molecule that activates the STING pathway, a key component of the innate immune system.[1] Upon binding to STING, diABZI induces a conformational change that leads to the downstream activation of transcription factors IRF3 and NF-κB. This, in turn, drives the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for mounting an effective anti-tumor or anti-viral immune response.[1][2] Visualizing where diABZI accumulates in the body and for how long it engages its target is essential for drug development.
STING Signaling Pathway Activated by diABZI
Caption: Simplified STING signaling pathway upon activation by diABZI.
In Vivo Imaging Techniques and Protocols
Several imaging modalities can be employed to assess the in vivo distribution of diABZI, either directly by labeling the molecule itself or indirectly by imaging its downstream biological effects.
Direct Imaging: Radiolabeling for Positron Emission Tomography (PET)
Directly tracking diABZI provides the most accurate information on its pharmacokinetics and tissue accumulation. This is achieved by labeling a diABZI analog with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F).
Application Note: [¹⁸F]F-DABI PET Imaging
A novel ¹⁸F-labeled diABZI analog, [¹⁸F]F-DABI, has been developed for noninvasive PET imaging of STING expression.[3] This technique allows for the direct visualization and quantification of diABZI distribution in target tissues, such as tumors, and provides a potential companion diagnostic tool for STING-agonist therapies.[3] In vivo studies have demonstrated the specificity of [¹⁸F]F-DABI for PET imaging of STING expression, with significant tumor uptake that correlates positively with STING expression levels.[3]
Experimental Workflow: [¹⁸F]F-DABI PET Imaging
Caption: Experimental workflow for direct in vivo imaging of diABZI using [¹⁸F]F-DABI PET.
Protocol: [¹⁸F]F-DABI PET Imaging of Tumor-Bearing Mice
-
Radiotracer Synthesis :
-
Animal Preparation :
-
Use tumor-bearing mice (e.g., B16F10 melanoma model).
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
-
PET Imaging :
-
Administer [¹⁸F]F-DABI via intravenous injection (e.g., tail vein).
-
Acquire PET/CT images at desired time points post-injection (e.g., 0.5, 1, and 2 hours).
-
For blocking experiments to confirm specificity, co-inject a saturating dose of unlabeled diABZI.[3]
-
-
Biodistribution Analysis (Ex Vivo) :
-
Following the final imaging session, euthanize the mice.
-
Dissect tissues of interest (e.g., tumor, liver, spleen, kidneys, muscle, blood).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).[3]
-
Quantitative Data: [¹⁸F]F-DABI PET Imaging
| Parameter | Value | Reference |
| Radiochemical Yield | 44 ± 15% | [3] |
| Radiochemical Purity | > 97% | [3] |
| Molar Activity | 15-30 GBq/μmol | [3] |
| Binding Affinity (KD) | 12.98 ± 2.07 nM | [3] |
| B16F10 Tumor Uptake | 10.93 ± 0.93 %ID/g | [3] |
| Tumor Uptake (Blocked) | 3.13 ± 0.88 %ID/g | [3] |
Indirect Imaging: Pharmacodynamic Readout with [¹⁸F]-FDG PET
This technique does not track diABZI itself but measures a downstream effect of STING activation: increased glucose metabolism in activated immune cells. Systemic administration of diABZI leads to lymphocyte activation, particularly in the spleen, which can be visualized by increased uptake of the glucose analog [¹⁸F]-fluorodeoxyglucose ([¹⁸F]-FDG).[4][5]
Application Note: [¹⁸F]-FDG PET for Immune Activation
[¹⁸F]-FDG PET is a clinically established imaging method that can serve as a valuable pharmacodynamic biomarker for STING agonist activity.[4] Increased [¹⁸F]-FDG uptake in lymphoid organs like the spleen indicates successful systemic immune activation by diABZI.[4][5] This method is useful for determining the optimal dose and schedule of diABZI to achieve the desired immunological effect. The peak of splenic [¹⁸F]-FDG uptake occurs around 24 hours post-diABZI administration and persists for at least 48 hours, which is a longer duration than the spike in serum IFN-β.[4]
Protocol: [¹⁸F]-FDG PET for diABZI-Induced Immune Activation
-
Animal Preparation and Dosing :
-
Radiotracer Injection :
-
PET/CT Imaging :
-
Anesthetize the mice and perform a whole-body PET/CT scan.
-
-
Image Analysis :
-
Reconstruct the PET images.
-
Draw ROIs over the spleen and other tissues of interest.
-
Calculate the maximum standardized uptake value (SUVmax) for each ROI.
-
Quantitative Data: [¹⁸F]-FDG PET Imaging of Splenic Uptake
| Group | Spleen SUVmax (Mean) | Spleen SUVmax (Range) | Reference |
| Control Mice | 1.90 | 1.56–2.34 | [4][6] |
| diABZI-Treated Mice | 4.55 | 3.35–6.20 | [4][6] |
Fluorescence Imaging
Labeling diABZI or its carrier molecules with fluorescent dyes allows for in vivo optical imaging. This technique is particularly useful for studying biodistribution in superficial tissues and for ex vivo analysis of tissue sections and cellular uptake.
Application Note: Fluorescence Imaging of diABZI Conjugates
To improve pharmacokinetics, diABZI can be conjugated to macromolecules like polymers.[7][8] These conjugates can be labeled with near-infrared fluorescent dyes (e.g., Cy5) to track their distribution.[8][9] Fluorescence imaging can reveal accumulation in tumors and uptake by specific immune cell populations, such as tumor-associated myeloid cells.[8]
Protocol: In Vivo Fluorescence Imaging of Cy5-labeled diABZI-Polymer Conjugates
-
Probe Synthesis :
-
Synthesize a diABZI-polymer conjugate (e.g., SAPCon).
-
Label the conjugate with a near-infrared fluorescent dye like Cy5.
-
-
Animal and Dosing :
-
Use tumor-bearing mice (e.g., EO771 orthotopic breast cancer model).
-
Administer the Cy5-labeled conjugate intravenously.
-
-
In Vivo Imaging :
-
At various time points (e.g., 24 and 48 hours), anesthetize the mice.
-
Image the mice using an in vivo imaging system (IVIS) with appropriate excitation and emission filters for Cy5.
-
-
Ex Vivo Analysis :
-
After the final imaging session, euthanize the mice and dissect tumors and major organs.
-
Image the dissected tissues ex vivo to confirm and quantify fluorescence.
-
Prepare tissue sections for fluorescence microscopy to visualize distribution at the cellular level.
-
Perform flow cytometry on dissociated tumor tissue to identify which cell types have taken up the fluorescent conjugate.[8][9]
-
Quantitative Data: Cellular Uptake of Cy5-labeled SAPCon[100 kDa] in EO771 Tumors
| Cell Population | % of Cy5⁺ Cells | Reference |
| Macrophages (CD11b⁺F4/80⁺) | High | [8] |
| Dendritic Cells (CD11b⁺) | Moderate | [8] |
| Granulocytes (CD11b⁺Gr1⁺) | Low | [8] |
Whole-Body Autoradiography (WBA)
WBA is a powerful ex vivo technique that provides a comprehensive, high-resolution map of the distribution of a radiolabeled drug throughout the entire body.
Application Note: WBA for diABZI Distribution
While specific studies on diABZI using WBA are not yet prevalent in the literature, this technique is highly applicable. By labeling diABZI with a long-lived radioisotope like Carbon-14 (¹⁴C) or Tritium (³H), WBA can provide detailed information on tissue penetration (including into sanctuary sites like the brain), retention, and routes of elimination.[10][11] It is an invaluable tool in preclinical drug development for assessing tissue pharmacokinetics and identifying potential sites of off-target accumulation.[10][11]
General Protocol: Quantitative WBA (QWBA)
-
Radiolabeling : Synthesize ¹⁴C- or ³H-labeled diABZI.
-
Dosing : Administer the radiolabeled diABZI to animals (typically rats or mice) via the intended clinical route.
-
Sample Collection : At various time points, euthanize the animals by snap-freezing in a hexane/dry ice bath.
-
Sectioning : Embed the frozen carcass in carboxymethylcellulose (CMC) and collect thin (e.g., 20-40 µm) whole-body sections using a cryomicrotome.
-
Imaging : Expose the sections to a phosphor imaging plate for a set duration.
-
Quantification : Scan the imaging plate and quantify the radioactivity in different tissues by comparing the signal intensity to co-exposed radiolabeled standards.
Logical Relationship of Imaging Techniques
Caption: Relationship between diABZI administration and various in vivo imaging approaches.
References
- 1. invivogen.com [invivogen.com]
- 2. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel 18F-labeled agonist for PET imaging of stimulator of interferon gene expression in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macromolecular Diamidobenzimidazole Conjugates Activate STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-body autoradiography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for diABZI Treatment in Colorectal Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of diABZI, a potent STING (Stimulator of Interferon Genes) agonist, in preclinical mouse models of colorectal cancer. The methodologies outlined below are based on established practices and published research findings, offering a guide for evaluating the anti-tumor efficacy and immunomodulatory effects of diABZI.
Introduction
Colorectal cancer remains a significant cause of cancer-related mortality worldwide. The cGAS-STING pathway has emerged as a promising target for cancer immunotherapy due to its role in bridging innate and adaptive immunity. diABZI is a non-cyclic dinucleotide STING agonist that has demonstrated potent anti-tumor activity in various preclinical models, including colorectal cancer, through the induction of type I interferons and a robust anti-tumor immune response.[1][2][3] This document provides detailed protocols for the preparation and administration of diABZI in the widely used CT26 syngeneic mouse model of colorectal cancer.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on diABZI treatment in colorectal cancer mouse models.
Table 1: In Vivo Efficacy of diABZI in the CT26 Colorectal Cancer Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) | Survival Benefit |
| Vehicle (Control) | - | Intravenous (i.v.) | Days 1, 4, 8 | ~1500 | - | - |
| diABZI | 1.5 | Intravenous (i.v.) | Days 1, 4, 8 | ~250 | ~83% | Significant increase in survival with 8 out of 10 mice tumor-free on day 43. |
Data compiled from representative studies. Actual results may vary based on experimental conditions.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of diABZI in Mice
| Parameter | Value | Notes |
| Half-life (t1/2) | ~1.4 hours | Following intravenous administration.[4] |
| Peak Serum IFNβ | 6 hours post-injection | A key biomarker of STING activation.[5] |
| Peak Splenic 18F-FDG uptake | 24 hours post-injection | Indicates lymphocyte activation.[5] |
| EC50 (mouse STING) | 186 nM | In vitro potency. |
Experimental Protocols
Protocol 1: CT26 Syngeneic Mouse Model of Colorectal Cancer
This protocol describes the establishment of subcutaneous CT26 tumors in BALB/c mice.
Materials:
-
CT26 murine colon carcinoma cell line
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Female BALB/c mice (6-8 weeks old)
-
Sterile syringes (1 ml) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest sub-confluent CT26 cells by trypsinization. Wash the cells twice with sterile PBS and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µl. Place the cell suspension on ice.
-
Tumor Implantation:
-
Shave the right flank of the BALB/c mice.
-
Subcutaneously inject 100 µl of the CT26 cell suspension (1 x 10^6 cells) into the shaved flank.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Initiate treatment when tumors reach a volume of approximately 100-150 mm³.[6]
-
Protocol 2: Preparation and Administration of diABZI
This protocol details the formulation and intravenous administration of diABZI for in vivo studies.
Materials:
-
diABZI STING agonist
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile syringes (1 ml) and needles (30-gauge)
-
Vortex mixer
Procedure:
-
diABZI Formulation (for a 1.5 mg/ml solution):
-
Dissolve diABZI in DMSO to create a stock solution (e.g., 35 mg/ml).
-
To prepare the final injection solution, take an appropriate volume of the DMSO stock solution and add it to a vehicle solution consisting of 40% PEG300, 5% Tween 80, and 55% sterile saline. For example, to make 1 ml of a 1.5 mg/ml diABZI solution, you would use a calculated amount of the stock and bring the final volume to 1 ml with the vehicle.
-
Vortex the solution until it is clear and homogenous. The final DMSO concentration should be low (e.g., <5%) to minimize toxicity.
-
-
Intravenous (i.v.) Administration:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Wipe the tail with an alcohol pad.
-
Using a 30-gauge needle, slowly inject the prepared diABZI solution (typically 100-200 µl, depending on the mouse's weight and the desired dosage) into a lateral tail vein.
-
Monitor the mice for any immediate adverse reactions.
-
Protocol 3: Efficacy and Pharmacodynamic Studies
This protocol outlines the procedures for assessing the anti-tumor efficacy and immune-modulating effects of diABZI.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
Prepared diABZI solution (from Protocol 2)
-
Calipers
-
Materials for blood collection (e.g., micro-hematocrit tubes)
-
Materials for tissue harvesting and processing (e.g., surgical tools, formalin, RNA stabilization solution)
-
ELISA kits for cytokine measurement (e.g., mouse IFNβ, IL-6, TNFα)
-
Antibodies for immunohistochemistry (e.g., anti-mouse CD8)
-
Flow cytometry antibodies (e.g., anti-mouse CD45, CD3, CD8)
Procedure:
-
Treatment and Monitoring:
-
Randomize mice with established tumors into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer diABZI or vehicle control according to the desired schedule (e.g., intravenously on days 1, 4, and 8).
-
Measure tumor volumes and body weights every 2-3 days.
-
Monitor animal health and euthanize if tumors exceed a predetermined size or if signs of excessive toxicity are observed.
-
-
Pharmacodynamic Analysis (optional satellite group):
-
At specific time points after diABZI administration (e.g., 6, 24, 48 hours), collect blood via retro-orbital or cardiac puncture for serum cytokine analysis using ELISA.
-
Harvest tumors and spleens for immunological analysis.
-
-
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration:
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes:
-
Mechanically and enzymatically digest fresh tumor tissue to create a single-cell suspension.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Visualizations
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing diABZI to Elucidate the Cross-talk Between Innate and Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using diABZI, a potent non-nucleotidyl STING (Stimulator of Interferon Genes) agonist, for studying the intricate interplay between the innate and adaptive immune systems. Activation of the STING pathway by diABZI offers a powerful tool to investigate how initial innate immune responses shape the subsequent adaptive immune landscape, with significant implications for immuno-oncology and infectious disease research.
Introduction to diABZI and STING Signaling
diABZI is a synthetic small molecule that directly binds to and activates STING, a crucial adaptor protein in the innate immune system.[1][2] The cGAS-STING pathway is a key sensor of cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring within the tumor microenvironment.[3][4][5] Upon activation by diABZI, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[6][7] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation.[7][8][9][10] This cascade culminates in the robust transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10.[6][11][12][13]
This initial innate immune activation is pivotal in bridging to the adaptive immune response. Type I IFNs play a multifaceted role in this process by enhancing the antigen-presenting capabilities of dendritic cells (DCs), promoting the cross-priming of CD8+ T cells, and increasing the cytotoxic potential of T cells and Natural Killer (NK) cells.[11][12]
Key Applications of diABZI in Immunity Research
-
Immuno-oncology: Investigating the potentiation of anti-tumor immunity through the induction of immunogenic cell death and enhancement of tumor-specific T cell responses.[3][14][15]
-
Infectious Diseases: Studying the mechanisms of viral restriction and the role of STING activation in establishing an antiviral state.[8][9][10]
-
Vaccine Adjuvant Development: Evaluating the potential of diABZI to enhance vaccine efficacy by stimulating a robust and durable adaptive immune response.
-
Autoimmune Disorders: Exploring the consequences of STING hyperactivation and its role in the pathogenesis of inflammatory diseases.
Data Presentation: Quantitative Effects of diABZI
The following tables summarize key quantitative data from studies utilizing diABZI to activate the STING pathway.
Table 1: In Vitro Activity of diABZI
| Cell Type | diABZI Concentration | Observed Effect | Reference |
| THP1-Dual™ Cells | EC50: 0.144 ± 0.149 nM (diABZI-amine) | IFN-I production | [16][17] |
| Murine Splenocytes | EC50: 0.17 ± 6.6 µM (diABZI-amine) | IFN-β secretion | [16] |
| A549 cells | 100 nM | Minimal inhibition of proliferation, near-complete inhibition of HCoV-OC43 infection | [8] |
| C32 melanoma cells | 21 nM (24h treatment) | Enhanced phosphorylation of TBK1 and STING | [7] |
| Bone Marrow-Derived Macrophages (BMDMs) | 1 µM (16h treatment) | Induction of IFNα, IFNβ, CXCL10, IL-6, TNFα, CXCL1, and IL-10 release | [18] |
Table 2: In Vivo Administration and Effects of diABZI
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| K18-hACE2 transgenic mice | Intranasal | Single dose | Protection from SARS-CoV-2 induced weight loss and lethality | [9][11] |
| Colorectal Cancer Mouse Model | Intravenous | Not specified | Induced durable tumor regression | [3] |
| Wild Type 129 mice | Intranasal | 10 µg | Rapid activation of IFN signaling pathways in the lung | [9] |
| C57BL/6 mice | Intratracheal | 1 µg (3 consecutive days) | Triggered acute neutrophilic inflammation and DNA release | [19] |
| B16-F10 melanoma model | Not specified | Not specified | Inhibited tumor growth | [20] |
Mandatory Visualizations
Signaling Pathway
Caption: diABZI activates the STING pathway, leading to innate immune responses that prime adaptive immunity.
Experimental Workflow
Caption: A generalized workflow for in vitro and in vivo studies using diABZI.
Experimental Protocols
Protocol 1: In Vitro Activation of STING in Human Monocytic Cells (THP-1)
Objective: To assess the activation of the STING pathway and downstream cytokine production in response to diABZI.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
diABZI (hydrochloride salt, water-soluble)
-
DMSO (vehicle control)
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
Reagents for Western Blot, qRT-PCR, and ELISA
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
For differentiation into macrophage-like cells, seed THP-1 cells at 5 x 10^5 cells/mL and treat with 100 ng/mL PMA for 48-72 hours. Replace with fresh, PMA-free medium and rest for 24 hours before diABZI treatment.
-
-
diABZI Treatment:
-
Prepare a stock solution of diABZI in sterile water or DMSO. Further dilute in culture medium to desired concentrations (e.g., a range from 1 nM to 10 µM).
-
Treat cells with varying concentrations of diABZI or vehicle control (DMSO at a final concentration ≤ 0.1%).
-
Incubate for different time points (e.g., 1, 3, 6, 12, 24 hours) depending on the downstream analysis.
-
-
Analysis:
-
Western Blot: Harvest cell lysates at early time points (e.g., 30 mins, 1, 2, 4 hours) to detect phosphorylation of STING, TBK1, and IRF3.[6]
-
qRT-PCR: Isolate total RNA at various time points (e.g., 3, 6, 12 hours) to measure the gene expression of IFNB1, CXCL10, TNF, and IL6.[6][11]
-
ELISA/CBA: Collect cell culture supernatants at later time points (e.g., 16, 24 hours) to quantify the secretion of IFN-β, CXCL10, TNF-α, and IL-6.[11][18]
-
Protocol 2: In Vivo Murine Model of Anti-Tumor Immunity
Objective: To evaluate the effect of systemic diABZI administration on tumor growth and the tumor immune microenvironment.
Materials:
-
Syngeneic tumor model (e.g., C57BL/6 mice with B16-F10 melanoma or BALB/c mice with CT26 colorectal tumors)
-
diABZI formulated for in vivo use
-
Vehicle control (e.g., PBS with 5% DMSO)
-
Calipers for tumor measurement
-
Reagents for flow cytometry and immunohistochemistry
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
-
diABZI Administration:
-
Randomize mice into treatment and control groups.
-
Administer diABZI or vehicle control via a systemic route (e.g., intravenous or intraperitoneal injection). A typical dose might be 1 mg/kg.[11] The treatment schedule can vary (e.g., every 3 days for 3 doses).
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
At the study endpoint, collect tumors, spleens, and tumor-draining lymph nodes.
-
Flow Cytometry: Prepare single-cell suspensions from tissues to analyze immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, dendritic cells, myeloid-derived suppressor cells). Analyze activation markers (e.g., CD69, CD44) and exhaustion markers (e.g., PD-1, TIM-3) on T cells.[17]
-
Immunohistochemistry (IHC): Fix and section tumors to visualize the infiltration of immune cells (e.g., CD8+ T cells) into the tumor microenvironment.
-
Serum Cytokine Analysis: Collect blood to measure systemic levels of IFN-β and other cytokines by ELISA or Luminex assay.[11]
-
By employing these protocols and understanding the underlying signaling pathways, researchers can effectively utilize diABZI as a tool to dissect the complex communication between the innate and adaptive immune systems, paving the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Groundbreaking review explores the cross-talk between innate and adaptive immunity | EurekAlert! [eurekalert.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Type I Photosensitizer-Polymersome Boosts Reactive Oxygen Species Generation by Forcing H-Aggregation for Amplifying STING Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS). | Sigma-Aldrich [merckmillipore.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing In vivo Bioavailability of diABZI STING Agonist-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of diABZI STING agonist-1.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the in vivo bioavailability of diABZI STING agonist-1?
The primary challenges for the in vivo application of diABZI and other STING agonists stem from their physicochemical properties.[1] While diABZI is a potent non-nucleotide agonist, it still faces issues with membrane permeability.[2][3] Indiscriminate STING activation throughout the body can also lead to inflammatory toxicities, such as cytokine release syndrome.[4] Furthermore, like many small molecules, it can be susceptible to rapid enzymatic degradation and clearance from circulation.[1]
Q2: What formulation strategies can be used to improve the solubility and stability of diABZI for in vivo studies?
For preclinical in vivo studies, diABZI can be formulated using a variety of co-solvents to enhance its solubility and stability. A common approach involves dissolving diABZI in Dimethyl Sulfoxide (DMSO) and then further diluting it in aqueous solutions containing agents like Polyethylene (B3416737) Glycol 300 (PEG300) and Tween 80.[5] It is crucial to prepare these solutions freshly before administration as diABZI is unstable in solution.[6][7]
Q3: What advanced delivery systems can be employed to enhance the bioavailability and tumor-specific delivery of diABZI?
Several advanced drug delivery systems (DDS) are being explored to overcome the limitations of systemic diABZI administration. These systems aim to improve stability, control release, and target the agonist to the tumor microenvironment.[2][8] Key strategies include:
-
Liposomes: These lipid-based nanoparticles can encapsulate hydrophilic and hydrophobic drugs, improving their stability and modifying their biodistribution.[2][3]
-
Nano- or microparticles: Formulations using biodegradable polymers like PLGA can protect the STING agonist from degradation and provide sustained release.[8]
-
Hydrogels: These 3D polymer networks can be injected intratumorally for localized and sustained release of the agonist.[2][8]
-
Polymer-Drug Conjugates (PDCs): Covalently linking diABZI to a hydrophilic polymer can improve its pharmacokinetic profile and tumor accumulation.[4][9]
-
Antibody-Drug Conjugates (ADCs): Targeting diABZI to tumor-specific antigens using antibodies can enhance its delivery to cancer cells and tumor-associated myeloid cells.[2][10]
Troubleshooting Guide
Problem 1: Low systemic exposure and short half-life of diABZI in vivo.
-
Possible Cause: Rapid clearance and metabolism of the free drug.
-
Troubleshooting Suggestions:
-
Encapsulation: Utilize liposomal or nanoparticle formulations to protect diABZI from degradation and clearance. A study using diABZI-encapsulated liposomes demonstrated a longer circulation time in vivo (over 48 hours).[3]
-
PEGylation: Conjugating polyethylene glycol (PEG) to diABZI can increase its hydrodynamic size, reducing renal clearance and extending its half-life.
-
Formulation Optimization: Ensure the formulation is optimized for stability. diABZI solutions are known to be unstable and should be prepared fresh.[7]
-
Problem 2: Off-target toxicity and systemic inflammation observed after intravenous administration.
-
Possible Cause: Indiscriminate activation of the STING pathway in healthy tissues.[4]
-
Troubleshooting Suggestions:
-
Targeted Delivery: Employ antibody-drug conjugates (ADCs) or ligand-targeted nanoparticles to direct diABZI specifically to the tumor site.
-
Intratumoral Administration: For localized tumors, consider direct intratumoral injection to minimize systemic exposure.
-
Prodrug Strategy: Design a prodrug of diABZI that is activated specifically in the tumor microenvironment, for example, by tumor-specific enzymes.
-
Problem 3: Poor tumor penetration and efficacy despite systemic administration.
-
Possible Cause: Limited ability of diABZI to cross the cell membrane and reach the intracellular STING protein.[3]
-
Troubleshooting Suggestions:
-
Permeation Enhancers: Co-administer with agents that can transiently increase cell membrane permeability.
-
Nanocarrier-mediated Endocytosis: Formulate diABZI in nanoparticles that are readily taken up by cells through endocytosis.[11]
-
Structural Modification: Synthesize diABZI analogs with improved lipophilicity to enhance passive diffusion across cell membranes.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| EC50 (Human STING) | 130 nM | Human (PBMCs) | In vitro | [12][13] |
| EC50 (Mouse STING) | 186 nM | Mouse | In vitro | [12][13] |
| Half-life (Free Drug) | 1.4 hours | Mouse | Intravenous | [6][12] |
| Systemic Concentration > EC50 | Achieved with 3 mg/kg | Mouse | Intravenous | [12][14] |
| Tumor Growth Inhibition | Significant with 1.5 mg/kg | Mouse | Intravenous | [6][12] |
Experimental Protocols
Protocol 1: Preparation of Liposomal diABZI
This protocol is a generalized procedure based on the ammonium (B1175870) sulfate (B86663) gradient method described for encapsulating diABZI.[3]
-
Lipid Film Hydration: Prepare a lipid mixture (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a round-bottom flask. Dissolve the lipids in chloroform (B151607) and remove the solvent by rotary evaporation to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an ammonium sulfate solution (250 mM) by vortexing at a temperature above the lipid phase transition temperature.
-
Extrusion: Subject the hydrated lipid suspension to multiple freeze-thaw cycles and then extrude it through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm) to form unilamellar vesicles of a defined size.
-
Creation of pH Gradient: Remove the extra-liposomal ammonium sulfate by dialysis against a sucrose (B13894) solution. This creates a proton gradient across the liposome (B1194612) membrane.
-
Drug Loading: Incubate the liposomes with a solution of diABZI. The uncharged diABZI will diffuse into the liposomes and become protonated and trapped.
-
Purification: Remove the unencapsulated diABZI by size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug release profile.
Protocol 2: In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetics of a diABZI formulation.[3]
-
Animal Model: Use healthy BALB/c mice (6-8 weeks old).
-
Drug Administration: Administer the diABZI formulation (e.g., free diABZI or liposomal diABZI) intravenously via the tail vein at a specified dose.
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the retro-orbital sinus or tail vein at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h, 48h). Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Extraction: Extract diABZI from the plasma using a suitable organic solvent (e.g., acetonitrile).
-
Quantification: Analyze the concentration of diABZI in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.
Visualizations
Caption: Simplified signaling pathway of diABZI-mediated STING activation.
Caption: Experimental workflow for assessing in vivo bioavailability.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy | MDPI [mdpi.com]
- 2. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and o… [ouci.dntb.gov.ua]
- 11. A Type I Photosensitizer-Polymersome Boosts Reactive Oxygen Species Generation by Forcing H-Aggregation for Amplifying STING Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
addressing solubility issues of diABZI in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of the STING agonist diABZI in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of diABZI?
A1: diABZI is a hydrophobic molecule with poor aqueous solubility. It is practically insoluble in water and ethanol.[1][2] However, it is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5]
Q2: Why does my diABZI solution precipitate when I dilute it in aqueous buffer?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like diABZI.[6][7] This occurs because the compound is poorly soluble in the final aqueous environment, and the DMSO concentration is no longer high enough to keep it in solution.[7]
Q3: Are there different forms of diABZI with different solubilities?
A3: Yes, diABZI is often supplied as a trihydrochloride salt, which may have slightly different solubility characteristics than the free base.[1][3][8] Additionally, modified versions of diABZI, such as diABZI-4 and polymer-drug conjugates, have been developed to improve solubility and in vivo properties.[9][10][11][12]
Q4: How should I store diABZI and its solutions?
A4: diABZI powder should be stored at -20°C for long-term stability (up to 3 years).[1][4] Stock solutions in DMSO can be stored at -80°C for up to a year, though it is often recommended to prepare solutions fresh to avoid instability.[1][2][5][8] Repeated freeze-thaw cycles should be avoided.[1]
Troubleshooting Guide
Problem: My diABZI precipitated out of solution after diluting my DMSO stock in cell culture media or PBS.
Solution:
This is a common challenge due to the low aqueous solubility of diABZI. Here are several strategies to address this issue, ranging from simple adjustments to more complex formulation approaches.
-
Optimize DMSO Concentration:
-
Question: What is the maximum percentage of DMSO my cells or assay can tolerate?
-
Answer: Most cell lines can tolerate up to 0.5-1% DMSO without significant toxicity, but it is crucial to determine the specific tolerance of your system. If your final DMSO concentration is too low, the diABZI will likely precipitate.[13] You can try to use a more concentrated DMSO stock solution to minimize the volume added to your aqueous solution, but be mindful of the final DMSO concentration.[7]
-
-
Use of Co-solvents and Excipients:
-
Question: Can I use other solvents or agents to improve solubility?
-
Answer: Yes, co-solvents are commonly used to formulate diABZI for both in vitro and in vivo experiments. These agents help to keep the hydrophobic compound in solution when diluted in aqueous media. Commonly used excipients include:
-
PEG300 (Polyethylene glycol 300): A water-miscible polymer that can improve the solubility of hydrophobic compounds.[1][8][14]
-
Tween-80: A non-ionic surfactant that can aid in the dispersion and solubilization of poorly soluble molecules.[1][8][14]
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): A modified cyclodextrin (B1172386) that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[8]
-
-
-
Sonication and Heating:
-
Question: Can physical methods help to redissolve precipitated diABZI?
-
Answer: Gentle heating and/or sonication can be used to aid in the dissolution of diABZI if precipitation occurs during the preparation of the working solution.[4][8] However, be cautious with heating, as it may affect the stability of the compound.
-
-
Prepare Fresh Solutions:
Quantitative Solubility Data
The following table summarizes the reported solubility of diABZI in various solvents.
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ~50 | - | [3] |
| DMSO | 100 | 117.66 | [4] |
| DMSO | 100 | 104.24 | [1] |
| DMSO | 33 | 38.82 | [2][5] |
| PBS | 33.33 | 34.74 | [8] |
| Water | Insoluble | - | [1][2][5] |
| Ethanol | Insoluble | - | [1][2] |
| 10% DMSO in 20% SBE-β-CD in Saline | ≥ 2.08 | ≥ 2.17 | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.08 | ≥ 2.17 | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 3.5 | ≥ 4.12 | [14] |
Note: The molecular weight of diABZI can vary slightly depending on the salt form (e.g., free base vs. trihydrochloride). The provided molar concentrations are as reported by the sources.
Experimental Protocols
1. Preparation of diABZI Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of diABZI in DMSO.
Materials:
-
diABZI STING agonist (crystalline solid)
-
Anhydrous DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the diABZI vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of diABZI in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-100 mg/mL).[1][3][4]
-
Purge the headspace of the tube with an inert gas to prevent oxidation.[3]
-
Vortex or sonicate the solution until the diABZI is completely dissolved.[4] Gentle warming may be applied if necessary.[8]
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
2. Preparation of diABZI Working Solution for In Vitro Assays
This protocol provides a method for preparing a diABZI working solution suitable for cell-based assays using co-solvents.
Materials:
-
diABZI stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline or PBS
-
Sterile tubes
Procedure:
-
In a sterile tube, add 100 µL of the diABZI DMSO stock solution (20.8 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline or PBS to bring the final volume to 1 mL. This results in a final diABZI concentration of 2.08 mg/mL.[8]
-
If using the solution directly on cells, it is recommended to filter it through a 0.22 µm sterile filter.[8]
-
Use the prepared working solution immediately for optimal results.[1]
Visualizations
Caption: STING signaling pathway activation by diABZI.
Caption: Experimental workflow for diABZI solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. core.ac.uk [core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macromolecular Diamidobenzimidazole Conjugates Can Activate Stimulator of Interferon Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
potential off-target effects of diABZI STING agonist-1 trihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of diABZI STING agonist-1 trihydrochloride. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: diABZI is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Upon entering the cell, it binds directly to the STING protein, inducing a conformational change that leads to the activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade initiates a robust innate immune response.
Q2: Is diABZI selective for the STING pathway?
Q3: What are the known potential off-target effects or toxicities of diABZI?
A3: The most significant reported potential off-target effect is the induction of PANoptosis—a regulated, inflammatory form of cell death involving components of apoptosis, necroptosis, and pyroptosis. In preclinical models, endotracheal administration of diABZI has been shown to cause acute neutrophilic inflammation, disruption of the respiratory barrier, and DNA release, leading to a condition resembling acute respiratory distress syndrome (ARDS)[2]. Additionally, dose-dependent cytotoxicity has been observed in various cell types, and systemic administration may lead to a transient systemic inflammatory response or "cytokine storm".
Q4: Can diABZI induce cytotoxicity in non-target cells?
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high cell death in my culture. | 1. Concentration too high: The effective concentration of diABZI can vary significantly between cell types. 2. Prolonged exposure: Continuous exposure may lead to cumulative toxicity. 3. Induction of PANoptosis: In certain cell types, diABZI can trigger this inflammatory cell death pathway. 4. Off-target effects: Although reported to be selective, off-target activity cannot be entirely ruled out. | 1. Perform a dose-response curve: Determine the EC50 for STING activation and the CC50 (cytotoxic concentration 50) for your specific cell line. Start with a lower concentration range (e.g., 10 nM - 1 µM). 2. Optimize exposure time: Consider shorter incubation times followed by washout of the compound. 3. Assess markers of PANoptosis: Analyze for cleavage of Caspase-3 (apoptosis), phosphorylation of MLKL (necroptosis), and cleavage of Gasdermin D (pyroptosis) via Western blot or immunofluorescence. 4. Use STING-deficient cells: As a control, treat STING knockout or knockdown cells with diABZI to determine if the observed cytotoxicity is STING-dependent. |
| Inconsistent or no activation of the STING pathway. | 1. Low STING expression: The cell line used may have low or absent endogenous STING expression. 2. Compound degradation: diABZI solutions may be unstable with repeated freeze-thaw cycles or prolonged storage at room temperature. 3. Suboptimal compound delivery: Poor cell permeability in certain cell types could be a factor. | 1. Verify STING expression: Confirm STING protein levels in your cell line by Western blot or qPCR. 2. Prepare fresh solutions: Aliquot stock solutions and prepare fresh working dilutions for each experiment. 3. Use appropriate controls: Include a positive control cell line known to respond to diABZI (e.g., THP-1 monocytes). |
| High levels of pro-inflammatory cytokines leading to experimental complications. | Over-activation of the STING pathway: This can lead to a "cytokine storm," particularly in in vivo models or primary immune cell cultures. | 1. Titrate the dose: Use the lowest effective concentration of diABZI that elicits the desired biological response without excessive cytokine production. 2. Time-course analysis: Measure cytokine levels at different time points to understand the kinetics of the response and select an optimal endpoint. 3. Consider localized delivery: For in vivo studies, intratumoral or localized administration may reduce systemic inflammatory side effects. |
| Discrepancies between in vitro and in vivo results. | Pharmacokinetics and biodistribution: The in vivo half-life and tissue distribution of diABZI can influence its efficacy and off-target effects. | 1. Review pharmacokinetic data: diABZI has a reported plasma half-life of approximately 1.4 hours in mice[4]. Adjust dosing schedules accordingly. 2. Route of administration: Be aware that the route of administration can dramatically impact outcomes, as seen with the ARDS-like phenotype following endotracheal delivery[2]. |
Quantitative Data Summary
Table 1: In Vitro Potency of diABZI
| Cell Type/Assay | Parameter | Value | Reference |
| Human PBMCs | IFN-β Secretion (EC50) | 130 nM | [5] |
| THP1-Dual™ Cells (IRF Luciferase) | STING Activation (EC50) | ~60.9 nM (diABZI-amine) | [6] |
| Primary Murine Splenocytes | IFN-β Production (EC50) | ~2.24 µM (diABZI-amine) | [6] |
Table 2: Cytotoxicity Data for diABZI
| Cell Line | Assay | Concentration | Observation | Reference |
| 4T1 (Murine Breast Cancer) | CCK-8 | IC50: ~1.24 µg/mL (normoxia), ~1.62 µg/mL (hypoxia) with photosensitizer and laser | In combination therapy | [7] |
| A549 (Human Lung Carcinoma) | CellTiter-Glo | 1 µM | No effect on proliferation (low STING expression) | [8] |
| T cells (Human) | LDH Assay | Not specified | No significant cytotoxicity at 3h; significant increase at 24h | [3] |
| Mel526 (Human Melanoma) | Cytotoxicity Assay | 10 µg/mL | Abated T-cell mediated cytotoxicity (at high concentration) | [3] |
| Primary Human Airway Epithelial Cells | Western Blot | 1-10 µM | Induced cleaved Caspase 3 (cell death) | [2] |
Experimental Protocols
Protocol 1: Assessment of Off-Target Cytotoxicity using a Luminescence-Based Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of diABZI in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.01 to 30 µM).
-
Treatment: Remove the existing medium from the cells and add the diABZI dilutions. Include a vehicle-only control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
Assay: Use a commercial luminescence-based cell viability assay that quantifies ATP levels (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells to determine the percentage of viable cells. Plot the results as a dose-response curve to calculate the CC50 value.
Protocol 2: Western Blot Analysis of PANoptosis Markers
-
Cell Lysis: After treating cells with diABZI for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Cleaved Caspase-3 (apoptosis marker)
-
Phosphorylated MLKL (necroptosis marker)
-
Cleaved Gasdermin D (pyroptosis marker)
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: On-Target STING Signaling Pathway of diABZI.
Caption: Troubleshooting Workflow for Unexpected Cytotoxicity.
Caption: diABZI-Induced PANoptosis Pathway.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Type I Photosensitizer-Polymersome Boosts Reactive Oxygen Species Generation by Forcing H-Aggregation for Amplifying STING Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Technical Support Center: Mitigating diABZI-Induced PANoptosis in Non-Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist diABZI. The focus is on mitigating diABZI-induced PANoptosis in non-target cells, a critical step in harnessing its therapeutic potential while minimizing off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is diABZI-induced PANoptosis?
A1: diABZI is a potent STING (Stimulator of Interferon Genes) agonist that can trigger a robust anti-tumor immune response. However, in non-target cells, high concentrations or prolonged exposure to diABZI can induce a form of inflammatory programmed cell death known as PANoptosis.[1][2][3] This is a complex process that combines features of three distinct cell death pathways: pyroptosis, apoptosis, and necroptosis.[1][2][3]
Q2: Why is it important to mitigate PANoptosis in non-target cells?
A2: Uncontrolled PANoptosis in healthy, non-target cells can lead to significant side effects, including cytokine storm, tissue damage, and systemic inflammation. For instance, studies have shown that endotracheal administration of diABZI can lead to acute lung inflammation and features of acute respiratory distress syndrome (ARDS) in mice, driven by PANoptosis.[1][2][3] Mitigating these off-target effects is crucial for the safe and effective clinical application of diABZI.
Q3: What are the key molecular players in diABZI-induced PANoptosis?
A3: diABZI-induced PANoptosis involves the activation of several key signaling pathways:
-
Pyroptosis: This is an inflammatory form of cell death mediated by the activation of inflammasomes, such as NLRP3, leading to the activation of caspase-1 and subsequent cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.[4]
-
Apoptosis: This is a more controlled, non-inflammatory form of cell death involving the activation of caspases, such as caspase-3 and -7, leading to DNA fragmentation and the formation of apoptotic bodies. diABZI can induce apoptosis through caspase-3 cleavage.[1][2]
-
Necroptosis: This is a programmed form of necrosis that is typically activated when apoptosis is inhibited. It is mediated by the kinases RIPK1 and RIPK3, leading to the phosphorylation of MLKL, which then forms pores in the cell membrane.[5]
Q4: What are the main strategies to mitigate diABZI-induced PANoptosis?
A4: The primary strategies involve either inhibiting key components of the PANoptosis pathway or improving the targeted delivery of diABZI to tumor cells.
-
Pharmacological Inhibition: Using small molecule inhibitors that target specific proteins in the pyroptosis, apoptosis, or necroptosis pathways.
-
Targeted Delivery Systems: Encapsulating diABZI in delivery vehicles like liposomes or polymer-drug conjugates to enhance its accumulation in tumor tissue while minimizing exposure to healthy cells.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at mitigating diABZI-induced PANoptosis.
Problem 1: High background cell death in untreated or vehicle-treated control cells.
| Possible Cause | Suggested Solution |
| Cell Culture Contamination | Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques and periodically test for mycoplasma. |
| Suboptimal Cell Health | Ensure cells are not passaged too many times and are maintained at an appropriate density. Use fresh, pre-warmed media for all experiments. |
| Reagent Toxicity | Test for toxicity of all vehicle controls (e.g., DMSO) at the concentrations used in the experiment. |
Problem 2: The chosen inhibitor (e.g., MCC950, Disulfiram, Necrostatin-1, Z-VAD-FMK) is not reducing diABZI-induced cell death.
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell type and experimental conditions. |
| Inhibitor Instability | Check the stability and proper storage conditions of the inhibitor. Prepare fresh solutions for each experiment. |
| Timing of Inhibitor Addition | Optimize the pre-incubation time of the inhibitor before adding diABZI. Some inhibitors may require a longer pre-treatment period to be effective. |
| Dominant Alternative Death Pathway | diABZI induces multiple death pathways. If you inhibit one pathway, another may still be active. Consider using a combination of inhibitors targeting different pathways (e.g., an apoptosis inhibitor with a necroptosis inhibitor).[5] |
| Cell Line Resistance | Some cell lines may be inherently resistant to certain inhibitors. Verify the expression and activity of the inhibitor's target in your cell line. |
Problem 3: Inconsistent results in cell viability assays (e.g., LDH assay).
| Possible Cause | Suggested Solution |
| Variable Cell Seeding Density | Ensure a uniform number of cells are seeded in each well of your microplate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent volumes. |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of the LDH assay. Run appropriate controls, including a no-cell control with your compounds, to check for interference. |
Data Presentation: Efficacy of PANoptosis Inhibitors
The following table summarizes the targets and reported effective concentrations of commonly used inhibitors to mitigate components of PANoptosis. Note: The optimal concentration may vary depending on the cell type and experimental conditions.
| Inhibitor | Pathway Targeted | Target Protein | Reported Effective Concentration (in vitro) | Reference |
| MCC950 | Pyroptosis | NLRP3 Inflammasome | 1-10 µM | [8] |
| Disulfiram | Pyroptosis | Gasdermin D (GSDMD) | 0.1-1 µM | [9][10] |
| Necrostatin-1 (Nec-1) | Necroptosis | RIPK1 | 10-50 µM | [5] |
| Z-VAD-FMK | Apoptosis & Pyroptosis | Pan-caspase | 20-50 µM | [11] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
diABZI
-
PANoptosis inhibitors (e.g., MCC950, Disulfiram, Necrostatin-1, Z-VAD-FMK)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (e.g., from Abcam, Promega, or Thermo Fisher Scientific)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of PANoptosis inhibitors for 1-2 hours. Include a vehicle control.
-
diABZI Treatment: Add diABZI at the desired concentrations to the appropriate wells. Include a no-diABZI control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Prepare Controls:
-
Maximum LDH Release Control: Add lysis buffer (provided in the kit) to control wells 1 hour before the end of the incubation.
-
Spontaneous LDH Release Control: Wells with untreated cells.
-
-
Collect Supernatant: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit).
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 2: Western Blot for Cleavage of GSDMD and PARP
This protocol is used to detect the cleavage of GSDMD (a marker of pyroptosis) and PARP (a marker of apoptosis).
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSDMD, anti-cleaved GSDMD, anti-PARP, anti-cleaved PARP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Flow Cytometry for Apoptosis and Necrosis/Pyroptosis
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic/pyroptotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis/Necrosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic/pyroptotic cells: Annexin V-positive, PI-positive
-
Visualizations
diABZI-Induced PANoptosis Signaling Pathway
Caption: diABZI activates STING, triggering downstream pathways leading to pyroptosis, apoptosis, and necroptosis.
Experimental Workflow for Mitigating diABZI-Induced PANoptosis
Caption: A stepwise workflow for evaluating inhibitors of diABZI-induced PANoptosis in non-target cells.
Logical Relationship of PANoptosis Mitigation Strategies
Caption: Two main approaches to reduce diABZI's off-target effects: direct inhibition and targeted delivery.
References
- 1. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. NLRP3/caspase-1/GSDMD-mediated pyroptosis exerts a crucial role in astrocyte pathological injury in mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Utilization of Necrostatin-1 and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Simultaneous flow cytometric immunophenotyping of necroptosis, apoptosis and RIP1-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. publications.cuni.cz [publications.cuni.cz]
Technical Support Center: Managing diABZI-Associated Cytokine Release Syndrome
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytokine release syndrome (CRS) associated with the use of the STING (Stimulator of Interferon Genes) agonist, diABZI.
Frequently Asked Questions (FAQs)
Q1: What is diABZI and how does it work?
A1: diABZI is a potent, non-nucleotide-based small molecule agonist of the STING protein.[1] It activates the STING signaling pathway, which is a critical component of the innate immune system responsible for detecting cytosolic DNA.[2] Upon activation by diABZI, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3) and activates the NF-κB pathway.[2] Phosphorylated IRF3 translocates to the nucleus to induce the expression of type I interferons (IFN-α/β), while NF-κB activation drives the production of pro-inflammatory cytokines such as IL-6, TNF-α, and various chemokines.[2][3]
Q2: What is Cytokine Release Syndrome (CRS) and why is it associated with diABZI treatment?
A2: Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by a rapid and massive release of cytokines into the bloodstream upon immune activation.[4] diABZI's potent activation of the STING pathway leads to a robust production of multiple cytokines, including type I interferons, IL-6, TNF-α, and CXCL10, which can lead to CRS.[2][3] While this immune stimulation is desirable for anti-tumor or anti-viral therapies, excessive cytokine release can lead to significant toxicity.
Q3: What are the typical signs and symptoms of CRS in preclinical models?
A3: In preclinical mouse models, signs of CRS can range from mild to severe and may include fever, weight loss, ruffled fur, lethargy, and in severe cases, respiratory distress and mortality.[5] Monitoring these clinical signs is crucial for early detection and intervention.
Q4: Which cytokines are the key mediators of diABZI-induced CRS?
A4: The primary cytokines implicated in diABZI-induced CRS include Type I Interferons (IFN-α and IFN-β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] Chemokines like CXCL10 also play a significant role in the inflammatory response.[2]
Q5: How can I monitor for CRS in my in vitro and in vivo experiments?
A5: For in vitro studies, you can measure the levels of key cytokines (IFN-β, IL-6, TNF-α, CXCL10) in the cell culture supernatant using ELISA or multiplex immunoassays. For in vivo studies, monitor animals for clinical signs of distress (as mentioned in Q3) and collect blood samples to measure systemic cytokine levels in the serum or plasma.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high in vitro cytokine release at low diABZI concentrations. | Cell line is highly sensitive to STING activation. | Perform a dose-response titration to determine the optimal diABZI concentration. Consider using a cell line with lower STING expression if the issue persists. |
| High variability in cytokine levels between experimental animals. | Biological variability in immune response. | Increase the number of animals per group to ensure statistical power. Ensure consistent age, sex, and genetic background of the animals. |
| Severe clinical signs of CRS (e.g., rapid weight loss, lethargy) in animal models. | diABZI dose is too high, leading to excessive cytokine production. | Reduce the dose of diABZI. Implement a dose-escalation study design to identify a tolerated and effective dose. Consider prophylactic or therapeutic intervention with CRS mitigation agents. |
| Inconsistent or no induction of target cytokines after diABZI treatment. | Inactive diABZI compound. Incorrect dosing or administration route. Cell line or animal model is non-responsive to STING agonists. | Verify the activity of the diABZI batch. Confirm the accuracy of dose calculations and administration technique. Ensure the chosen cell line or animal model expresses a functional STING pathway. |
| Anti-tumor efficacy is compromised after CRS mitigation. | Immunosuppressive effects of CRS management agents (e.g., corticosteroids) may dampen the anti-tumor immune response. | Use the lowest effective dose of the mitigation agent. Consider agents that target specific cytokines (e.g., IL-6 receptor antibodies) instead of broad immunosuppressants.[8] Evaluate the timing of intervention to balance toxicity management and therapeutic efficacy. |
Data Presentation
Table 1: In Vitro Activity of diABZI in Human and Murine Cells
| Cell Type | Cytokine Measured | EC50 | Reference |
| Human THP1-Dual™ Cells | IRF Induction | ~1.3 nM (for diABZI-V/C-DBCO) | [6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-β | Not explicitly stated, but potent induction observed at 0.1 µM | [9] |
| Murine Splenocytes | IFN-β | ~7.7 µM (for diABZI-V/C-DBCO) | [6] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | IFN-β, IL-6, TNF-α, CXCL10 | Potent induction observed at 0.3-1 µM | [3] |
Table 2: In Vivo Cytokine Induction by diABZI in Mice
| Mouse Strain | diABZI Dose & Route | Time Point | Cytokine | Fold Increase (vs. Control) | Reference |
| C57BL/6 | 1.5 mg/kg i.v. | 6 hours | Serum IFN-β | Significant increase | [1][7] |
| C57BL/6 | 0.68 mg/kg (SAPCon) | 6 hours | Tumor Ifnb mRNA | Significant upregulation | [6] |
| C57BL/6 | 0.68 mg/kg (SAPCon) | 6 hours | Tumor Il6 mRNA | Significant upregulation | [6] |
| C57BL/6 | 0.68 mg/kg (SAPCon) | 6 hours | Tumor Tnf mRNA | Significant upregulation | [6] |
| C57BL/6 | 0.68 mg/kg (SAPCon) | 6 hours | Tumor Cxcl10 mRNA | Significant upregulation | [6] |
| BALB/c | 1 µg i.t. (3 days) | Day 4 | BALF IFN-α | Significant increase | [3] |
| BALB/c | 1 µg i.t. (3 days) | Day 4 | BALF CXCL10 | Significant increase | [3] |
Note: i.v. = intravenous; i.t. = intratracheal; BALF = bronchoalveolar lavage fluid; SAPCon = STING-activating polymer-drug conjugate.
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay using Human PBMCs
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10]
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
diABZI Treatment: Prepare serial dilutions of diABZI in complete medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentrations of IFN-β, IL-6, and TNF-α in the supernatant using commercially available ELISA kits or a multiplex immunoassay system according to the manufacturer's instructions.
Protocol 2: Monitoring and Grading CRS in a Mouse Model
-
diABZI Administration: Administer diABZI to mice via the desired route (e.g., intravenous, intraperitoneal, or intratumoral).
-
Clinical Monitoring: Monitor the mice at least twice daily for clinical signs of CRS, including:
-
Weight Loss: Weigh the mice daily.
-
Temperature: Measure rectal temperature.
-
Clinical Score: Assign a clinical score based on activity, posture, and fur condition (e.g., 0 = normal, 4 = moribund).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 6, 24, 48 hours post-injection) via retro-orbital or submandibular bleeding.
-
Serum/Plasma Preparation: Process blood to obtain serum or plasma and store at -80°C until analysis.
-
Cytokine Analysis: Quantify systemic levels of key cytokines (IFN-β, IL-6, TNF-α) using multiplex immunoassays (e.g., Luminex-based assays) or ELISA.[11][12]
-
CRS Grading: Grade the severity of CRS based on a combination of clinical signs and cytokine levels, adapting established grading systems from other immunotherapies.[4][13]
Table 3: Preclinical CRS Grading
| Grade | Clinical Signs | Cytokine Levels |
| 1 (Mild) | Minimal weight loss (<10%), slight ruffling of fur. | 2-5 fold increase in key cytokines over baseline. |
| 2 (Moderate) | 10-15% weight loss, noticeable lethargy, hunched posture. | 5-10 fold increase in key cytokines over baseline. |
| 3 (Severe) | >15% weight loss, severe lethargy, signs of respiratory distress. | >10 fold increase in key cytokines over baseline. |
| 4 (Life-threatening) | Moribund state, severe respiratory distress. | Markedly elevated cytokine levels. |
Protocol 3: Mitigation of diABZI-Induced CRS in Mice
This protocol provides a framework for testing mitigation strategies. Dosing and timing should be optimized for your specific model.
-
Prophylactic Dexamethasone (B1670325):
-
Administer dexamethasone (e.g., 5-10 mg/kg) intraperitoneally 1-2 hours before diABZI administration.[14]
-
-
Therapeutic Dexamethasone:
-
Administer dexamethasone (e.g., 10 mg/kg) when mice reach Grade 2 CRS. Repeat dosing as needed based on clinical monitoring.[14]
-
-
Anti-IL-6 Receptor Antibody (e.g., murine anti-mouse IL-6R):
-
Prophylactic: Administer the antibody (clinically relevant dose) intravenously 1 hour before diABZI treatment.
-
Therapeutic: Administer the antibody when mice reach Grade 2 CRS.[8]
-
-
Monitoring: Continue to monitor clinical signs and cytokine levels as described in Protocol 2 to assess the efficacy of the mitigation strategy.
Mandatory Visualizations
Caption: diABZI-induced STING signaling pathway.
Caption: Workflow for preclinical CRS management.
References
- 1. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine release syndrome: grading, modeling, and new therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Current approaches in the grading and management of cytokine release syndrome after chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recommendations for the timing, dosage, and usage of corticosteroids during cytokine release syndrome (CRS) caused by chimeric antigen receptor (CAR)-T cell therapy for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce diABZI-Induced Acute Respiratory Distress Syndrome
Welcome to the technical support center for researchers investigating strategies to mitigate acute respiratory distress syndrome (ARDS) induced by the STING (Stimulator of Interferon Genes) agonist, diABZI. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist you in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is diABZI and how does it induce ARDS?
A1: diABZI is a potent, synthetic, non-nucleotidyl STING agonist. It activates the STING pathway, which is a critical component of the innate immune system that detects cytosolic DNA. In the context of the lungs, intratracheal administration of diABZI leads to a robust inflammatory response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines like TNF-α and IL-6. This initial response triggers a cascade of events including acute neutrophilic inflammation, disruption of the respiratory barrier, and the release of self-DNA in the form of neutrophil extracellular traps (NETs). This self-DNA can then act as a secondary signal, further amplifying the inflammatory response through pathways that may involve TLR9 and other DNA sensors. This overwhelming inflammation and cellular damage culminate in a form of programmed cell death known as PANoptosis (a combination of pyroptosis, apoptosis, and necroptosis), leading to the pathological features of ARDS.[1][2]
Q2: What are the key signaling pathways activated by diABZI in the lung?
A2: The primary pathway initiated by diABZI is the STING signaling cascade. Upon activation by diABZI, STING translocates from the endoplasmic reticulum and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 dimerizes and moves to the nucleus to induce the expression of type I interferons. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. The subsequent release of self-DNA and NETs can further engage other pattern recognition receptors like TLR9, amplifying the inflammatory milieu.[1][2]
Q3: What are the main therapeutic strategies to reduce diABZI-induced ARDS?
A3: Several strategies are being explored to counteract diABZI-induced lung injury. These can be broadly categorized as:
-
Targeting the initial STING activation: This involves the use of small molecule inhibitors of STING, such as H-151 and C-176, which can block the downstream signaling cascade.
-
Degrading the inflammatory amplifiers: Treatment with DNase I can break down the extracellular DNA and NETs, which are major contributors to the secondary inflammatory wave.
-
Inhibiting NET formation: Using pharmacological agents to prevent the formation of NETs can reduce the release of inflammatory mediators and self-DNA.
-
Blocking downstream effectors: This could involve targeting specific cytokines or components of the PANoptosis pathway, although this is a more complex and less explored approach in the context of diABZI-induced ARDS.
Q4: Are there differences in susceptibility to diABZI-induced ARDS between different mouse strains?
A4: While the core inflammatory response to diABZI is robust, there can be variations in the magnitude and kinetics of this response between different mouse strains due to genetic differences in their immune systems. For example, C57BL/6 and BALB/c mice, two commonly used inbred strains, may exhibit different sensitivities to inflammatory stimuli. It is crucial to consider the genetic background of the mice when designing experiments and interpreting results. When starting a new line of investigation, it is advisable to perform a pilot study to characterize the response to diABZI in the chosen mouse strain.[3]
Troubleshooting Guides
Issue 1: High variability in the severity of lung injury between animals in the same experimental group.
| Possible Cause | Troubleshooting Step |
| Inconsistent intratracheal instillation: Improper technique can lead to deposition of diABZI in the upper airways or esophagus, rather than the lungs. | Refine your technique: Ensure proper visualization of the trachea and a consistent depth of catheter insertion. A small bolus of air after the liquid instillation can help ensure the full dose reaches the lungs. Practice the technique until a high level of consistency is achieved. |
| Animal stress: Stress from handling or the procedure itself can influence the immune response. | Acclimatize animals: Allow sufficient time for animals to acclimate to the facility and handling. Perform procedures calmly and efficiently to minimize stress. |
| Subtle variations in animal health: Underlying subclinical infections or differences in the microbiome can affect inflammatory responses. | Use specific pathogen-free (SPF) animals: Source animals from a reliable vendor and maintain them in a clean facility. Monitor for any signs of illness prior to the experiment. |
| Variability in diABZI solution: Improperly dissolved or aggregated diABZI can lead to inconsistent dosing. | Ensure proper formulation: Prepare fresh diABZI solutions for each experiment. Use the recommended vehicle and ensure the compound is fully dissolved. Vortex or sonicate briefly if necessary. |
Issue 2: Unexpectedly high mortality rates in the diABZI-treated group.
| Possible Cause | Troubleshooting Step |
| diABZI dose is too high for the specific mouse strain or age: Sensitivity to diABZI can vary. | Perform a dose-response study: Start with a lower dose of diABZI and titrate up to find a dose that induces a consistent but sublethal lung injury. The published dose of 1 µg per mouse per day for 3 days is a starting point, but may need adjustment.[1][2] |
| Volume of instillation is too large: A large volume can cause physical injury or asphyxiation. | Reduce the instillation volume: For mice, the recommended maximum intratracheal instillation volume is typically 1-2 mL/kg body weight. Ensure your volume is within this range. |
| Rapid induction of a cytokine storm: Some animals may have a hyper-inflammatory response. | Monitor animals closely: After diABZI administration, monitor animals for signs of distress (e.g., hunched posture, ruffled fur, labored breathing). Consider humane endpoints for severely affected animals. |
Issue 3: Inconsistent or lower-than-expected levels of inflammatory markers in bronchoalveolar lavage fluid (BALF).
| Possible Cause | Troubleshooting Step |
| Improper BALF collection technique: Incomplete lavage or contamination with blood can affect results. | Standardize the BALF procedure: Use a consistent volume of lavage fluid and a gentle aspiration technique to maximize recovery without causing lung damage. If samples are contaminated with blood, they should be discarded. |
| Timing of sample collection: Cytokine and cell infiltration kinetics can be rapid. | Optimize the time point for sample collection: Perform a time-course experiment to determine the peak of the inflammatory response for your specific model and readouts. |
| Degradation of analytes: Cytokines and other proteins can degrade if not handled properly. | Process samples quickly and use protease inhibitors: Keep BALF on ice and process it as soon as possible after collection. Add a protease inhibitor cocktail to the samples to prevent protein degradation. Store samples at -80°C for long-term storage. |
Data Presentation
Table 1: Effect of diABZI on Inflammatory Markers in BALF of Wild-Type (WT) and STING Knockout (STING-/-) Mice
| Marker | WT + Saline (Control) | WT + diABZI (1 µg) | STING-/- + diABZI (1 µg) | Reference |
| Neutrophils (x10^4) | ~0.1 | ~25 | ~0.2 | [4] |
| dsDNA (ng/mL) | ~50 | ~400 | ~75 | [4] |
| IFNα (pg/mL) | Undetectable | ~150 | Undetectable | [4] |
| CXCL10 (pg/mL) | ~20 | ~1500 | ~50 | [4] |
| IL-6 (pg/mL) | Undetectable | ~1000 | Undetectable | [2] |
| TNF-α (pg/mL) | Undetectable | ~500 | Undetectable | [2] |
Data are approximate values compiled from published studies and are intended for comparative purposes. Exact values may vary depending on experimental conditions.
Table 2: Effect of DNase I Treatment on diABZI-Induced Inflammation in WT Mice
| Marker | WT + diABZI (1 µg) | WT + diABZI (1 µg) + DNase I | Reference |
| Neutrophils (x10^4) | ~25 | ~15 | [2] |
| dsDNA (ng/mL) | ~400 | ~50 | [2] |
| CXCL10 (pg/mL) | ~1500 | ~800 | [2] |
| IFNα (pg/mL) | ~150 | ~125 (not significantly reduced) | [2] |
| IFNβ (pg/mL) | ~100 | ~80 (not significantly reduced) | [2] |
Data are approximate values compiled from published studies and are intended for comparative purposes. Exact values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Induction of ARDS in Mice using diABZI
This protocol is adapted from Messaoud-Nacer et al., 2022.[2]
-
Animal Model: C57BL/6 mice (8-12 weeks old) are recommended.
-
diABZI Preparation: Dissolve diABZI in a suitable vehicle (e.g., sterile saline or PBS). A stock solution can be prepared and stored according to the manufacturer's instructions. On the day of the experiment, dilute the stock to the desired final concentration.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter into the trachea between the cartilaginous rings.
-
Instill 50 µL of the diABZI solution (e.g., 1 µg in 50 µL saline) into the lungs.
-
Administer a small bolus of air (e.g., 100 µL) to ensure the diABZI solution reaches the distal airways.
-
Remove the catheter and close the incision with sutures or surgical clips.
-
-
Dosing Regimen: Administer diABZI intratracheally once daily for three consecutive days.
-
Monitoring: Monitor the animals daily for weight loss and signs of respiratory distress.
-
Endpoint Analysis: On day 4 (24 hours after the last diABZI dose), euthanize the mice and collect samples for analysis (e.g., BALF, lung tissue).
Protocol 2: Bronchoalveolar Lavage (BAL) and Fluid Analysis
-
Euthanasia: Euthanize the mouse using an approved method.
-
Trachea Exposure: Expose the trachea as described in Protocol 1.
-
Cannulation: Insert a cannula (e.g., a 20-gauge catheter) into the trachea and secure it with a suture.
-
Lavage:
-
Instill 0.5 mL of ice-cold, sterile PBS into the lungs through the cannula.
-
Gently aspirate the fluid back and collect it in a tube on ice.
-
Repeat the instillation and aspiration process two more times with fresh PBS, pooling the collected fluid.
-
-
Cell Count and Differential:
-
Centrifuge a small aliquot of the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils, macrophages, and lymphocytes.
-
-
Supernatant Analysis:
-
Centrifuge the remaining BALF at a higher speed to remove all cells and debris.
-
Collect the supernatant and store it at -80°C.
-
Use the supernatant to measure cytokine levels (e.g., using ELISA or multiplex bead array), dsDNA concentration (e.g., using a PicoGreen assay), and other soluble markers.
-
Protocol 3: Assessment of PANoptosis in Lung Tissue by Western Blot
-
Lung Homogenization:
-
Harvest the lungs and immediately snap-freeze them in liquid nitrogen or place them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the lung tissue using a mechanical homogenizer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against markers of PANoptosis:
-
Apoptosis: Cleaved Caspase-3
-
Pyroptosis: Cleaved Gasdermin-D (GSDMD)
-
Necroptosis: Phosphorylated MLKL (p-MLKL)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein levels to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Signaling pathway of diABZI-induced ARDS.
Caption: Experimental workflow for studying diABZI-induced ARDS.
Caption: Troubleshooting logic for in vivo experiments.
References
troubleshooting inconsistent results in diABZI in vitro experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the STING agonist diABZI in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for diABZI in a new cell line?
A1: The optimal concentration of diABZI is highly cell-type dependent. A good starting point is to perform a dose-response curve ranging from 0.1 µM to 10 µM.[1][2] For many human and murine cell lines, the half-maximal effective concentration (EC50) for STING activation is in the nanomolar to low micromolar range.[3][4][5]
Q2: How should I prepare and store diABZI stock solutions?
A2: diABZI is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). It is crucial to aliquot the stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[6][7] When preparing working solutions, it is recommended to use fresh dilutions for each experiment.
Q3: I am observing high levels of cell death in my experiments. What could be the cause?
A3: High concentrations of diABZI can induce cytotoxicity. It is essential to determine the optimal concentration that maximizes STING activation without causing excessive cell death by performing a cytotoxicity assay in parallel with your functional assays. Other factors, such as the health and confluence of your cells, can also contribute to increased sensitivity to the compound.
Q4: My results are inconsistent between experiments. What are the common sources of variability?
A4: Inconsistent results in diABZI experiments can arise from several factors:
-
Cell Passage Number and Confluence: Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and have reached a similar level of confluence at the time of treatment.
-
Serum and Media Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of nucleases or other components that may affect diABZI activity. It is advisable to test new batches of serum and use a consistent source of cell culture media.
-
diABZI Preparation: As mentioned in Q2, improper storage and handling of diABZI can lead to degradation and reduced potency. Always use freshly prepared dilutions from a properly stored stock.
Q5: How quickly can I expect to see STING pathway activation after diABZI treatment?
A5: Phosphorylation of STING, TBK1, and IRF3 can be detected by Western blot as early as 30 minutes to 1 hour after diABZI treatment, with peak activation typically observed between 2 to 6 hours.[8][9] Downstream effects, such as the secretion of IFN-β, are usually detectable within 4 to 24 hours.[1][10]
Troubleshooting Guides
Low or No STING Pathway Activation
| Potential Cause | Suggested Solution |
| Suboptimal diABZI Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 0.1 µM to 10 µM). |
| Degraded diABZI | Prepare fresh dilutions of diABZI for each experiment from a stock solution that has been stored properly at -80°C in single-use aliquots. |
| Low STING Expression in Cell Line | Verify the expression of STING in your cell line by Western blot or qPCR. If expression is low, consider using a cell line known to have a robust STING pathway (e.g., THP-1, bone marrow-derived macrophages). |
| Inefficient Downstream Signaling | Check the expression and phosphorylation status of key downstream proteins like TBK1 and IRF3. Ensure your antibodies are validated for detecting the phosphorylated forms of these proteins. |
| Incorrect Timing of Analysis | Perform a time-course experiment to determine the optimal time point for observing pathway activation (e.g., 1, 2, 4, 6, and 24 hours post-treatment). |
High Background or Non-Specific Bands in Western Blot
| Potential Cause | Suggested Solution |
| Antibody Specificity | Ensure your primary antibodies are specific for the phosphorylated forms of STING, TBK1, and IRF3. Use recommended antibody clones and validate their specificity in your system. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of milk). |
| Inadequate Washing | Increase the number and duration of washes between antibody incubations to remove non-specifically bound antibodies. |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. |
High Variability in ELISA Results
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure uniform cell numbers in each well by carefully counting and resuspending cells before plating. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents. |
| Sample Degradation | Collect supernatants promptly after the incubation period and store them at -80°C if not analyzed immediately. Avoid multiple freeze-thaw cycles of the samples. |
Experimental Protocols
Western Blot for STING Pathway Activation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere and reach the desired confluence (typically 70-80%). Treat the cells with the desired concentrations of diABZI or vehicle control (DMSO) for the appropriate duration (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by heating at 95-100°C for 5-10 minutes. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
IFN-β ELISA
-
Cell Seeding and Treatment: Seed cells in a 24-well or 96-well plate and treat with diABZI as described above for the desired time (e.g., 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant, avoiding disturbance of the cell monolayer. Centrifuge the supernatant to pellet any detached cells and debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a commercially available human or mouse IFN-β ELISA kit. This typically involves coating a plate with a capture antibody, adding standards and samples, followed by a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IFN-β in your samples by comparing their absorbance to the standard curve.
Cytotoxicity Assay (MTT)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of diABZI concentrations for the desired duration (e.g., 24-72 hours). Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[11]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Visualizations
Caption: diABZI-induced STING signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Graphviz [graphviz.org]
- 3. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 4. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
long-term stability and storage of diABZI STING agonist-1 trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of diABZI STING agonist-1 trihydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound solid powder?
A1: For long-term stability, the solid powder of this compound should be stored at -20°C.[1][2][3]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[4] It is crucial to use sealed storage containers to protect from moisture.[4] To prevent degradation from repeated temperature fluctuations, it is recommended to aliquot the stock solution into single-use volumes.[1]
Q3: What is the shelf life of this compound?
A3: When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[3] As a powder, it is reported to be stable for three years at -20°C.[5] In solvent, the stability is documented for up to two years at -80°C and one year at -20°C.[4]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO and water.[1][3] The solubility in DMSO is approximately 50 mg/mL, and in water, it is around 2 mg/mL.[1][3] For in vivo studies, a formulation with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[5]
Q5: Is this compound sensitive to light?
A5: While specific data on photosensitivity is limited, general laboratory best practice for amidobenzimidazole derivatives suggests protection from light to minimize potential degradation. For solutions, storing in amber vials or tubes wrapped in foil is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no STING activation in cellular assays. | 1. Compound Degradation: Improper storage (e.g., prolonged exposure to room temperature, repeated freeze-thaw cycles) may have led to degradation.[1] 2. Incorrect Concentration: Errors in calculating the concentration of the stock solution or dilutions. 3. Incomplete Solubilization: The compound may not be fully dissolved in the solvent. | 1. Use a fresh vial of the compound. Ensure proper storage conditions are maintained (-20°C for solid, -80°C for stock solutions).[4] Prepare fresh dilutions for each experiment. 2. Verify calculations and recalibrate instruments. Ensure the correct molecular weight (959.3 g/mol for the trihydrochloride salt) is used.[2][3] 3. Ensure complete dissolution. Sonication may be recommended to aid solubilization in water or DMSO.[5] Visually inspect the solution for any precipitate before use. |
| Precipitate forms in the stock solution upon storage. | 1. Solubility Limit Exceeded: The concentration of the stock solution may be too high for the solvent at the storage temperature. 2. Solvent Evaporation: The storage container may not have been sealed properly, leading to an increase in concentration. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it persists, consider preparing a new, less concentrated stock solution. 2. Use tightly sealed vials for storage. Parafilm can be used to further secure the cap. |
| Inconsistent results between experiments. | 1. Variable Compound Activity: This could be due to inconsistent handling of the compound, such as different lengths of time at room temperature before use. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the same stock solution can lead to degradation.[1] | 1. Standardize the experimental protocol. Minimize the time the compound is at room temperature. Prepare a master mix of the diluted compound for each experiment to ensure consistency across different plates or samples. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Reported Stability | Source |
| Crystalline Solid | -20°C | ≥ 4 years | Cayman Chemical[3] |
| Powder | -20°C | 3 years | TargetMol[5] |
| In Solvent (e.g., DMSO) | -80°C | 2 years | MedChemExpress[4] |
| In Solvent (e.g., DMSO) | -20°C | 1 year | MedChemExpress[4] |
Table 2: Solubility Data
| Solvent | Concentration | Source |
| DMSO | ~50 mg/mL | Cayman Chemical[3] |
| Water | 2 mg/mL | InvivoGen[1] |
| Water | 5 mg/mL | TargetMol[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 959.3 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of the compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.593 mg. c. Add the appropriate volume of anhydrous DMSO to the compound. d. Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.[5] e. Visually inspect the solution to ensure there is no particulate matter. f. Aliquot the stock solution into single-use, tightly sealed tubes. g. Store the aliquots at -80°C.[4]
Protocol 2: General Procedure for Assessing Compound Stability by HPLC
-
Objective: To determine the stability of this compound under specific conditions (e.g., temperature, pH, light exposure).
-
Methodology: a. Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or an aqueous buffer). b. Divide the solution into multiple aliquots. c. Subject the aliquots to different stress conditions (e.g., store at 4°C, room temperature, 40°C; expose to UV light; adjust pH). Include a control group stored at -80°C. d. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition. e. Analyze the samples by High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase. A reverse-phase C18 column is often used for similar compounds. f. Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the parent compound peak. g. Quantify the percentage of the remaining parent compound at each time point relative to the time 0 sample to determine the rate of degradation.
Visualizations
Caption: diABZI activates the STING signaling pathway.
Caption: Workflow for a diABZI stability study.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Refining diABZI Delivery for Enhanced Tumor-Specific Accumulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the delivery of diABZI, a potent STING (Stimulator of Interferon Genes) agonist, to enhance its tumor-specific accumulation and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is a delivery system necessary for diABZI?
A1: While diABZI is a potent non-nucleotidyl STING agonist with promising systemic anti-tumor activity, its therapeutic application is hampered by poor pharmacokinetic properties.[1] Like many small molecules, it can be subject to rapid clearance and off-target effects, which can lead to systemic toxicity.[2] Delivery systems, such as nanoparticles or antibody-drug conjugates, are designed to improve its circulation time, enhance its accumulation in tumor tissues, and facilitate its uptake by target cells, thereby increasing its therapeutic index.[3][4]
Q2: What are the common types of delivery systems being explored for diABZI?
A2: Several innovative delivery strategies are being investigated to optimize diABZI's therapeutic potential:
-
Liposomes: These are lipid-based nanoparticles that can encapsulate diABZI, protecting it from enzymatic degradation and improving its biocompatibility.[3][5] Liposomal formulations can leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[5]
-
Polymer-Drug Conjugates: In this approach, diABZI is covalently linked to a hydrophilic polymer. This strategy can prolong the drug's circulation half-life and promote tumor accumulation.[3]
-
Antibody-Drug Conjugates (ADCs): For highly targeted delivery, diABZI can be conjugated to an antibody that specifically recognizes a tumor-associated antigen.[2] This approach directs the STING agonist precisely to cancer cells, minimizing exposure to healthy tissues.[2]
-
Albumin-Hitchhiking Nanobodies: This novel strategy involves conjugating diABZI to nanobodies that bind to serum albumin. This "hitchhiking" mechanism significantly extends the circulation time and enhances tumor accumulation.[6]
Q3: How does diABZI activate the STING pathway?
A3: diABZI activates the STING pathway, which is a critical component of the innate immune system.[1] Upon entering the cell, diABZI binds directly to the STING protein located on the endoplasmic reticulum.[7] This binding induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus.[7] Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[7] Phosphorylated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][8] This cascade of events helps to recruit and activate immune cells, such as CD8+ T cells, within the tumor microenvironment, leading to an anti-tumor immune response.[3][5]
Q4: What are the expected outcomes of successful diABZI delivery to the tumor?
A4: Successful tumor-specific delivery of diABZI is expected to elicit a robust anti-tumor immune response characterized by:
-
Increased production of type I IFNs and pro-inflammatory cytokines within the tumor microenvironment.[1][5]
-
Enhanced infiltration and activation of cytotoxic CD8+ T cells.[3][5]
-
Activation of dendritic cells (DCs) and natural killer (NK) cells.[2]
-
Polarization of tumor-associated macrophages from an immunosuppressive (M2) to an immunostimulatory (M1) phenotype.[2]
-
Inhibition of tumor growth and improved survival in preclinical models.[3][6]
-
Potential for synergistic effects when combined with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies.[2][3]
Q5: How can I assess the tumor-specific accumulation of my diABZI delivery system?
A5: Several techniques can be employed to quantify the biodistribution and tumor accumulation of your diABZI delivery system:
-
Fluorescence Imaging: If your delivery system is labeled with a fluorescent dye, you can perform in vivo imaging (e.g., IVIS) or ex vivo imaging of harvested organs to visualize and quantify its distribution.
-
Radiolabeling: Conjugating a radionuclide to your delivery system allows for quantitative biodistribution studies using techniques like SPECT or PET imaging, or by measuring radioactivity in dissected tissues.
-
Mass Spectrometry: Techniques like LC-MS/MS can be used to directly measure the concentration of diABZI in tumor and other tissues after administration.
-
Flow Cytometry: If your delivery system targets specific immune cells, flow cytometry can be used to identify the cell populations that have taken up the agent, especially if it is fluorescently labeled.[7]
Troubleshooting Guides
Issue 1: Low Bioactivity of diABZI Formulation
| Potential Cause | Recommended Solution |
| Degradation of diABZI during formulation | Optimize formulation conditions (e.g., pH, temperature, exposure to light). Use fresh diABZI stock and verify its purity and activity before use. |
| Inefficient release of diABZI from the delivery system | If using a prodrug or cleavable linker strategy, ensure the linker is susceptible to the tumor microenvironment (e.g., pH-sensitive, enzyme-cleavable).[3] Modify the linker design for more efficient cleavage. |
| Poor cellular uptake of the delivery system | Modify the surface properties of the delivery system (e.g., charge, hydrophilicity) to enhance cellular uptake.[5] Consider adding targeting ligands (e.g., antibodies, peptides) to promote receptor-mediated endocytosis.[2] |
| Inhibition of STING binding due to conjugation | If diABZI is directly conjugated to the delivery vehicle, ensure the conjugation site does not interfere with its binding to STING. Modify the linker or conjugation chemistry. |
Issue 2: High Systemic Toxicity in Animal Models
| Potential Cause | Recommended Solution |
| Premature release of diABZI ("leaky" formulation) | Improve the stability of the delivery system. For liposomes, adjust the lipid composition to enhance stability.[5] For polymer conjugates, ensure the linker is stable in circulation.[3] |
| Off-target accumulation of the delivery system | Optimize the size and surface properties of the delivery system to favor tumor accumulation via the EPR effect.[5] Incorporate active targeting moieties to increase specificity.[2] |
| Excessive cytokine storm | Reduce the administered dose. Optimize the release kinetics of diABZI to provide a more sustained, lower-level STING activation. |
| Non-specific uptake by healthy tissues | Coat the delivery system with hydrophilic polymers like PEG to reduce non-specific uptake by the reticuloendothelial system. |
Issue 3: Poor Tumor Accumulation of the Delivery System
| Potential Cause | Recommended Solution |
| Rapid clearance from circulation | Increase the size of the delivery system to avoid renal clearance. Use PEGylation to prolong circulation time. The albumin-hitchhiking nanobody approach is also a promising strategy.[6] |
| Inefficient EPR effect | The EPR effect can be heterogeneous. Select tumor models known to have a pronounced EPR effect. Ensure the delivery system has an appropriate size (typically 20-200 nm) to exploit this effect. |
| Lack of active targeting | If passive targeting is insufficient, incorporate ligands that bind to receptors overexpressed on tumor cells or tumor-associated immune cells.[2] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| diABZI EC50 (IFN-β induction in human PBMCs) | 130 nM | Demonstrates high potency compared to cGAMP. | [1] |
| diABZI-amine EC50 (IRF signaling in THP1-Dual cells) | 60.9 nM | In vitro potency of a diABZI analog. | [7] |
| diABZI-V/C-Mal EC50 (IRF signaling in THP1-Dual cells) | 314 nM | In vitro potency of a diABZI analog for conjugation. | [7] |
| Tumor Growth Inhibition (diABZI-DMA conjugate) | Similar to small molecule diABZI | In a mouse tumor model, the polymer conjugate showed comparable efficacy. | [7] |
| Survival Improvement (diABZI in CT-26 model) | 80% of mice tumor-free | Systemic administration of diABZI led to significant tumor regression. | [1] |
Experimental Protocols
Formulation of diABZI-Encapsulated Liposomes (dLNPs)
This protocol is a generalized procedure based on the ammonium (B1175870) sulfate (B86663) gradient method described in the literature.[5]
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC, cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5) in chloroform (B151607) in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Extrusion:
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution at 60°C for 1 hour.
-
Subject the resulting multilamellar vesicles to five freeze-thaw cycles.
-
Extrude the liposomes through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
-
Drug Loading:
-
Remove the external ammonium sulfate by dialysis against a sucrose (B13894) solution.
-
Incubate the liposomes with a diABZI solution at 60°C for 30 minutes to allow for active loading.
-
Remove unloaded diABZI by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by disrupting the liposomes with a suitable solvent and measuring the diABZI concentration using HPLC or a spectrophotometer.
-
In Vitro STING Activation Assay
This protocol describes how to assess the ability of a diABZI formulation to activate the STING pathway in vitro.[7]
-
Cell Culture:
-
Culture THP-1 Dual™ reporter cells, which are engineered to secrete luciferase upon IRF activation, according to the manufacturer's instructions.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate.
-
Treat the cells with serial dilutions of your diABZI formulation, free diABZI (as a positive control), and the empty delivery vehicle (as a negative control).
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Collect the cell supernatant.
-
Measure the luciferase activity using a suitable luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Plot the luciferase activity against the concentration of diABZI.
-
Calculate the EC50 value, which is the concentration required to achieve 50% of the maximal response.
-
In Vivo Tumor Model Study
This is a general protocol for evaluating the anti-tumor efficacy of a diABZI delivery system in a syngeneic mouse model.[3][5]
-
Tumor Implantation:
-
Implant tumor cells (e.g., CT26 colon carcinoma, 4T1 breast cancer) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, empty delivery system, free diABZI, diABZI delivery system).
-
Administer the treatments intravenously or intratumorally at a predetermined schedule (e.g., every 3-4 days for a total of 3-4 doses).
-
-
Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Record the survival of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, harvest the tumors and other organs.
-
Perform immunohistochemistry or flow cytometry on the tumors to analyze the immune cell infiltrate (e.g., CD8+ T cells, macrophages).
-
Measure cytokine levels in the tumor or serum using ELISA or multiplex assays.
-
Visualizations
Caption: The diABZI-mediated STING signaling pathway.
Caption: A typical experimental workflow for evaluating a diABZI delivery system.
Caption: A logical troubleshooting flowchart for common issues in diABZI delivery.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle delivery systems for cancer therapy: advances in clinical and preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. sciencedaily.com [sciencedaily.com]
Technical Support Center: Overcoming Resistance to diABZI-based Cancer Immunotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diABZI-based cancer immunotherapy. Our goal is to help you overcome common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is diABZI and how does it work?
diABZI (dimeric amidobenzimidazole) is a potent, non-cyclic dinucleotide (non-CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] It binds directly to the STING protein located on the endoplasmic reticulum.[2] This binding event triggers a conformational change in STING, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[4] Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[6][7][8] This cascade of events enhances innate and adaptive anti-tumor immunity by promoting dendritic cell maturation, antigen presentation, and the activation of cytotoxic CD8+ T cells that can recognize and kill cancer cells.[2][5][9]
Q2: What are the known mechanisms of resistance to diABZI and other STING agonists?
Resistance to STING agonist therapy can be multifactorial and arise from both tumor cell-intrinsic and extrinsic factors within the tumor microenvironment (TME). Key mechanisms include:
-
Upregulation of Immune Checkpoints: STING activation can paradoxically lead to the upregulation of immune checkpoint proteins like Programmed Death-Ligand 1 (PD-L1) on tumor cells and Programmed Death-1 (PD-1) on T cells, leading to T-cell exhaustion and diminished anti-tumor activity.[10][11]
-
Induction of Immunosuppressive Pathways: The STING pathway can induce adaptive resistance by upregulating immunosuppressive enzymes like indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2).[10]
-
Recruitment of Immunosuppressive Cells: STING agonists can sometimes promote the expansion and recruitment of regulatory B cells (Bregs) that secrete immunosuppressive cytokines like IL-35, and myeloid-derived suppressor cells (MDSCs).[12][13][14] IL-35-producing B cells can, in turn, suppress the function of natural killer (NK) cells.[12][13]
-
Tumor Cell-Intrinsic Factors: Some tumor cells may have defects in the STING signaling pathway, such as loss of STING expression, which would render them unresponsive to diABZI.[1] Additionally, activation of pathways like NRF2 in melanoma has been linked to defective STING activation.[1]
-
Degradation of STING Agonists: The ecto-enzyme ENPP1 can degrade cyclic dinucleotides, although diABZI as a non-CDN may be less susceptible.[11]
Q3: What are the potential strategies to overcome resistance to diABZI?
Overcoming resistance to diABZI often involves combination therapies that target the identified resistance mechanisms:
-
Combination with Immune Checkpoint Inhibitors: Combining diABZI with antibodies that block PD-1, PD-L1, or CTLA-4 can prevent T-cell exhaustion and enhance the anti-tumor effects of STING activation.[10]
-
Targeting Immunosuppressive Pathways: Inhibitors of IDO or COX2 can be used in conjunction with diABZI to counteract these adaptive resistance pathways.[10]
-
Modulating the Tumor Microenvironment: Combination with therapies that deplete or reprogram immunosuppressive cells, such as regulatory B cells or MDSCs, may enhance diABZI's efficacy. For instance, blocking IL-35 has been shown to relieve the negative circuit suppressing NK cells.[12][13]
-
Combination with other Cancer Therapies:
-
MEK Inhibitors: In pancreatic cancer, MEK inhibitors like trametinib (B1684009) can synergize with diABZI by amplifying type I IFN signaling, leading to increased tumor cell apoptosis.[15]
-
BRAF Inhibitors: In melanoma with BRAF mutations, diABZI can overcome resistance to BRAF inhibitors (e.g., vemurafenib, dabrafenib) by downregulating the NRF2-dependent anti-oxidative response.[1][16][17]
-
PARP Inhibitors: In BRCA1-deficient breast cancer, STING agonists can help overcome resistance to PARP inhibitors.[18]
-
Radiotherapy/Chemotherapy: These treatments can induce DNA damage and release of cytosolic DNA, which can activate the cGAS-STING pathway and potentially synergize with diABZI.[6]
-
-
Novel Delivery Systems: Encapsulating diABZI in nanoparticles or liposomes can improve its stability, tumor accumulation, and cellular uptake, thereby enhancing its therapeutic efficacy.[9][19] Polymer-drug conjugates (SAPCon) are also being developed to improve systemic administration and tumor-specific activation.[9][20]
Troubleshooting Guides
Issue 1: No or Low STING Pathway Activation in vitro
| Possible Cause | Troubleshooting Step |
| Low diABZI concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations in vitro typically range from 0.1 µM to 10 µM.[15][20][21] |
| Cell line has low or no STING expression | Verify STING expression in your cell line via Western blot or qPCR.[22] If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., HEK293T, RAW264.7, THP-1).[23] |
| Incorrect assessment of STING activation | Measure multiple downstream markers of STING activation at different time points (e.g., 3, 6, 24 hours).[21][24] Key markers include phosphorylation of STING, TBK1, and IRF3 (Western blot), and upregulation of IFN-β, CXCL10, and other interferon-stimulated genes (ISGs) (RT-qPCR or ELISA).[23][25][26] |
| Poor cell permeability of diABZI | Although diABZI is more membrane-permeable than cGAMP, ensure proper vehicle and handling.[5] For difficult-to-transfect cells, consider using a transfection reagent.[23] |
| Degradation of diABZI | Ensure proper storage of diABZI according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Issue 2: diABZI Induces STING Activation in vitro but Fails to Inhibit Tumor Growth in vivo
| Possible Cause | Troubleshooting Step |
| Suboptimal dosing or administration route | Optimize the dose and frequency of diABZI administration. Intravenous or intratumoral injections are common.[2][10] Consider that systemic administration of free diABZI may have limitations in achieving sufficient tumor accumulation.[3][9] |
| Rapid clearance or poor bioavailability | Consider using a drug delivery system, such as liposomes or polymer-drug conjugates, to improve the pharmacokinetic profile of diABZI.[9][19] |
| Dominant immunosuppressive tumor microenvironment | Analyze the TME of your tumor model for the presence of immunosuppressive cells (e.g., Tregs, MDSCs, Bregs) and checkpoints (e.g., PD-L1).[10][11][12] |
| Adaptive resistance mechanisms | The tumor may be upregulating resistance pathways like PD-L1, IDO, or COX2 in response to diABZI.[10] |
| Tumor model is inherently resistant | Some tumor models, particularly those that are poorly immunogenic ("cold" tumors), may be resistant to STING monotherapy.[10][11] |
Issue 3: Toxicity or Adverse Effects Observed in in vivo Models
| Possible Cause | Troubleshooting Step |
| Systemic inflammatory response | Indiscriminate systemic STING activation can lead to cytokine release syndrome.[9][27] |
| Dose is too high | Reduce the dose of diABZI and/or the frequency of administration. |
| Off-target effects | While diABZI is reported to be selective for STING, high concentrations may have off-target effects.[3] |
| Route of administration | Intratumoral administration may reduce systemic toxicity compared to intravenous injection. |
Data Tables
Table 1: In Vitro Efficacy of diABZI in Different Cancer Cell Lines
| Cell Line | Cancer Type | diABZI Concentration | Observed Effect | Reference |
| C32, SK-MEL-28 | Melanoma | Not specified | Induces cell death, enhanced when combined with BRAF inhibitors. | [1] |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | 1 µM | Synergistic cytotoxicity with MEK inhibitor (trametinib). | [15] |
| 4T1 | Breast Cancer | Not specified | Liposomal diABZI (dLNPs) significantly inhibited tumor cell viability. | [19] |
| Mel526 | Melanoma | 1 µg/ml | Increased cytotoxicity of T cells towards tumor cells. | [21] |
Table 2: In Vivo Efficacy of diABZI in Murine Tumor Models
| Tumor Model | diABZI Treatment | Outcome | Reference |
| CT-26 (colorectal) | Intravenous injection | Durable tumor regression. | [2] |
| LLC (lung) | Intratumoral CDA (STING agonist) | Transient tumor control, resistance develops. | [10] |
| Mel526 (melanoma) | Combination with TCR-T cells | Significantly suppressed tumor growth. | [21] |
| 4T1 (breast) | Liposomal diABZI (dLNPs) | Stronger tumor growth inhibition and prolonged survival compared to free diABZI. | [19] |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
This protocol describes how to assess the activation of the STING pathway in cultured cells following treatment with diABZI.
Materials:
-
Cancer cell line of interest (e.g., THP-1, RAW264.7)
-
diABZI
-
Complete cell culture medium
-
Reagents for Western blotting (lysis buffer, antibodies for p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control like β-actin)
-
Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for IFNB1, CXCL10, and a housekeeping gene)
-
ELISA kit for IFN-β or CXCL10
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
diABZI Treatment: Prepare a stock solution of diABZI in a suitable solvent (e.g., DMSO). Dilute diABZI to the desired final concentrations in complete cell culture medium. Replace the medium in the wells with the diABZI-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for various time points (e.g., 3, 6, and 24 hours).
-
Endpoint Analysis:
-
Western Blot:
-
Harvest cells and prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.
-
Analyze the bands to determine the phosphorylation status of the target proteins.[22]
-
-
RT-qPCR:
-
ELISA:
-
Collect the cell culture supernatant at the desired time points.
-
Measure the concentration of secreted IFN-β or CXCL10 using a commercial ELISA kit according to the manufacturer's instructions.[23]
-
-
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of diABZI in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine cancer cell line compatible with the mouse strain (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
diABZI
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a known number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.[22]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Animal Grouping and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, diABZI monotherapy, diABZI + combination agent).
-
diABZI Administration: Administer diABZI via the chosen route (e.g., intravenous, intratumoral) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Endpoint: Continue monitoring until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Monitor animal weight and overall health as indicators of toxicity.
-
Data Analysis: Plot tumor growth curves for each group. At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry).
Visualizations
Caption: The diABZI-induced STING signaling pathway.
Caption: Key mechanisms of resistance to diABZI immunotherapy.
Caption: Strategies to overcome diABZI resistance.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. imrpress.com [imrpress.com]
- 8. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 9. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A STING agonist suppresses NK cell-mediated antitumor responses through B cell-derived IL-35 | BioWorld [bioworld.com]
- 14. Frontiers | Cancer immunotherapy strategies that target the cGAS-STING pathway [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vjoncology.com [vjoncology.com]
- 19. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing diABZI Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for the use of diABZI in primary cell cultures. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of the STING agonist diABZI during in vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and help ensure the successful application of diABZI while maintaining primary cell viability.
Frequently Asked Questions (FAQs)
Q1: What is diABZI and how does it work?
A1: diABZI is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. It directly binds to the STING protein, inducing a conformational change that leads to the activation of downstream signaling cascades. This activation primarily results in the phosphorylation of IRF3 and the activation of NF-κB, culminating in the production of type I interferons and other pro-inflammatory cytokines.[1][2][3]
Q2: Why do I observe high levels of cytotoxicity with diABZI in my primary cell cultures?
A2: Primary cells are often more sensitive to cytotoxic agents compared to immortalized cell lines. The cytotoxicity observed with diABZI in primary cells can be attributed to several factors, including:
-
Over-activation of the STING pathway: Prolonged or excessive activation of STING can lead to programmed cell death, including apoptosis and pyroptosis.[4]
-
Cell-type specific sensitivity: Different primary cell types exhibit varying levels of STING expression and sensitivity to its activation.
-
Concentration and exposure time: High concentrations or prolonged exposure to diABZI can lead to increased cell death.[1]
Q3: What are the typical working concentrations for diABZI in primary cells?
A3: The optimal concentration of diABZI is highly dependent on the primary cell type and the desired biological endpoint. It is crucial to perform a dose-response experiment for each new cell type. Based on published data, effective concentrations can range from the nanomolar to the low micromolar range. For instance, in primary murine splenocytes, EC50 values for IFN-β production have been reported in the micromolar range, while in human CD14+ monocytes, potent activation is seen at 0.1 µM.[2][5][6]
Q4: How can I distinguish between diABZI-induced cytotoxicity and other sources of cell death in my culture?
A4: It is important to include proper controls in your experiments. These should include:
-
Vehicle control: Cells treated with the same concentration of the solvent used to dissolve diABZI (e.g., DMSO).
-
Untreated control: Cells cultured under normal conditions without any treatment.
-
Positive control for cytotoxicity: A known cytotoxic agent to ensure your cell viability assay is working correctly.
By comparing the level of cell death in your diABZI-treated samples to these controls, you can more accurately attribute the observed cytotoxicity to the compound.
Troubleshooting Guide
This guide addresses common issues encountered when using diABZI in primary cell cultures and provides potential solutions.
| Problem | Possible Cause | Solution |
| High cytotoxicity even at low diABZI concentrations. | Primary cells are highly sensitive to STING activation. | - Perform a comprehensive dose-response curve starting from a very low concentration (e.g., in the low nanomolar range).- Reduce the exposure time of diABZI. Consider a shorter incubation period (e.g., 3-6 hours) followed by washing the cells and replacing with fresh media.[1]- Use a lower passage number of primary cells, as sensitivity can change with increased time in culture. |
| Inconsistent results between experiments. | - Variability in primary cell isolation and culture.- Inconsistent diABZI preparation and storage.- Fluctuations in cell seeding density. | - Standardize your primary cell isolation and culture protocol.- Prepare fresh diABZI dilutions for each experiment from a concentrated stock. Aliquot and store the stock solution at -20°C or -80°C to minimize freeze-thaw cycles. Note that diABZI in solution may be unstable.[7]- Ensure consistent cell seeding density across all wells and experiments. |
| No or low STING activation observed. | - Low STING expression in the primary cell type.- Ineffective delivery of diABZI into the cells.- Degraded diABZI compound. | - Verify STING expression in your primary cells using techniques like Western blot or qPCR.- Ensure proper dissolution of diABZI in a suitable solvent like DMSO.- Use a fresh, validated batch of diABZI. |
Data Presentation
Table 1: Reported EC50 and IC50 Values of diABZI in Various Cell Types
| Cell Type | Assay | Readout | EC50 / IC50 | Reference |
| Human THP1-Dual Cells | IRF-Luciferase Reporter | IFN-I Production | EC50: ~60.9 nM | [5] |
| Primary Murine Splenocytes | ELISA | IFN-β Secretion | EC50: ~2.24 µM | [5] |
| Human CD14+ Monocytes | ELISA | IFN-β Secretion | EC50: ~130 nM | [7] |
| 4T1 Cancer Cells | CCK-8 Assay | Cell Viability | IC50: ~1.24 µg/mL | [8] |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values can vary depending on the specific experimental conditions, including cell density, incubation time, and assay method.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal diABZI Concentration
Objective: To determine the optimal concentration range of diABZI that effectively activates the STING pathway while minimizing cytotoxicity in a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
diABZI stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®, or LDH assay)
-
ELISA kit for a downstream cytokine (e.g., IFN-β or CXCL10)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
diABZI Dilution Series: Prepare a serial dilution of diABZI in complete cell culture medium. A suggested starting range is from 10 µM down to 1 nM. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the diABZI dilutions.
-
Incubation: Incubate the cells for a desired time point (e.g., 24 hours). For cytotoxicity assessment, multiple time points (e.g., 24, 48, 72 hours) are recommended.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for cytokine analysis via ELISA. Store at -80°C if not analyzed immediately.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells according to the manufacturer's protocol.
-
Data Analysis:
-
For the cell viability assay, normalize the results to the vehicle control to determine the percentage of viable cells at each diABZI concentration.
-
For the ELISA, generate a standard curve and determine the concentration of the target cytokine in each sample.
-
Plot the dose-response curves for both cytotoxicity and STING activation (cytokine production). The optimal concentration will be in the range that provides significant STING activation with minimal cell death.
-
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify diABZI-induced cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Treated primary cells in a 96-well plate (from Protocol 1 or another experiment)
-
LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from vehicle-treated cells.
-
Maximum LDH release: Lyse untreated cells using the lysis buffer provided in the kit.
-
-
Assay Execution: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Mandatory Visualizations
diABZI Signaling Pathway
Caption: The diABZI-activated STING signaling pathway leading to cytokine production and cell death.
Experimental Workflow for Minimizing diABZI Cytotoxicity
References
- 1. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 8. A Type I Photosensitizer-Polymersome Boosts Reactive Oxygen Species Generation by Forcing H-Aggregation for Amplifying STING Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Stable diABZI Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the development of more stable analogs of diABZI for clinical use.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, characterization, and evaluation of diABZI analogs.
Q1: My diABZI analog shows low potency in in-vitro STING activation assays compared to the parent diABZI.
A1: Several factors could contribute to reduced in-vitro potency. Consider the following troubleshooting steps:
-
Purity of the Analog: Impurities from the synthesis and purification process can interfere with the assay. Confirm the purity of your compound using methods like HPLC and NMR.
-
Conjugation Strategy: If your analog is a conjugate (e.g., with a polymer or antibody), the linker and the conjugation site can impact binding to STING. The 7-position of the benzimidazole (B57391) is often used for conjugation as it is exposed from the STING binding pocket.[1] Ensure your linker is not sterically hindering the interaction.
-
Prodrug Design: If your analog is a prodrug, the cleavage of the linker to release the active diABZI molecule might be inefficient in the in-vitro system. Assess the release of the active compound under assay conditions. For instance, cathepsin B-cleavable linkers are designed for intracellular release.[2][3]
-
Cellular Uptake: Modifications to the diABZI molecule can alter its cell permeability. While diABZI itself has good cell permeability, large conjugates may rely on endocytosis.[1][4][5] Consider using cell lines with high endocytic activity or permeabilizing agents (with caution, as this can affect cell health) to differentiate between low intrinsic activity and poor uptake.
-
Assay System: Ensure the cell line used (e.g., THP-1 Dual™ reporter cells) expresses all the necessary components of the STING pathway.[6][7] Verify the responsiveness of the cells with a positive control like the parent diABZI or 2'3'-cGAMP.
Q2: I am observing high batch-to-batch variability in the activity of my polymer-diABZI conjugate.
A2: Variability in polymer-drug conjugates is a common challenge. Here are some potential causes and solutions:
-
Polymer Characteristics: The molecular weight and polydispersity of the polymer backbone can significantly influence the conjugate's properties.[2] Ensure consistent polymer synthesis and characterize each batch thoroughly using techniques like gel permeation chromatography (GPC).
-
Drug Loading: Inconsistent conjugation efficiency will lead to variable drug loading. Quantify the amount of conjugated diABZI in each batch using methods like UV-Vis spectroscopy or HPLC after cleaving the drug from the polymer.
-
Purification: Residual unconjugated diABZI or reagents can lead to inaccurate activity measurements. Implement a rigorous purification protocol (e.g., dialysis or size exclusion chromatography) and verify the removal of free drug.[2]
-
Conjugate Stability: The stability of the linker and the drug itself can vary between batches depending on handling and storage conditions. Assess the stability of your conjugate under relevant conditions.
Q3: My diABZI analog shows good in-vitro activity but poor in-vivo efficacy in tumor models.
A3: The transition from in-vitro to in-vivo efficacy is a major hurdle in drug development. Several factors could be at play:
-
Pharmacokinetics (PK): The analog might have a short half-life in vivo. The parent diABZI has a reported serum half-life of about 1.4 to 90 minutes.[2][5][8][9] Conjugation to polymers like PEG can extend the half-life.[2][4][5] Conduct PK studies to determine the half-life and exposure of your analog.
-
Biodistribution: The analog may not be reaching the tumor microenvironment (TME) in sufficient concentrations. Strategies like conjugation to hydrophilic polymers can promote tumor accumulation through the enhanced permeability and retention (EPR) effect.[2] Consider labeling your analog (e.g., with a fluorescent dye) to track its biodistribution.
-
Off-Target Toxicity: Systemic administration of STING agonists can lead to indiscriminate STING activation and inflammatory toxicities, such as cytokine release syndrome.[5] This can limit the tolerable dose and, consequently, the efficacy. Formulations like lipid nanoparticles (LNPs) can help target the drug to the tumor and reduce systemic exposure.[10]
-
Tumor Microenvironment: The immunosuppressive nature of the TME can counteract the effects of STING activation. Combining your diABZI analog with other immunotherapies, like immune checkpoint inhibitors, may be necessary to achieve a robust anti-tumor response.[2][11][12]
Frequently Asked Questions (FAQs)
Q1: Why is developing more stable analogs of diABZI important for clinical use?
A1: While diABZI is a potent STING agonist, its clinical translation is hindered by several factors. Natural STING agonists like cyclic dinucleotides (CDNs) are rapidly degraded in vivo.[13] Although diABZI is more stable than CDNs, it still has a relatively short serum half-life.[5] Developing more stable analogs aims to:
-
Improve Pharmacokinetics: Increase the circulation time, allowing for sustained STING activation and potentially less frequent dosing.
-
Enhance Tumor Accumulation: By conjugating diABZI to macromolecules, its accumulation in tumors can be enhanced via the EPR effect, leading to more targeted therapy.[2]
-
Reduce Systemic Toxicity: Limiting indiscriminate STING activation in healthy tissues can mitigate the risk of systemic inflammatory side effects.[5]
-
Improve Solubility and Formulation: Some diABZI analogs can be challenging to formulate for intravenous administration. Conjugation to hydrophilic polymers can improve solubility.[5]
Q2: What are the common strategies for developing more stable diABZI analogs?
A2: The primary strategies involve conjugating diABZI to larger molecules to improve its pharmacokinetic and pharmacodynamic properties. These include:
-
Polymer-Drug Conjugates: Covalently linking diABZI to hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or poly(dimethylacrylamide) (DMA).[2][4][5] These conjugates, sometimes referred to as STING-activating polymer-drug conjugates (SAPCon), can be designed with cleavable linkers for intracellular drug release.[2][3]
-
Lipid Nanoparticles (LNPs): Encapsulating diABZI analogs within LNPs can improve their stability, solubility, and delivery to specific cell types, particularly in the liver and tumors.[10]
-
Antibody-Drug Conjugates (ADCs): Although less commonly reported for diABZI in the provided context, this strategy involves linking the STING agonist to a tumor-targeting antibody for highly specific delivery.
Q3: What are the key assays for evaluating the activity of diABZI analogs?
A3: A multi-tiered approach is typically used to characterize diABZI analogs:
-
In-vitro STING Activation Assays:
-
Reporter Cell Lines: THP-1 Dual™ cells, which express luciferase under the control of an IRF-inducible promoter, are commonly used to measure STING-dependent Type I interferon (IFN-I) production.[3][6]
-
ELISA: Measuring the secretion of IFN-β from primary cells (e.g., murine splenocytes or human peripheral blood mononuclear cells - PBMCs) is a direct way to quantify STING activation.[2][14]
-
Western Blotting: Detecting the phosphorylation of key downstream signaling proteins like STING, TBK1, and IRF3 provides mechanistic insight into pathway activation.[5][6]
-
qRT-PCR: Quantifying the mRNA levels of interferon-stimulated genes (ISGs) like IFNB1, CXCL10, and IL6 can also be used to assess STING pathway activation.[6]
-
-
In-vivo Efficacy Studies:
-
Tumor Models: Evaluating the anti-tumor efficacy of the analogs in syngeneic mouse tumor models (e.g., CT26 colon carcinoma, B16-F10 melanoma, 4T1 breast cancer) is crucial.[2][14]
-
Pharmacokinetic and Biodistribution Studies: Determining the half-life, clearance, and tissue distribution of the analog is essential for understanding its in-vivo behavior.[2]
-
Data Presentation
Table 1: In Vitro Potency of diABZI and its Analogs
| Compound | Cell Line | Assay | EC50 | Reference |
| diABZI | Human PBMCs | IFNβ Secretion | 130 nM | [14] |
| diABZI | THP-1 Dual™ | IRF-Luciferase | ~0.144 nM | [3] |
| diABZI-amine | THP-1 Dual™ | IRF-Luciferase | 0.144 ± 0.149 nM | [3] |
| diABZI-V/C-DBCO | THP-1 Dual™ | IRF-Luciferase | 1.47 ± 1.99 nM | [3] |
| diABZI-amine | Murine Splenocytes | IFN-β ELISA | 0.17 ± 6.6 µM | [2] |
| diABZI-V/C-DBCO | Murine Splenocytes | IFN-β ELISA | 7.7 ± 0.05 µM | [2] |
Table 2: In Vivo Pharmacokinetics of diABZI and Polymer Conjugates
| Compound | Animal Model | Half-life (t1/2) | Reference |
| diABZI | Mouse | 1.4 hours | [2][8][9] |
| SAPCon[25 kDa] | Mouse | 1.1 hours | [2] |
| SAPCon[100 kDa] | Mouse | 4.4 hours | [2] |
Experimental Protocols
1. In Vitro STING Activation Assay using THP-1 Dual™ Reporter Cells
-
Objective: To quantify the STING-dependent induction of an IRF-inducible reporter by diABZI analogs.
-
Materials:
-
THP-1 Dual™ Cells (InvivoGen)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin
-
QUANTI-Luc™ (InvivoGen)
-
diABZI analog and parent diABZI (as a positive control)
-
96-well white plates (for luminescence reading)
-
-
Methodology:
-
Seed THP-1 Dual™ cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the diABZI analog and the positive control in cell culture medium.
-
Remove the old medium from the cells and add 180 µL of fresh medium.
-
Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant to a white 96-well plate.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Read the luminescence on a plate reader.
-
Plot the luminescence values against the compound concentration and determine the EC50 using a non-linear regression model.
-
2. In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
-
Objective: To evaluate the anti-tumor activity of a diABZI analog in a relevant mouse tumor model.
-
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
diABZI analog formulated for intravenous (i.v.) injection
-
Phosphate-buffered saline (PBS) as a vehicle control
-
Calipers for tumor measurement
-
-
Methodology:
-
Subcutaneously inoculate 1 x 10^6 CT26 cells into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, diABZI analog).
-
Administer the diABZI analog or vehicle control via i.v. injection at the predetermined dose and schedule (e.g., every 3-4 days for a total of 3 doses).[2]
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Establish a humane endpoint for euthanasia (e.g., tumor volume > 1500 mm³ or significant weight loss).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy. Survival curves can also be generated.
-
Visualizations
Caption: Simplified STING signaling pathway activated by a diABZI analog.
References
- 1. Macromolecular Diamidobenzimidazole Conjugates Activate STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Macromolecular Diamidobenzimidazole Conjugates Can Activate Stimulator of Interferon Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. invivogen.com [invivogen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Impact of in vivo fate of STING agonist-loaded lipid nanoparticles on antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of diABZI vs cGAMP in STING activation
An objective comparison of two key STING agonists for researchers and drug development professionals.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA. Its activation triggers a potent anti-tumor and anti-viral immune response, making STING agonists a highly promising class of therapeutics. Among the numerous agonists developed, the endogenous ligand 2'3'-cGAMP and the synthetic non-cyclic dinucleotide (CDN) diABZI represent two distinct and widely studied approaches to harnessing this pathway. This guide provides a detailed, data-driven comparison of their efficacy, supported by experimental evidence and methodologies.
Mechanism of Action: Different Keys for the Same Lock
While both diABZI and cGAMP activate the STING protein, their interaction with the target is fundamentally different. cGAMP, the natural ligand, binds directly into a specific pocket on the cytosolic domain of the STING dimer. In contrast, the synthetic small molecule diABZI also binds to the C-terminal domain of STING, but to a distinct site, inducing an active conformation.[1] This difference in binding mode has significant implications for potency, pharmacokinetics, and downstream signaling.
Quantitative Comparison of Efficacy
Experimental data consistently demonstrates the superior potency of diABZI compared to the natural ligand cGAMP. The non-CDN agonist exhibits significantly higher binding affinity and requires a much lower concentration to elicit a comparable or greater downstream response, such as Type I interferon production.
| Parameter | diABZI (non-CDN) | 2'3'-cGAMP (Endogenous CDN) | Reference |
| Binding Affinity (Kd) | ~5 nM | ~100 nM | [1] |
| IFN-β Induction (EC50) | ~10 - 130 nM (human PBMCs) | ~5 µM | [1][2] |
| Potency vs. cGAMP | >400-fold higher in vitro | Baseline | [2][3] |
| In Vivo Half-life | ~1.4 hours | A few minutes | [3][4] |
| Typical Administration Route | Intravenous (Systemic) | Intratumoral | [1][3] |
| In Vivo Tumor Growth Inhibition | High | Moderate | [1] |
Downstream Signaling and Cytokine Production
Both agonists trigger the phosphorylation of key downstream proteins, TBK1 and IRF3, as well as the activation of the NF-κB pathway.[5][6][7][8] This cascade results in the robust production of Type I interferons (e.g., IFN-β) and a suite of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and CXCL10.[2][5] However, the kinetics and magnitude of this response can differ. Studies have shown that diABZI induces a rapid and potent, albeit sometimes more transient, expression of interferon-stimulated genes compared to other activators.[4][7]
Pharmacokinetics and Therapeutic Implications
A major challenge with natural CDN agonists like cGAMP is their poor metabolic stability and low cell membrane permeability, which largely restricts their use to local, intratumoral injections.[3] In contrast, diABZI was developed to overcome these limitations. Its improved drug-like properties, including a significantly longer serum half-life, allow for systemic intravenous administration, resulting in effective anti-tumor responses in various preclinical models.[3][4] This makes diABZI a more versatile candidate for treating metastatic or inaccessible tumors.
Experimental Methodologies
Accurate comparison of STING agonist efficacy relies on standardized and robust experimental protocols. Below are methodologies for key assays used to evaluate and compare compounds like diABZI and cGAMP.
IFN-β Reporter Gene Assay
-
Objective: To quantify STING activation by measuring the induction of an interferon-inducible reporter gene.
-
Methodology:
-
Cell Line: Use a human monocytic cell line engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter (e.g., THP1-Dual™ IRF-Lucia cells).
-
Cell Seeding: Plate cells in a 96-well plate at a density of ~100,000 cells/well and allow them to adhere.
-
Compound Treatment: Prepare serial dilutions of diABZI and cGAMP. Treat the cells with the agonists at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.
-
Luminescence Measurement: Add a luciferase substrate to the wells according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the dose-response curve and calculate the EC₅₀ value for each agonist.
-
Cytokine Quantification by ELISA
-
Objective: To measure the secretion of specific cytokines (e.g., IFN-β, TNF-α) from immune cells following STING agonist treatment.
-
Methodology:
-
Cell Culture: Culture primary human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) in appropriate media.
-
Compound Treatment: Treat cells with various concentrations of diABZI and cGAMP for a specified time (e.g., 4, 16, or 24 hours).
-
Supernatant Collection: Centrifuge the cell plates/tubes and carefully collect the culture supernatant.
-
ELISA Protocol: Perform an enzyme-linked immunosorbent assay (ELISA) using a commercially available kit specific for the cytokine of interest (e.g., human IFN-β). Follow the manufacturer's protocol for coating, blocking, sample/standard incubation, and detection.
-
Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Calculate the concentration of the cytokine in each sample based on the standard curve.[1]
-
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
-
Objective: To evaluate the anti-tumor activity of STING agonists in an immunocompetent animal model.
-
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice) into the flank of the mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable, established size (e.g., 50-100 mm³).
-
Treatment Groups: Randomize mice into treatment groups: Vehicle control, diABZI, and cGAMP.
-
Compound Administration: Administer the STING agonists via the appropriate route. For diABZI, this is typically intravenous (i.v.).[3] For cGAMP, this is often intratumoral (i.t.).[1] Administer treatment according to a predefined schedule (e.g., twice a week for two weeks).
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size. Monitor animal survival and body weight.
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis to compare the treatment groups to the vehicle control. Analyze survival data using Kaplan-Meier curves.
-
Conclusion
The comparison between diABZI and cGAMP highlights a significant evolution in the development of STING agonists. While cGAMP established the therapeutic principle of STING activation, its inherent limitations in stability and delivery have restricted its clinical potential. diABZI represents a major advancement, offering a potent, systemically available, non-CDN small molecule that demonstrates robust anti-tumor efficacy in preclinical models.[2][3] Its superior potency and favorable pharmacokinetic profile make it, and similar next-generation agonists, a more promising platform for broad clinical application in oncology and beyond. The choice of agonist for therapeutic development will ultimately depend on the specific indication, desired route of administration, and the required safety and efficacy profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: diABZI STING Agonist-1 vs. ADU-S100 in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent STING (Stimulator of Interferon Genes) agonists, diABZI STING agonist-1 and ADU-S100, based on their performance in preclinical cancer models. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists work by mimicking the natural ligands of the STING protein, triggering a powerful innate immune response that can lead to the destruction of cancer cells and the development of long-term anti-tumor immunity. This guide focuses on two key players in this field: diABZI, a systemically available non-nucleotide agonist, and ADU-S100, a first-generation cyclic dinucleotide (CDN) agonist.
At a Glance: Key Differences
| Feature | diABZI STING Agonist-1 | ADU-S100 (MIW815) |
| Chemical Class | Non-cyclic dinucleotide, dimeric amidobenzimidazole | Synthetic cyclic dinucleotide (CDN) |
| Administration Route | Intravenous (systemic)[1] | Intratumoral (local)[2][3] |
| Potency | High, with EC50 values in the low nanomolar range for human and mouse STING[4] | Effective, but generally requires higher concentrations for similar in vitro activation compared to diABZI. |
| Systemic Exposure | Demonstrates systemic exposure with a defined half-life[1] | Rapidly cleared from circulation, designed for local activity. |
| Preclinical Models | CT-26 (colorectal), B16-F10 (melanoma), and others[1][5] | CT-26 (colorectal), B16 (melanoma), 4T1 (breast), prostate, and esophageal cancer models[2][6] |
In Vivo Efficacy: A Comparative Look
While direct head-to-head studies are limited, data from various preclinical models provide insights into the anti-tumor efficacy of both agonists.
Colorectal Cancer Models (CT-26)
The CT-26 syngeneic mouse model is a widely used and highly immunogenic model for colorectal cancer[7].
diABZI STING Agonist-1 in CT-26 Model
| Treatment | Dose & Schedule | Key Findings | Reference |
| diABZI | 1.5 mg/kg, i.v., single dose | Significant tumor growth inhibition and improved survival, with 8 out of 10 mice remaining tumor-free on day 43. | [1] |
| diABZI | 35 mg/kg or 45 mg/kg, i.v., single dose | Robust, dose-dependent anti-tumor activity. | [8] |
ADU-S100 in CT-26 Model
| Treatment | Dose & Schedule | Key Findings | Reference |
| ADU-S100 | 40 µg, i.t., every other day | Significant tumor regression compared to the control group. | [2] |
| ADU-S100 + CpG ODN 1826 | 20 µg each, i.t. | Synergistic anti-tumor effects, approximately equal to 40 µg of ADU-S100 alone. | [2] |
Melanoma Models (B16)
The B16 melanoma model is notoriously aggressive and poorly immunogenic, making it a stringent test for immunotherapies.
diABZI STING Agonist-1 in B16-F10 Model
| Treatment | Dose & Schedule | Key Findings | Reference |
| diABZI | 2 mg/kg, i.v., three times | Significant inhibition of tumor growth and prolonged survival. | [5] |
| diABZI | 21 nM (IC50 concentration) in vitro | Overcomes BRAF inhibitor resistance in melanoma cells by abrogating NRF2 activation. | [9] |
ADU-S100 in B16 Model
| Treatment | Dose & Schedule | Key Findings | Reference |
| ADU-S100 | i.t. administration | Improved tumor growth control. | [10] |
| ADU-S100 + anti-ISG15 antibody | i.t. administration | Enhanced immunotherapy efficacy in the B16 model. | [11] |
| ADU-S100 + anti-PD-L1 | i.t. administration | Proinflammatory changes in the tumor microenvironment. | [12] |
Mechanism of Action: The STING Signaling Pathway
Both diABZI and ADU-S100 function by activating the STING signaling pathway, which ultimately leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This initiates a robust anti-tumor immune response.
Caption: Canonical STING signaling pathway activated by agonists.
Upon binding to STING, both agonists induce a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons. STING activation also leads to the activation of NF-κB, which promotes the transcription of various pro-inflammatory cytokines[13][14][15].
Experimental Protocols: A Glimpse into the Methodology
The following provides a general overview of the experimental protocols used in the preclinical evaluation of diABZI and ADU-S100.
In Vivo Tumor Models
-
Cell Lines: CT-26 (murine colon carcinoma) and B16-F10 (murine melanoma) are commonly used.
-
Animals: Syngeneic mouse strains, such as BALB/c for CT-26 and C57BL/6 for B16-F10, are typically used to ensure a competent immune system.
-
Tumor Implantation: A specific number of tumor cells (e.g., 2 x 10^5 B16-F10 cells) are injected subcutaneously into the flank of the mice[5].
-
Treatment Administration:
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Animal survival is also a key endpoint.
Caption: A simplified workflow for preclinical STING agonist studies.
Concluding Remarks
Both diABZI STING agonist-1 and ADU-S100 have demonstrated significant anti-tumor activity in a range of preclinical cancer models. The key distinction lies in their chemical nature, which dictates their route of administration and systemic exposure.
-
diABZI represents a next-generation, non-nucleotide STING agonist with the significant advantage of systemic activity. This allows for the treatment of metastatic disease and tumors that are not easily accessible for direct injection. Its high potency and ability to be administered intravenously make it a highly promising candidate for clinical development[1][16].
-
ADU-S100 , as a first-in-class CDN agonist, has paved the way for STING-targeted therapies. Its intratumoral administration focuses the immune activation within the tumor microenvironment, potentially minimizing systemic side effects[17][18]. While its clinical activity as a monotherapy has been limited, it has shown promise in combination with other immunotherapies like checkpoint inhibitors[6].
The choice between a systemically active agonist like diABZI and a locally administered one like ADU-S100 will likely depend on the specific clinical context, including the tumor type, location, and the presence of metastatic disease. The ongoing research and clinical trials for both classes of STING agonists will be crucial in defining their future roles in the cancer immunotherapy landscape.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 3. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 5. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. invivogen.com [invivogen.com]
- 15. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. invivogen.com [invivogen.com]
- 17. Facebook [cancer.gov]
- 18. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
Validating the STING-Dependency of diABZI's Effects Using Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the STING (Stimulator of Interferon Genes) agonist diABZI in wild-type versus STING knockout (KO) mice, offering objective experimental data to validate the STING-dependency of its mechanism of action.
Introduction to STING and diABZI
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING triggers a cascade of signaling events, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate an anti-tumor and anti-viral immune response.[1]
diABZI is a potent, non-nucleotide STING agonist that has shown significant promise in preclinical cancer and infectious disease models.[2] Its therapeutic effects are hypothesized to be primarily mediated through the activation of the STING pathway. To rigorously validate this hypothesis, researchers utilize STING knockout mice, which lack a functional STING protein. By comparing the effects of diABZI in these knockout mice to their wild-type counterparts, it is possible to definitively determine which of diABZI's biological activities are STING-dependent.
Visualizing the STING Signaling Pathway and Experimental Validation
To understand the central role of STING in diABZI's mechanism of action, it is crucial to visualize the signaling pathway and the experimental approach used for its validation.
Comparative Data: diABZI in Wild-Type vs. STING Knockout Mice
The following tables summarize quantitative data from preclinical studies, highlighting the differential effects of diABZI in the presence and absence of STING.
Table 1: In Vitro Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
| Cytokine | Cell Type | Treatment | Concentration (pg/mL) | STING-Dependency |
| IFN-β | WT BMDMs | diABZI | High | Dependent |
| STING KO BMDMs | diABZI | Undetectable | ||
| IL-6 | WT BMDMs | diABZI | High | Dependent |
| STING KO BMDMs | diABZI | Baseline | ||
| TNF-α | WT BMDMs | diABZI | High | Dependent |
| STING KO BMDMs | diABZI | Baseline | ||
| CXCL10 | WT BMDMs | diABZI | High | Dependent |
| STING KO BMDMs | diABZI | Baseline |
Data are compiled and representative of findings from multiple studies.[3][4]
Table 2: In Vivo Anti-Tumor Efficacy
| Mouse Model | Tumor Model | Treatment | Tumor Volume Change | STING-Dependency |
| Wild-Type | Syngeneic Colon Carcinoma | diABZI | Significant Reduction | Dependent |
| STING KO | Syngeneic Colon Carcinoma | diABZI | No significant change | |
| Wild-Type | Syngeneic Melanoma | diABZI | Significant Reduction | Dependent |
| STING KO | Syngeneic Melanoma | diABZI | No significant change |
Data are generalized from reported outcomes in preclinical tumor models.[5][6]
Table 3: In Vivo Immune Cell Activation
| Immune Cell Marker | Cell Type | Mouse Model | Treatment | Expression Level | STING-Dependency |
| CD69 | CD8+ T cells | Wild-Type | diABZI | Upregulated | Dependent |
| STING KO | diABZI | No change | |||
| CD86 | Dendritic Cells | Wild-Type | diABZI | Upregulated | Dependent |
| STING KO | diABZI | No change | |||
| p-IRF3 | Splenocytes | Wild-Type | diABZI | Increased | Dependent |
| STING KO | diABZI | No change |
This table represents typical findings in immune monitoring studies.[1][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Cytokine Measurement in BMDMs
Objective: To quantify the production of cytokines by BMDMs in response to diABZI stimulation.
-
Cell Culture:
-
Harvest bone marrow from the femurs and tibias of wild-type and STING KO mice.
-
Differentiate bone marrow cells into macrophages by culturing in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.
-
-
Stimulation:
-
Plate the differentiated BMDMs at a density of 1 x 10^6 cells/well in a 24-well plate.
-
Treat the cells with diABZI (typically 0.1-1 µM) or a vehicle control (e.g., DMSO in media) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-β) overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add diluted standards and collected supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.[2][8][9][10][11]
-
In Vivo Tumor Growth Monitoring
Objective: To assess the anti-tumor efficacy of diABZI in wild-type and STING KO mice.
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of syngeneic tumor cells (e.g., 1 x 10^6 MC38 colon carcinoma cells) into the flank of wild-type and STING KO mice.[6]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle or diABZI).
-
Administer diABZI (e.g., 1 mg/kg) or vehicle via a specified route (e.g., intraperitoneal or intratumoral injection) at designated time points (e.g., every 3 days).
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Data Analysis:
Immune Cell Profiling by Flow Cytometry
Objective: To characterize the activation state of immune cells in the tumor microenvironment or secondary lymphoid organs following diABZI treatment.
-
Tissue Harvest and Single-Cell Suspension Preparation:
-
At a designated time point after treatment, euthanize the mice and harvest tumors and/or spleens.
-
Mechanically and enzymatically digest the tissues to obtain a single-cell suspension. For tumors, this may involve Liberase and DNase treatment.[6]
-
For spleens, lyse red blood cells using an ACK lysis buffer.
-
-
Cell Staining:
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80) and activation markers (e.g., CD69, CD86, MHC-II).
-
For intracellular staining (e.g., for phosphorylated proteins like p-IRF3), fix and permeabilize the cells before adding the intracellular antibodies.[13]
-
-
Data Acquisition and Analysis:
Conclusion
The comparative analysis of diABZI's effects in wild-type versus STING knockout mice provides unequivocal evidence for its STING-dependent mechanism of action. The abrogation of cytokine production, anti-tumor activity, and immune cell activation in the absence of STING confirms that this pathway is the primary mediator of diABZI's therapeutic effects. These findings are crucial for the continued development of diABZI and other STING agonists as immunotherapeutic agents, providing a clear biological rationale and a robust framework for their clinical translation.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Brief report: STING expressed in tumor and non-tumor compartments has distinct roles in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
Synergistic Takedown of Pancreatic Cancer: A Comparative Guide to diABZI and MEK Inhibitor Combination Therapy
For Immediate Release
A groundbreaking study reveals a powerful synergistic relationship between the STING agonist diABZI and MEK inhibitors in combating pancreatic ductal adenocarcinoma (PDAC), offering a promising new therapeutic avenue for this notoriously difficult-to-treat cancer. This guide provides an in-depth comparison of the combination therapy versus monotherapy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Abstract
Pancreatic cancer remains a significant challenge in oncology, with limited effective treatment options. Recent research published in Clinical Cancer Research by Ghukasyan et al. (2023) has identified a potent synergy between the stimulator of interferon genes (STING) agonist diABZI and MEK inhibitors.[1][2][3] A high-throughput screen of 430 kinase inhibitors found that MEK inhibitors most effectively sensitized pancreatic cancer cells to diABZI-induced cell death.[1][2] This synergistic effect is particularly pronounced in pancreatic cancer cells with high intrinsic STING expression and is mediated by the amplification of type I interferon (IFN) signaling.[1][2] This guide will dissect the quantitative data from this pivotal study, outline the experimental methodologies, and visualize the underlying molecular pathways.
I. Comparative Efficacy: Combination Therapy vs. Monotherapy
The combination of diABZI and the MEK inhibitor trametinib (B1684009) has demonstrated significantly enhanced anti-cancer effects compared to either agent alone. This synergy manifests as reduced cell viability, increased apoptosis, and is dependent on the expression of STING in pancreatic cancer cell lines.
In Vitro Cell Viability
A comprehensive screen of 430 kinase inhibitors alongside diABZI in the CFPAC-1 pancreatic cancer cell line identified MEK inhibitors as the most synergistic class of drugs.[1] The synergistic effect of combining diABZI with the MEK inhibitor trametinib was further evaluated across a panel of human pancreatic cancer cell lines. The data, as measured by the CellTiter-Glo assay, indicates a significant increase in cytotoxicity with the combination therapy, particularly in cells with high STING expression.
| Cell Line | Treatment | Relative Cell Viability (%) | Synergy Score (ΔAUC) |
| CFPAC-1 (High STING) | Control | 100 | N/A |
| diABZI (1 µM) | ~90 | N/A | |
| Trametinib (200 nM) | ~80 | N/A | |
| diABZI (1 µM) + Trametinib (200 nM) | ~40 | Positive Synergy | |
| SUIT-2 (High STING) | Control | 100 | N/A |
| diABZI (1 µM) | ~95 | N/A | |
| Trametinib (dose-dependent) | Varies | N/A | |
| diABZI + Trametinib | Significantly Reduced | Positive Synergy | |
| PANC-1 (Low STING) | Control | 100 | N/A |
| diABZI (1 µM) | ~100 | N/A | |
| Trametinib (dose-dependent) | Varies | N/A | |
| diABZI + Trametinib | Minimal Change | Low Synergy |
Data extrapolated from figures in Ghukasyan et al., 2023.
Apoptosis Induction
The synergistic cytotoxicity of the diABZI and trametinib combination is, in part, driven by a significant increase in programmed cell death (apoptosis). This was quantified by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry in CFPAC-1 cells.
| Treatment | Percentage of Apoptotic Cells (Annexin V+) |
| Control | ~5% |
| diABZI (1 µM) | ~10% |
| Trametinib (200 nM) | ~15% |
| diABZI (1 µM) + Trametinib (200 nM) | ~45% |
Data extrapolated from figures in Ghukasyan et al., 2023.
II. Underlying Mechanism of Synergy
The synergistic interaction between diABZI and MEK inhibitors is rooted in the interplay between the STING and MEK/ERK signaling pathways. In pancreatic cancer, MEK signaling has been found to suppress the activation of NF-κB, a key transcription factor downstream of STING.[1] By inhibiting MEK, the full potential of STING activation by diABZI is unleashed, leading to a robust type I interferon response and subsequent cancer cell death.
III. Experimental Protocols
The following are summaries of the key experimental protocols utilized in the Ghukasyan et al. (2023) study.
High-Throughput Kinase Inhibitor Synergy Screen
A high-throughput screen was performed to identify kinase inhibitors that synergize with diABZI to induce cell death in pancreatic cancer cells.
Protocol Details:
-
Cell Plating: CFPAC-1 pancreatic cancer cells were seeded into 384-well plates.
-
Drug Dispensing: diABZI (1 µM) or a vehicle control was added to the wells. Subsequently, a library of 430 kinase inhibitors was dispensed at varying concentrations (from 7 nM to 5 µM).
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified incubator.
-
Viability Assay: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. A volume of CellTiter-Glo reagent equal to the culture medium volume was added to each well.
-
Luminescence Measurement: The plates were mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal. Luminescence was then measured using a plate reader.
-
Data Analysis: Synergy scores were calculated to identify inhibitors that exhibited a greater-than-additive effect when combined with diABZI.
Cell Viability Assay (CellTiter-Glo)
Objective: To quantify the number of viable cells in culture after treatment with diABZI, trametinib, or the combination.
Methodology:
-
Pancreatic cancer cells were seeded in 96-well opaque plates and allowed to adhere overnight.
-
Cells were treated with the indicated concentrations of diABZI and/or trametinib for 72 hours.
-
The plates and their contents were equilibrated to room temperature for approximately 30 minutes.
-
An equal volume of CellTiter-Glo® Reagent was added to each well.
-
The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was recorded using a microplate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active (viable) cells.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Methodology:
-
CFPAC-1 cells were treated with diABZI (1 µM) and/or trametinib (200 nM) for 72 hours.
-
Both floating and adherent cells were collected and washed with cold PBS.
-
Cells were resuspended in 1X Annexin V Binding Buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
After incubation, 400 µL of 1X Binding Buffer was added to each tube.
-
The stained cells were analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-negative cells: Live cells
-
IV. Conclusion and Future Directions
The synergistic combination of the STING agonist diABZI and MEK inhibitors represents a highly promising therapeutic strategy for pancreatic cancer, particularly for tumors with high STING expression. The preclinical data strongly supports the enhanced efficacy of this combination in inducing cancer cell death. Further investigation in in vivo models and ultimately in clinical trials is warranted to translate these findings into tangible benefits for patients with pancreatic cancer. The detailed protocols provided herein should facilitate the replication and extension of these important findings by the research community.
References
- 1. MEK Inhibition Sensitizes Pancreatic Cancer to STING Agonism by Tumor Cell-intrinsic Amplification of Type I IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conventional therapies - ACIR Journal Articles [acir.org]
- 3. MEK Inhibition Sensitizes Pancreatic Cancer to STING Agonism by Tumor Cell–intrinsic Amplification of Type I IFN Signaling [escholarship.org]
diABZI: A Highly Specific STING Agonist with Minimal Cross-Reactivity in Innate Immune Signaling
For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount. This guide provides a comparative analysis of the STING agonist diABZI, focusing on its cross-reactivity with other key innate immune signaling pathways. The available data strongly indicates that diABZI is a potent and highly specific activator of the STING pathway, with minimal off-target effects on other major pattern recognition receptor pathways, including Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).
Summary of diABZI's Potency and Specificity
diABZI is a non-cyclic dinucleotide small molecule agonist of the STING (Stimulator of Interferon Genes) protein, a central mediator of innate immunity. Upon activation, STING triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is crucial for anti-viral and anti-tumor immunity.
Experimental evidence demonstrates that diABZI potently activates the STING pathway. However, a critical question for its use as a specific research tool and a potential therapeutic is its selectivity. Studies utilizing knockout mouse models have provided compelling evidence for diABZI's specificity. In these studies, the pro-inflammatory effects of diABZI were abrogated in STING-deficient mice. In contrast, mice lacking other key innate immune sensors such as cGAS, NLRP3, AIM2, and TLR9 still exhibited a robust inflammatory response to diABZI, indicating that these pathways are not directly engaged by the compound[1][2].
While direct, head-to-head quantitative comparisons of diABZI across a broad panel of innate immune receptors are not extensively published, the existing genetic evidence strongly supports its specific mode of action through STING.
Quantitative Analysis of diABZI Activity
The potency of diABZI in activating the STING pathway has been quantified in various cellular assays. The half-maximal effective concentration (EC50) values highlight its high potency.
| Assay System | Readout | diABZI EC50 | Reference |
| THP1-Dual™ Reporter Cells | IRF-inducible Luciferase | 0.144 ± 0.149 nM | [3] |
| Primary Murine Splenocytes | IFN-β Secretion (ELISA) | 0.17 ± 6.6 µM | [3] |
| Human PBMCs | IFN-β Secretion (ELISA) | 130 nM | [4] |
| Mouse PBMCs | IFN-β Secretion (ELISA) | 186 nM | [4] |
Cross-Reactivity Profile
Based on current literature, diABZI exhibits a highly specific profile for the STING pathway.
| Pathway | Cross-Reactivity | Evidence |
| STING | High | Potent activation in the nanomolar range in various cell types. Inflammatory response is completely absent in STING knockout mice[1][2]. |
| cGAS | Minimal to None | Inflammatory response to diABZI is intact in cGAS knockout mice, indicating that diABZI acts downstream of cGAS[1][2]. |
| TLRs (TLR9) | Minimal to None | Inflammatory response to diABZI is not diminished in TLR9 knockout mice[1][2]. While comprehensive screening against all TLRs is not widely reported, the lack of effect in TLR9 knockout mice, a key DNA sensing TLR, is significant. |
| NLRs (NLRP3) | Minimal to None | Inflammatory response to diABZI is maintained in NLRP3 knockout mice[1][2]. |
| ALRs (AIM2) | Minimal to None | Inflammatory response to diABZI is not affected in AIM2 knockout mice[1][2]. |
| RLRs (RIG-I, MDA5) | Not Directly Assessed | While direct cross-reactivity studies with RLRs are not prominent in the reviewed literature, the distinct nature of their ligands (dsRNA) and signaling adaptors makes significant direct activation by diABZI, a small molecule STING agonist, unlikely. |
Signaling Pathways and Experimental Workflow
To visually represent the signaling pathways and the experimental approach to assess specificity, the following diagrams are provided.
Caption: diABZI directly binds to and activates STING, leading to the phosphorylation of IRF3 by TBK1 and subsequent transcription of type I interferons.
Caption: A simplified overview of major innate immune signaling pathways. diABZI directly targets the STING pathway, bypassing the need for upstream cGAS activation.
Caption: A general workflow for characterizing the activity and specificity of diABZI.
Experimental Protocols
STING Activation Reporter Assay in THP1-Dual™ Cells
This assay quantifies the activation of the IRF pathway, a downstream effector of STING signaling.
Materials:
-
THP1-Dual™ cells (InvivoGen)
-
96-well white, clear-bottom tissue culture plates
-
Assay medium: RPMI 1640, 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, Pen-Strep (100 U/ml-100 µg/ml)
-
diABZI
-
QUANTI-Luc™ (InvivoGen)
-
Luminometer
Protocol:
-
Seed THP1-Dual™ cells at a density of ~40,000 cells per well in 75 µL of assay medium in a 96-well plate[5].
-
Prepare serial dilutions of diABZI in assay medium at 4-fold the final desired concentration.
-
Add 25 µL of the diluted diABZI to the respective wells. For unstimulated controls, add 25 µL of assay medium[5].
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours[5].
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Add 100 µL of the QUANTI-Luc™ reagent to each well and gently rock the plate for 15-30 minutes at room temperature, protected from light[5].
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control. Plot the dose-response curve and determine the EC50 value.
Cytokine Measurement by ELISA
This protocol is for quantifying the secretion of cytokines such as IFN-β from cell culture supernatants.
Materials:
-
Immune cells (e.g., primary splenocytes, PBMCs)
-
24-well tissue culture plates
-
diABZI
-
ELISA kit for the cytokine of interest (e.g., mouse or human IFN-β)
-
ELISA plate reader
Protocol:
-
Plate immune cells in a 24-well plate at an appropriate density.
-
Treat the cells with a range of diABZI concentrations. Include an untreated control.
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol[6][7][8]. This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody overnight.
-
Blocking the plate to prevent non-specific binding.
-
Adding the cell culture supernatants and a standard curve of the recombinant cytokine.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
Read the absorbance at 450 nm using an ELISA plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Assessing Specificity using Knockout Cells/Mice
To confirm that the observed activity of diABZI is STING-dependent, the above experiments can be repeated using cells or cells derived from mice that have a genetic deletion of the Tmem173 gene (which encodes STING).
Protocol:
-
Culture wild-type and STING-knockout cells (e.g., macrophages or fibroblasts) under the same conditions.
-
Treat both cell types with a dose-response of diABZI.
-
After the appropriate incubation time, measure the desired readout (e.g., IFN-β secretion by ELISA or IRF activation by reporter assay).
-
A response in wild-type cells that is absent in STING-knockout cells confirms the STING-dependency of diABZI's activity.
-
This principle can be extended to knockout cells for other innate immune pathways (e.g., TLRs, RLRs) to assess cross-reactivity.
Conclusion
References
- 1. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
comparative analysis of gene expression profiles induced by diABZI and other STING agonists
For researchers, scientists, and drug development professionals, understanding the nuanced differences in cellular responses to various STING (Stimulator of Interferon Genes) agonists is paramount for advancing immunotherapies. This guide provides an objective comparison of the gene expression profiles induced by the non-cyclic dinucleotide STING agonist diABZI against other prominent alternatives, supported by experimental data and detailed methodologies.
The activation of the STING pathway is a critical nexus in the innate immune system, orchestrating potent anti-tumor and anti-viral responses. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This comparative analysis focuses on the gene expression profiles induced by diABZI and contrasts them with those elicited by other classes of STING agonists, including the cyclic dinucleotide 2'3'-cGAMP, the synthetic non-cyclic dinucleotide MSA-2, and the phosphorothioate-modified cyclic-di-nucleotide c-di-AM(PS)2.
Comparative Gene Expression Profiles
Treatment with STING agonists triggers a significant upregulation of genes associated with the type I interferon (IFN) signaling pathway, a cornerstone of antiviral and anti-tumor immunity. While all STING agonists induce this hallmark response, the magnitude and specific profile of gene expression can vary, influencing the overall therapeutic outcome.
The tables below summarize the key gene expression changes induced by diABZI in comparison to other STING agonists. It is important to note that direct head-to-head, comprehensive transcriptomic studies for all these agonists in the same experimental system are limited. Therefore, this analysis synthesizes data from multiple studies to provide a comparative overview.
| Gene Category | diABZI | 2'3'-cGAMP | MSA-2 | c-di-AM(PS)2 |
| Type I Interferons | ||||
| IFNB1 (IFN-β) | Strong induction[1][2] | Strong induction | Strong induction[3] | Strong induction[4] |
| IFNA family | Significant upregulation[2] | Upregulation | Upregulation | Upregulation |
| Interferon-Stimulated Genes (ISGs) | ||||
| CXCL10 | Robust and transient induction[1][2] | Strong induction | Strong induction | Strong induction |
| ISG15 | Strong induction[5] | Strong induction[5] | Strong induction | Strong induction |
| OAS1, OAS2, OAS3 | Upregulation | Upregulation | Upregulation | Upregulation |
| MX1, MX2 | Upregulation[5] | Upregulation[5] | Upregulation | Upregulation |
| IFIT1, IFIT2, IFIT3 | Transient but strong induction[2] | Strong induction | Strong induction | Strong induction |
| Pro-inflammatory Cytokines | ||||
| IL6 | Significant and sustained induction[1] | Induction | Induction[3] | Induction |
| TNF | Transient induction[2] | Induction | Induction[3] | Induction |
| Chemokines | ||||
| CCL2, CCL5 | Upregulation | Upregulation | Upregulation | Upregulation |
| NF-κB Pathway Genes | ||||
| NFKBIA, NFKBIZ | Upregulation | Upregulation | Upregulation | Upregulation |
| Antigen Presentation | ||||
| HLA-A, HLA-B, HLA-C | Upregulation | Upregulation | Upregulation | Upregulation |
| TAP1, TAP2 | Upregulation | Upregulation | Upregulation | Upregulation |
Key Observations:
-
Potency and Kinetics: Diabzi is a potent, non-nucleotide-based STING agonist that induces a robust but often more transient expression of certain interferon-stimulated genes (ISGs) compared to some cyclic dinucleotide agonists.[2]
-
Broad Spectrum Activation: Like other STING agonists, diABZI activates both the IRF3 and NF-κB signaling pathways, leading to a comprehensive immune response characterized by the production of type I interferons and pro-inflammatory cytokines.[1]
-
Differential Cytokine Profile: While the core IFN signature is a common feature, the relative induction levels of specific cytokines and chemokines can differ between agonists, potentially influencing the recruitment and activation of various immune cell populations in the tumor microenvironment.
Signaling Pathways and Experimental Workflow
To understand the origin of these gene expression profiles, it is essential to visualize the underlying signaling cascade and the typical experimental approach for such a comparative analysis.
References
- 1. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of oral STING agonist MSA-2 and anti-TGF-β/PD-L1 bispecific antibody YM101: a novel immune cocktail therapy for non-inflamed tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Time-course RNA-Seq profiling reveals isoform-level gene expression dynamics of the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antitumor Activity of diABZI in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the STING agonist diABZI's antitumor activity across various syngeneic mouse models. The data presented is compiled from preclinical studies to aid in the evaluation and design of future cancer immunotherapy research.
diABZI: A Potent STING Agonist for Cancer Immunotherapy
diABZI is a novel, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of STING by diABZI in immune cells within the tumor microenvironment initiates a signaling cascade that results in the production of type I interferons (IFN-β) and other pro-inflammatory cytokines and chemokines, such as IL-6 and CXCL10.[2] This robust innate immune response leads to enhanced antigen presentation and the priming of tumor-specific T cells, ultimately fostering a potent adaptive antitumor immunity.[2][3] A key advantage of diABZI is its ability to be administered systemically, offering broader therapeutic potential compared to earlier STING agonists that often required intratumoral injection.[4]
Comparative Antitumor Efficacy of diABZI in Syngeneic Models
The following tables summarize the quantitative data on the antitumor activity of diABZI as a monotherapy and in combination with other cancer therapies in various syngeneic mouse models.
diABZI Monotherapy
| Tumor Model | Cell Line | Mouse Strain | diABZI Dose & Route | Key Findings | Reference |
| Melanoma | Mel526 | NCG | 0.1 µM (intratumoral) | Moderate inhibition of tumor growth compared to control. | [2] |
| Prostate Cancer | RM1 | C57BL/6J | 1.5 mg/kg (intravenous) | Significant restriction of tumor growth. | [5] |
| Pancreatic Cancer | KP4662 KrasG12D/+ | C57BL/6J | 1.5 mg/kg (intravenous) | Significant restriction of tumor growth. | [5] |
| Pancreatic Cancer | KP4662 KrasG12C/- | C57BL/6J | 1.5 mg/kg (intravenous) | Significant restriction of tumor growth. | [5] |
| Breast Cancer | EO771 | C57BL/6 | Not Specified | Reduced tumor burden and prolonged survival. | [6] |
| Colorectal Cancer | MC38 | Not Specified | Not Specified | Inhibition of tumor growth. | [4] |
diABZI in Combination Therapies
| Tumor Model | Cell Line | Mouse Strain | Combination Therapy | Key Findings | Reference |
| Melanoma | Mel526 | NCG | diABZI + TCR-T cells | Significantly suppressed tumor growth after 8 days; combination therapy stopped tumor growth after 6 days. | [2] |
| Breast Cancer | EO771 | C57BL/6 | SAPCon (diABZI conjugate) + anti-PD-1 | Significantly improved efficacy over anti-PD-1 monotherapy. | [6] |
| Breast Cancer | 4T1 | Not Specified | SAPCon (diABZI conjugate) + anti-PD-1 | Effective in a challenging, less immunogenic model. | [6] |
| Non-Small Cell Lung Cancer | Not Specified | Not Specified | diABZI + Radiation | Sensitized tumors to radiation therapy. | [7] |
Comparison with Other STING Agonists
A study comparing diABZI with other STING agonists, the cyclic dinucleotide CDA and the xanthenone DMXAA, revealed agonist-specific differences in the induced immune response. While all three stimulated some common innate pathways, they also exhibited distinct cytokine secretion profiles. For instance, CXCL10 was significantly stimulated by CDA and DMXAA, but not by diABZI.[8] Furthermore, CDA appeared to be more effective in augmenting antigen-directed CD4+ and CD8+ T cell responses.[8] These findings highlight that the chemical nature of the STING agonist can qualitatively impact the resulting immune response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the diABZI-activated STING signaling pathway and a general experimental workflow for evaluating its antitumor efficacy in syngeneic mouse models.
Caption: diABZI-activated STING signaling pathway.
Caption: General experimental workflow for evaluating diABZI.
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should refer to the specific publications for detailed methodologies.
In Vivo Antitumor Efficacy Studies
-
Cell Lines and Culture:
-
Animal Models:
-
Tumor Cell Implantation:
-
Treatment Administration:
-
When tumors reach a predetermined volume (e.g., approximately 60 mm³), mice are randomized into treatment groups.[2]
-
diABZI Formulation: diABZI is typically prepared in a vehicle such as 40% PEG400 in saline.[5][9]
-
Administration Route and Dose: diABZI can be administered intratumorally (e.g., 0.1 µM) or intravenously (e.g., 1.5 mg/kg).[2][5] Treatment schedules vary between studies, for example, every two days.[2]
-
Combination Therapies: For combination studies, the second agent (e.g., TCR-T cells, anti-PD-1 antibody) is administered according to its own established protocol. For example, TCR-T cells may be injected via the tail vein.[2]
-
-
Monitoring and Endpoints:
-
Tumor Growth: Tumor volume is measured periodically (e.g., every two days) using calipers, and calculated using the formula: V = (width² x length)/2 or a similar formula.[2][9]
-
Survival: Mice are monitored for survival, with humane endpoints established (e.g., tumor volume exceeding a certain size).[6]
-
Endpoint Analysis: At the end of the study, tumors may be excised and weighed.[2] Further analysis can include flow cytometry of tumor-infiltrating lymphocytes and measurement of cytokine levels in the tumor microenvironment or serum.[2][5]
-
Immunophenotyping by Flow Cytometry
-
Sample Preparation:
-
Tumors, spleens, and lymph nodes are harvested and processed into single-cell suspensions.[5] Tumors may require dissociation using kits or enzymatic digestion.
-
-
Staining:
-
Cells are stained with fluorescently labeled antibodies against immune cell surface markers (e.g., CD4, CD8, CD69) to identify and quantify different immune cell populations and their activation status.
-
-
Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer to determine the percentage and absolute numbers of various immune cell subsets.
-
Conclusion
diABZI demonstrates significant antitumor activity across a range of syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies. Its ability to be systemically administered and to potently activate the STING pathway makes it a promising candidate for further clinical development. The comparative data and experimental protocols provided in this guide are intended to facilitate the design of robust preclinical studies to further explore the therapeutic potential of diABZI and other STING agonists in cancer treatment. Researchers should note that the choice of tumor model, mouse strain, and treatment regimen can significantly impact the observed efficacy and immune response.
References
- 1. invivogen.com [invivogen.com]
- 2. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Assessing the Synergistic Cytotoxicity of diABZI with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. One promising agent is the synthetic STING (Stimulator of Interferon Genes) agonist, diABZI. Activation of the STING pathway is a critical component of the innate immune system's ability to recognize and eliminate malignant cells. This guide provides an objective comparison of diABZI's performance in combination with other anti-cancer agents, supported by available experimental data, with a focus on its synergistic cytotoxic effects. While extensive quantitative data on diABZI's synergy with a broad range of traditional chemotherapies is still emerging, preclinical studies with targeted therapies provide a strong rationale for its potential to sensitize cancer cells to various cytotoxic agents.
Synergistic Cytotoxicity of diABZI with Targeted Therapies
Preclinical evidence strongly supports the synergistic potential of diABZI when combined with targeted therapies, particularly in melanoma and pancreatic cancer.
Combination with BRAF Inhibitors in Melanoma
In melanoma cell lines, diABZI has been shown to act synergistically with BRAF inhibitors (BRAFis) like vemurafenib (B611658) and dabrafenib. This combination is particularly effective in overcoming BRAFi-resistant melanoma. The mechanism involves diABZI-mediated STING activation, which leads to the downregulation of NRF2, a key factor in antioxidant responses and drug resistance. By suppressing NRF2, diABZI enhances the cell-killing effects of BRAF inhibitors.[1]
Table 1: Synergistic Cell Death with diABZI and BRAF Inhibitors in Melanoma Cell Lines
| Cell Line | Treatment | % Cell Viability (relative to untreated) |
| C32 | diABZI | ~75% |
| Dabrafenib (DF) | ~80% | |
| diABZI + DF | ~40% | |
| Vemurafenib (VF) | ~70% | |
| diABZI + VF | ~30% | |
| SK-MEL-28 | diABZI | ~85% |
| Dabrafenib (DF) | ~90% | |
| diABZI + DF | ~60% | |
| Vemurafenib (VF) | ~75% | |
| diABZI + VF | ~45% |
Note: Data is estimated from graphical representations in the cited literature and serves for illustrative purposes.[1]
Combination with MEK Inhibitors in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC) cell lines with high STING expression, diABZI exhibits significant synergistic cytotoxicity with MEK inhibitors. This effect is mediated by the enhancement of type I interferon (IFN)-dependent cell death. MEK inhibition appears to amplify STING-driven type I IFN production by suppressing NF-κB activation, leading to increased apoptosis.[2]
Table 2: Synergy Scores for diABZI with Kinase Inhibitors in CFPAC-1 Pancreatic Cancer Cells
| Kinase Inhibitor Class | Example | Synergy Score (diABZI + Inhibitor) |
| MEK Inhibitors | Trametinib | Highly Synergistic |
| ERK Inhibitors | Ulixertinib | Synergistic |
| JAK Inhibitors | Ruxolitinib | Antagonistic |
Note: Synergy scores are qualitative summaries from the cited literature.[2]
Potential for Synergy with Conventional Chemotherapy
While specific quantitative data for diABZI in combination with traditional chemotherapy agents like platinum-based drugs (e.g., cisplatin) or taxanes (e.g., paclitaxel) is not yet widely published, the broader class of STING agonists has shown promise in sensitizing tumors to these agents. The underlying principle is that DNA-damaging chemotherapy can induce the release of cytosolic DNA from cancer cells, which in turn activates the cGAS-STING pathway. Exogenous STING agonists like diABZI can further amplify this signal, leading to a more robust anti-tumor immune response and potentially direct cancer cell apoptosis.[3]
Signaling Pathways and Experimental Workflows
diABZI-Mediated STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic dinucleotides (CDNs) to STING on the endoplasmic reticulum. However, diABZI, a non-CDN STING agonist, can also directly bind to and activate STING. This leads to a conformational change in the STING protein, its translocation to the Golgi apparatus, and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This signaling cascade is central to the anti-tumor effects of diABZI.
Caption: diABZI-mediated activation of the STING signaling pathway.
Experimental Workflow for Assessing Synergistic Cytotoxicity
A standard workflow to assess the synergistic cytotoxicity of diABZI with a chemotherapy agent involves determining the dose-response of each agent individually and in combination, followed by a quantitative analysis of the interaction.
Caption: Workflow for assessing synergistic cytotoxicity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of diABZI alone, the chemotherapy agent alone, and combinations of both at constant or non-constant ratios. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each treatment condition.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with diABZI, the chemotherapy agent, and their combination for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.
-
Data Input: Use the dose-response data from the cell viability assays for each drug alone and in combination.
-
Combination Index (CI) Calculation: Utilize software like CompuSyn to calculate the Combination Index (CI). The CI value provides a quantitative measure of the interaction between the two drugs.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: Generate isobolograms, which are graphical representations of the drug interaction. Data points falling below the line of additivity indicate synergy.
Conclusion
The STING agonist diABZI demonstrates significant potential as a combination partner in cancer therapy. Robust preclinical data has established its synergistic cytotoxicity with targeted therapies like BRAF and MEK inhibitors. While direct quantitative evidence for synergy with a wide array of conventional chemotherapy agents is still emerging, the known mechanisms of STING activation provide a strong biological rationale for such combinations. Further research is warranted to systematically evaluate the synergistic effects of diABZI with standard-of-care chemotherapies across various cancer types. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations, which will be crucial for the future clinical development of diABZI-based combination therapies.
References
Revolutionizing the Tumor Microenvironment: A Comparative Analysis of diABZI and Other Immunotherapies
A deep dive into the experimental data reveals the potent ability of diABZI, a novel STING (Stimulator of Interferator of Interferon Genes) agonist, to reshape the tumor microenvironment (TME) and mount a robust anti-tumor immune response. This guide provides a comparative analysis of diABZI against other immunotherapeutic modalities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The activation of the STING pathway by diABZI triggers a cascade of immune-stimulating events, setting it apart from and, in some cases, synergizing with existing immunotherapies such as checkpoint inhibitors. By inducing type I interferons (IFNs) and pro-inflammatory cytokines, diABZI effectively transforms "cold" tumors, which are immunologically quiescent, into "hot" tumors bustling with anti-cancer immune activity.
Quantitative Comparison of Immunomodulatory Effects
To facilitate a clear comparison, the following tables summarize the quantitative impact of diABZI on key components of the tumor microenvironment, benchmarked against other immunotherapies based on available preclinical data.
| Therapy | Target Cell Population | Key Cytokine Induction (in TME) | Reference Model |
| diABZI | Dendritic Cells, T Cells, Macrophages | IFN-β, CXCL10, IL-6, TNF-α, IFN-γ | Colorectal Cancer, Melanoma |
| anti-PD-1/PD-L1 | T Cells | IFN-γ (indirectly) | Various Solid Tumors |
| cGAMP (another STING agonist) | Dendritic Cells, Macrophages | IFN-β, TNF-α | Melanoma, Colon Cancer |
Table 1: Impact on Immune Cell Infiltration in the Tumor Microenvironment. This table provides a comparative overview of the effects of different immunotherapies on the infiltration of key anti-tumor immune cells into the tumor.
| Therapy | CD8+ T Cells (Cytotoxic T Lymphocytes) | NK Cells (Natural Killer Cells) | M1 Macrophages (Pro-inflammatory) | Reference Model |
| diABZI | Significant Increase | Enhanced Cytotoxic Ability | Polarization towards M1 phenotype | Breast Cancer, Melanoma |
| anti-PD-1/PD-L1 | Moderate to Significant Increase | Modest Increase | Variable | Various Solid Tumors |
| STING Agonist (MSA-2) + anti-PD-1 | Significant increase over anti-PD-1 alone | - | - | Cervical Cancer |
Table 2: Effects on Immunosuppressive Cells within the Tumor Microenvironment. This table outlines the impact of various immunotherapies on the populations of cells that suppress the anti-tumor immune response.
| Therapy | Regulatory T Cells (Tregs) | Myeloid-Derived Suppressor Cells (MDSCs) | M2 Macrophages (Anti-inflammatory) | Reference Model |
| diABZI | Significant Decrease | Inhibition of infiltration (in combination with IDO inhibitor) | Significant Decrease | Breast Cancer, Colorectal Cancer |
| anti-PD-1/PD-L1 | Variable effects, can decrease in responders | Variable | Variable | Various Solid Tumors |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the evaluation of diABZI's impact on the tumor microenvironment.
In Vivo Murine Tumor Models
-
Cell Lines and Animal Models: Murine cancer cell lines (e.g., CT26 colon carcinoma, B16-F10 melanoma, 4T1 breast cancer) are commonly used. Cells are cultured under standard conditions and then implanted subcutaneously into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. diABZI is typically administered via intratumoral (i.t.) or intravenous (i.v.) injection at specified doses and schedules. Comparator groups receive vehicle control or other immunotherapies like anti-PD-1 antibodies.
-
Tumor Growth Monitoring: Tumor dimensions are measured periodically (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Ethical Considerations: All animal experiments are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Analysis of the Tumor Microenvironment
-
Flow Cytometry: To quantify immune cell populations, tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various cell surface and intracellular markers (e.g., CD3, CD4, CD8, CD45, FoxP3 for T cells; F4/80, CD11b, CD206 for macrophages; Ly6G, Ly6C for MDSCs). Data is acquired on a flow cytometer and analyzed to determine the percentage and absolute number of different immune cell subsets.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Tumor tissues are fixed, sectioned, and stained with antibodies to visualize the spatial distribution and abundance of specific immune cells and proteins within the tumor. For example, staining for CD8 can reveal the extent of cytotoxic T cell infiltration.
-
Cytokine and Chemokine Analysis: The levels of cytokines and chemokines in tumor homogenates or serum can be quantified using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex). Gene expression levels of these molecules can be measured by quantitative real-time PCR (qRT-PCR).[1]
Concluding Remarks
The available data strongly suggests that diABZI is a potent immunomodulatory agent capable of profoundly altering the tumor microenvironment to favor anti-tumor immunity. Its mechanism of action, centered on robust STING activation, leads to a broader and more direct activation of the innate immune system compared to the more targeted adaptive immune response modulation of checkpoint inhibitors. While direct head-to-head monotherapy trials are not extensively reported in the public domain, the evidence from standalone and combination studies indicates that diABZI holds significant promise, both as a monotherapy and as a synergistic partner to existing immunotherapies, in the fight against cancer. Further clinical investigation is warranted to fully elucidate its comparative efficacy and optimal therapeutic application.
References
cross-validation of diABZI's antiviral efficacy across different viral strains
For Immediate Release
In the ongoing search for potent and broad-spectrum antiviral therapeutics, the synthetic STING (Stimulator of Interferon Genes) agonist diABZI has emerged as a promising candidate. This guide provides a comprehensive comparison of diABZI's antiviral efficacy against various viral strains, juxtaposed with current antiviral agents. It is intended for researchers, scientists, and drug development professionals interested in the development of novel host-directed antiviral therapies.
Abstract
diABZI, a small molecule STING agonist, has demonstrated significant antiviral activity against a range of respiratory viruses. Its mechanism of action, centered on the activation of the innate immune system, offers a host-directed approach that could be effective against emerging viral variants and resistant strains. This guide summarizes the available quantitative data on diABZI's efficacy, details the experimental protocols used to ascertain its activity, and visually represents its signaling pathway.
Comparative Antiviral Efficacy of diABZI
diABZI has shown potent in vitro and in vivo efficacy against several RNA viruses, including coronaviruses, influenza viruses, parainfluenza viruses, and rhinoviruses. The following tables provide a comparative summary of its antiviral activity alongside other established antiviral drugs.
Table 1: Antiviral Activity against Coronaviruses (SARS-CoV-2 and variants)
| Compound | Virus Strain(s) | Cell Line | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| diABZI | SARS-CoV-2 | Calu-3 | ~10 | >10,000 nM | >1000 | |
| diABZI | HCoV-229E | MRC-5 | 3 | >25,000 nM | >8333 | |
| Remdesivir (B604916) | HCoV-229E | MRC-5 | 26 | >25,000 nM | >961 |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (Half-maximal cytotoxic concentration) represents the concentration of a drug that kills 50% of uninfected cells. SI (Selectivity Index) is the ratio of CC50 to EC50, indicating the therapeutic window of the drug.
Table 2: Antiviral Activity against Influenza and Other Respiratory Viruses
| Compound | Virus Strain(s) | Cell Line | EC50 (nM) | Reference |
| diABZI | Influenza A virus (IAV) | A549 | Not specified | |
| diABZI | Human Rhinovirus (HRV) | HeLa | Not specified | |
| diABZI | Human Parainfluenza Virus (HPIV-3) | A549 | Not specified | |
| Oseltamivir | Influenza A (H1N1) | MDCK | 0.4-15.5 | |
| Baloxavir | Influenza A (H3N2) | MDCK | 1.4-2.9 |
Mechanism of Action: STING Pathway Activation
diABZI functions by binding to and activating STING, a transmembrane protein in the endoplasmic reticulum. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines, in turn, induce an antiviral state in both infected and neighboring cells, effectively inhibiting viral replication.
Interestingly, the antiviral mechanism of diABZI can vary depending on the virus. For instance, its activity against human parainfluenza virus 3 (PIV3) is primarily dependent on the induction of type I interferons. In contrast, its efficacy against human rhinovirus 16 (HRV16) relies on the induction of autophagy.
Experimental Protocols
The following are generalized protocols for assessing the in vitro and in vivo antiviral efficacy of diABZI.
In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed susceptible cells (e.g., Calu-3 for SARS-CoV-2, A549 for Influenza) in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of diABZI and control compounds (e.g., remdesivir for SARS-CoV-2) in cell culture medium.
-
Infection: Aspirate the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Treatment: After incubation, remove the viral inoculum and add the medium containing the different concentrations of the test compounds.
-
Overlay: After 1 hour of drug absorption, remove the medium and overlay the cells with a mixture of 2X medium and 1.6% agarose.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Quantification: Fix the cells with 4% paraformaldehyde and stain with crystal violet. Count the number of plaques to determine the percentage of viral inhibition at each compound concentration and calculate the EC50 value.
In Vivo Mouse Model of Influenza Infection
-
Animals: Use 6-8 week old C57BL/6 mice.
-
Acclimatization: Acclimatize the mice for one week before the experiment.
-
Treatment: Administer diABZI or a vehicle control intranasally to anesthetized mice.
-
Infection: 24 hours post-treatment, infect the mice intranasally with a sublethal dose of influenza A virus.
-
Monitoring: Monitor the mice daily for weight loss and signs of disease.
-
Viral Load Determination: At specific time points post-infection (e.g., days 2, 4, and 6), euthanize a subset of mice and collect lung tissue to determine viral titers by plaque assay or qRT-PCR.
-
Histopathology: Collect lung tissue for histopathological analysis to assess inflammation and tissue damage.
Conclusion
diABZI demonstrates potent and broad-spectrum antiviral activity against a variety of respiratory viruses by activating the host's innate immune system through the STING pathway. Its efficacy, coupled with a favorable safety profile in preclinical studies, positions diABZI as a compelling candidate for further development as a host-directed antiviral therapeutic. The data presented in this guide underscores the potential of STING agonists as a critical tool in the arsenal (B13267) against current and future viral threats. Further head-to-head comparative studies with a wider range of approved antivirals are warranted to fully elucidate its clinical potential.
Safety Operating Guide
Proper Disposal Procedures for diABZI STING Agonist-1 Trihydrochloride
This document provides essential safety and logistical information for the proper handling and disposal of diABZI STING agonist-1 trihydrochloride, a selective stimulator of the interferon genes (STING) receptor.[1][2] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed, causing skin irritation and serious eye irritation.[3] It is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following established laboratory safety protocols. This material should be considered hazardous until further information becomes available.[4]
Hazard Summary Table
| Category | Description | GHS Classification | Precautionary Statements |
| Chemical Identity | This compound | Not fully classified | P264, P270, P280 |
| CAS Number | 2138299-34-8 | N/A | N/A |
| Acute Toxicity | Harmful if swallowed. | Oral (Category 4), H302 | P301+P312, P330 |
| Skin Irritation | Causes skin irritation. | Category 2, H315 | P302+P352, P332+P313, P362+P364 |
| Eye Irritation | Causes serious eye irritation. | Category 2A, H319 | P305+P351+P338, P337+P313 |
| Storage | Store at -20°C for long-term stability.[4][5] | N/A | Store in accordance with product insert.[6] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the following PPE is worn to minimize exposure.
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[3]
Always wash hands thoroughly after handling the compound.[3] Do not eat, drink, or smoke in the laboratory area where this chemical is used.[3]
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in strict accordance with all prevailing country, federal, state, and local regulations.[3] The following steps provide a general guideline for safe disposal.
Step 1: Waste Identification and Segregation
-
Identify the waste as a hazardous chemical waste.
-
Do not mix this compound with other incompatible waste streams. Incompatible materials include strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6]
-
Segregate solid waste (e.g., unused compound, contaminated consumables like weigh boats or pipette tips) from liquid waste (e.g., solutions in DMSO).
Step 2: Containerization
-
Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, screw-top cap.[7]
-
Ensure the container is made of a material that does not react with the chemical.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste."[7]
-
The label must include the full chemical name: "this compound." Avoid abbreviations or acronyms.[8]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of accumulation and the laboratory or room number where the waste was generated.[7]
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Inspect the storage area weekly for any signs of leakage.[7]
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[6][9] Smaller quantities should not be disposed of with household waste.[6]
-
Follow all instructions provided by EHS for the final collection and disposal process.
Experimental Protocols
This document is focused on the safe handling and disposal of this compound. Detailed experimental protocols regarding its use as a STING agonist, including methodologies for inducing IFN-β secretion in peripheral blood mononuclear cells or its application in murine cancer models, are beyond the scope of this safety guide.[5] For such protocols, researchers should consult peer-reviewed scientific literature and established research publications.
Visual Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | STING Agonist | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
